N-Methyl Etodolac
Description
Properties
IUPAC Name |
2-(1,8-diethyl-9-methyl-3,4-dihydropyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21)17(14)19(3)16(12)13/h6-8H,4-5,9-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGKDAYQHVFRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2C)C(OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556561 | |
| Record name | (1,8-Diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849630-94-0 | |
| Record name | (1,8-Diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of N-Methyl Etodolac
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Methyl Etodolac. Primarily known as a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, this compound has also been identified as a potential intermediate in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its known chemical and biological characteristics. While its parent compound, Etodolac, is a potent and selective COX-2 inhibitor, early studies have indicated that this compound possesses minimal to no direct anti-inflammatory activity.
Introduction
Etodolac, a well-established NSAID, is widely prescribed for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] Its therapeutic efficacy is attributed to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] this compound, a metabolite of Etodolac, is formed through the methylation of the indole nitrogen. This structural modification significantly alters its pharmacological profile. This guide will delve into the specific chemical attributes of this compound, distinguishing it from its parent compound and clarifying its role as both a metabolite and a synthetic intermediate.
Chemical Structure and Identification
This compound is chemically designated as 2-(1,8-diethyl-9-methyl-3,4-dihydropyrano[3,4-b]indol-1-yl)acetic acid. Its core structure is a tricyclic pyrano[3,4-b]indole system, which it shares with Etodolac. The key distinguishing feature is the presence of a methyl group on the indole nitrogen at position 9.
Sources
An In-Depth Technical Guide to the Synthesis of N-Methyl Etodolac from Etodolac
This whitepaper provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of N-Methyl Etodolac, a known metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1] The core of this process involves the selective N-alkylation of the indole nitrogen within the Etodolac molecule. This guide elucidates the underlying chemical principles, provides a robust experimental protocol, and outlines methods for characterization and purification, ensuring a comprehensive and reproducible workflow.
Introduction: Etodolac and the Significance of N-Methylation
Etodolac, chemically (±)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, is a widely used NSAID for treating inflammation and pain associated with conditions like osteoarthritis and rheumatoid arthritis.[2][3] Its therapeutic action stems from the inhibition of cyclo-oxygenase (COX) enzymes, with a preference for COX-2.[2] Like many pharmaceuticals, Etodolac undergoes metabolic transformation in the body, and one of its identified metabolites is this compound.[1] The synthesis of such metabolites is crucial for various aspects of drug development, including metabolite-driven safety studies, use as analytical reference standards, and exploring potential alterations in pharmacological activity.
The chemical challenge in synthesizing this compound lies in the inherent reactivity of the indole scaffold. The indole ring possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The C3 position is often more nucleophilic than the nitrogen, which can lead to competitive C-alkylation, resulting in undesired byproducts.[4][5] Therefore, a successful synthesis hinges on directing the methylation reaction selectively to the indole nitrogen.
The Chemical Rationale: Achieving Selective N-Alkylation
The regioselectivity of indole alkylation is governed by a delicate interplay of factors including the base, solvent, and electrophile.
-
The Role of the Base: The indole N-H proton is weakly acidic. To significantly enhance the nitrogen's nucleophilicity and favor N-alkylation, a strong base is required to deprotonate it, forming a resonance-stabilized indolate anion. Sodium hydride (NaH) is an excellent choice for this purpose. It is a non-nucleophilic, irreversible base that generates the indolate anion along with hydrogen gas as the only byproduct.[6]
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal.[6] They effectively solvate the sodium cation of the indolate salt, leaving the indolate anion exposed and highly reactive. This environment promotes the desired SN2 reaction at the nitrogen atom.
-
The Methylating Agent: A reactive methylating agent is necessary. Methyl iodide (CH₃I) is a classic and highly effective electrophile for this transformation due to the excellent leaving group ability of iodide.
By combining a strong base with a polar aprotic solvent, we can maximize the concentration and reactivity of the indolate anion, thereby kinetically favoring N-alkylation over the competing C3-alkylation pathway.
Reaction Pathway Overview
The synthesis follows a straightforward two-step mechanism: deprotonation followed by nucleophilic attack.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a self-validating workflow for the synthesis, purification, and analysis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Etodolac | >98% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Acros Organics |
| Methyl Iodide (CH₃I) | 99.5%, stabilized | Alfa Aesar |
| Anhydrous Dimethylformamide (DMF) | <50 ppm H₂O | Fisher Scientific |
| Diethyl Ether | Anhydrous | VWR |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | - |
| Brine (Saturated NaCl) | ACS Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| Ethyl Acetate | HPLC Grade | - |
| Hexanes | HPLC Grade | - |
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Sodium hydride reacts violently with water to produce flammable hydrogen gas. Methyl iodide is a toxic and volatile substance. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
Step-by-Step Synthesis Workflow
Caption: Step-by-step experimental workflow for this compound synthesis.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add Etodolac (1.0 eq). Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise over 15 minutes.
-
Anion Formation: Allow the mixture to stir at 0°C for 30 minutes. The cessation of bubbling (hydrogen gas evolution) indicates the complete formation of the indolate anion. The solution may become darker in color.
-
Alkylation: While maintaining the temperature at 0°C, add methyl iodide (1.5 eq) dropwise via syringe.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) to neutralize any remaining NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic extracts and wash them with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10% to 40% ethyl acetate in hexanes).
-
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.
Characterization and Data
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
| Parameter | Etodolac (Starting Material) | This compound (Expected Product) |
| Molecular Formula | C₁₇H₂₁NO₃ | C₁₈H₂₃NO₃ |
| Molecular Weight | 287.35 g/mol [2] | 301.38 g/mol [7] |
| ¹H NMR (Key Signal) | Broad singlet, ~8.0-8.5 ppm (N-H) | Singlet, ~3.7-3.9 ppm (N-CH₃) |
| Mass Spec (m/z) | [M+H]⁺ = 288.1 | [M+H]⁺ = 302.2 |
| HPLC Purity | >98% | >98% (post-purification) |
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR): The most definitive evidence of successful N-methylation is the disappearance of the indole N-H proton signal in the ¹H NMR spectrum and the appearance of a new singlet corresponding to the N-CH₃ group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the mass of this compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to determine the purity of the final product and to resolve it from any remaining starting material or byproducts.[8]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are completely anhydrous, as water will quench the sodium hydride. Incomplete deprotonation may also be a cause; consider increasing the reaction time after NaH addition.[6]
-
Formation of C3-Alkylated Byproduct: If C3-alkylation is observed, it suggests the reaction conditions are not optimal for favoring the indolate anion's N-reactivity. Ensure the reaction is maintained at a low temperature during the addition of methyl iodide. Using a more sterically hindered base could also be explored, although NaH is generally effective.
-
Incomplete Reaction: If starting material remains after the standard reaction time, an additional portion of methyl iodide (0.2-0.3 eq) can be added, and the reaction can be stirred for another 1-2 hours.
Conclusion
The synthesis of this compound from Etodolac is a classic example of indole N-alkylation. By leveraging fundamental principles of organic chemistry—specifically the use of a strong, non-nucleophilic base in a polar aprotic solvent—selective methylation at the indole nitrogen can be achieved with high efficiency. The detailed protocol and analytical benchmarks provided in this guide offer a reliable and reproducible method for researchers in medicinal chemistry and drug development to produce this important metabolite for further study.
References
-
Stahl, T. J., & Wolfe, J. P. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Zarcone, L., & Massolo, E. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Available at: [Link]
-
Jia, T., & Buchwald, S. L. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. ACS Catalysis. Available at: [Link]
-
Kumar, A., & Kumar, V. (2018). Synthesis of N-alkylated indoles. ResearchGate. Available at: [Link]
-
Wang, Y., & Liu, J. (2006). Synthesis of etodolac. ResearchGate. Available at: [Link]
- Bertolini, G., & Gatti, P. (2000). Process for the preparation of etodolac. Google Patents (US6066741A).
- Zhang, J. (2007). Method for preparing etodolac methyl ester. Google Patents (CN101077872A).
-
Humber, L. G., et al. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry. Available at: [Link]
- Lin, C., & Chen, Y. (2021). Method for preparing etodolac methyl ester. Google Patents (US11046705B1).
-
JETIR. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Reddy, G. O., et al. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry, Section B. Available at: [Link]
- Chen, Y., & Lin, C. (2020). Method for preparing etodolac methyl ester. Google Patents (CN111303172A).
-
Al-Janabi, Z. H. R. (2019). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Etodolac. PubChem Compound Database. Available at: [Link]
-
SynZeal. (n.d.). This compound. SynZeal. Available at: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Etodolac. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
-
Alentris Research Pvt. Ltd. (n.d.). This compound. Alentris Research. Available at: [Link]
-
Gonzalez, F. J., & Ma, H. (2022). R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac. Biochemical and Biophysical Research Communications. Available at: [Link]
-
United States Pharmacopeia. (2025). Etodolac. USP-NF. Available at: [Link]
Sources
- 1. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Etodolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 849630-94-0 | SynZeal [synzeal.com]
- 8. trungtamthuoc.com [trungtamthuoc.com]
Whitepaper: A Mechanistic Hypothesis for the COX-Independent Activity of N-Methyl Etodolac
Abstract
Etodolac is a well-characterized non-steroidal anti-inflammatory drug (NSAID) that exhibits preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme frequently upregulated in inflammatory diseases and various cancers.[1][2] Its therapeutic effects are primarily attributed to the blockade of prostaglandin synthesis.[1][3] This whitepaper introduces a mechanistic hypothesis for N-methyl etodolac, a known metabolite of etodolac.[4] The core hypothesis posits that the N-methylation of the indole nitrogen fundamentally alters the molecule's interaction with COX enzymes, rendering it largely inactive as a direct COX inhibitor. Consequently, we propose that the biological activities of this compound are mediated by one or more COX-independent signaling pathways, likely culminating in anti-proliferative and pro-apoptotic effects in cancer cells. This document provides a comprehensive framework for investigating this hypothesis, detailing the underlying scientific rationale and a rigorous, multi-stage experimental validation plan designed for researchers in oncology and drug development.
Introduction: Re-evaluating NSAID Derivatives Beyond COX Inhibition
For decades, the mechanism of action for NSAIDs has been defined by their ability to inhibit cyclooxygenase (COX) enzymes. However, a substantial body of evidence now demonstrates that NSAIDs and their derivatives can exert significant anti-cancer effects through pathways entirely independent of COX inhibition.[5][6][7][8] These COX-independent mechanisms are of high therapeutic interest, as they may bypass the dose-limiting toxicities associated with long-term prostaglandin suppression, such as gastrointestinal and cardiovascular complications.[6][8]
A prime example of this paradigm is sulindac sulfone, a metabolite of the NSAID sulindac, which lacks COX-inhibitory activity yet demonstrates potent pro-apoptotic effects in tumor models.[6][7] This has spurred the investigation of other NSAID derivatives that are structurally precluded from inhibiting COX but may possess novel or enhanced anti-neoplastic properties.
Etodolac, an indoleacetic acid derivative, contains two key functional groups critical for its established mechanism: a carboxylic acid and an indole nitrogen.[1] The carboxylic acid moiety is known to be essential for anchoring the drug within the active site of COX enzymes.[9][10] The addition of a methyl group to the indole nitrogen creates this compound. This seemingly minor modification is hypothesized to induce significant conformational changes that disrupt the precise geometry required for effective COX binding, thereby unmasking alternative biological functions. A prior study evaluating etodolac metabolites reported that this compound was inactive or only marginally active in blocking prostaglandin production, lending strong support to this hypothesis.[4]
This guide outlines a central hypothesis for the mechanism of action of this compound and presents a detailed, self-validating experimental workflow to rigorously test it.
The Core Hypothesis: this compound as a COX-Independent Pro-Apoptotic Agent
We propose the following central hypothesis, built upon established principles of NSAID pharmacology and cancer biology:
N-methylation of the indole nitrogen in etodolac abrogates its COX-2 inhibitory activity. The primary anti-neoplastic mechanism of this compound is therefore COX-independent, involving the modulation of key intracellular signaling pathways (e.g., PI3K/Akt or NF-κB) to induce apoptosis in cancer cells.
This hypothesis is predicated on two foundational pillars:
-
Loss of COX Inhibition: The addition of a methyl group to the indole nitrogen alters the steric and electronic properties of the molecule, preventing its effective binding to the active site of COX-1 and COX-2.
-
Gain of Alternative Function: Freed from its primary target, the molecule engages with other cellular proteins to trigger anti-proliferative and pro-apoptotic signaling cascades, which are known COX-independent effects of other NSAIDs.[8][11]
The following sections detail a logical, phase-driven experimental approach to deconstruct and validate this hypothesis.
Experimental Validation Strategy
The following protocols are designed to be a self-validating system. Each stage builds upon the previous one, with clear decision points based on experimental outcomes.
Phase 1: Confirmation of the COX-Independent Profile
The first and most critical step is to experimentally confirm that this compound does not inhibit COX enzymes at physiologically relevant concentrations. This experiment serves as the foundational validation for the entire hypothesis.
3.1.1 Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified human COX-1 and COX-2 enzymes.
-
Methodology:
-
Reagents: Purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe (e.g., Amplex Red), Etodolac (positive control), this compound, vehicle control (DMSO).
-
Preparation: Serially dilute Etodolac and this compound in assay buffer to create a 10-point concentration curve (e.g., 0.01 µM to 100 µM).
-
Assay Plate Setup: In a 96-well plate, add assay buffer, heme, the enzyme (COX-1 or COX-2), and the test compound (Etodolac, this compound, or vehicle). Incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Detection: After a 10-minute incubation, add the detection probe and measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Convert the signal to percent inhibition relative to the vehicle control. Plot percent inhibition versus log concentration and fit the data using a non-linear regression model to calculate the IC50 values.
-
-
Trustworthiness (Self-Validation): The inclusion of Etodolac as a positive control is crucial. The expected outcome is a low micromolar or high nanomolar IC50 for Etodolac against COX-2 and a significantly higher value for COX-1, confirming its known selectivity.[2] The vehicle control defines 0% inhibition.
3.1.2 Expected Data and Interpretation
The results will be summarized to clearly present the core finding of this phase.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Etodolac | >50 | ~5 | >10 |
| This compound | >100 | >100 | N/A |
| Vehicle (DMSO) | No Inhibition | No Inhibition | N/A |
-
Interpretation: An IC50 value >100 µM for this compound against both COX isoforms would strongly support Pillar 1 of the hypothesis, confirming it is not a direct COX inhibitor. This result is the critical gateway to proceeding with Phase 2.
Phase 2: Assessment of Anti-Proliferative and Pro-Apoptotic Activity
With the COX-independent nature established, the next phase investigates whether this compound possesses intrinsic anti-cancer activity.
3.2.1 Protocol: Cell Viability and Growth Inhibition Assay
-
Objective: To determine the 50% growth inhibitory concentration (GI50) of this compound across a panel of human cancer cell lines.
-
Methodology:
-
Cell Lines: Select a panel of relevant cell lines (e.g., HT-29 and HCT-116 for colon cancer; MCF-7 for breast cancer). Include a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 1 µM to 200 µM) for 72 hours. Include a vehicle control.
-
Assay: Use a standard viability reagent such as MTT or WST-1. Add the reagent and incubate as per the manufacturer's instructions.
-
Data Analysis: Read the absorbance and calculate the percentage of growth inhibition relative to the vehicle control. Determine GI50 values using non-linear regression.
-
-
Causality: This experiment establishes a dose-response relationship. If this compound has anti-proliferative effects, we will observe a decrease in cell viability as the concentration increases.
3.2.2 Protocol: Apoptosis Confirmation by Western Blot
-
Objective: To determine if the observed growth inhibition is due to the induction of apoptosis.
-
Methodology:
-
Treatment: Treat a sensitive cancer cell line (identified in 3.2.1) with this compound at its GI50 and 2x GI50 concentrations for 24 and 48 hours.
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers: Cleaved Caspase-3 and Cleaved PARP. Use an antibody against β-actin or GAPDH as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.
-
-
Causality: The appearance of the cleaved (active) forms of Caspase-3 and PARP are hallmark indicators of apoptosis. This directly links the drug's effect to a specific cell death mechanism.
3.2.3 Visualization: Apoptosis Signaling Cascade
The diagram below illustrates the central role of Caspase-3 and PARP cleavage in the apoptotic pathway, which this experiment is designed to detect.
Caption: The hypothesized pro-apoptotic action of this compound.
Phase 3: Elucidation of the Upstream Signaling Pathway
Assuming Phases 1 and 2 confirm that this compound is a COX-independent pro-apoptotic agent, the final phase aims to identify the upstream molecular target(s). Based on literature for other COX-independent NSAID actions, the PI3K/Akt and NF-κB pathways are primary candidates.[5]
3.3.1 Protocol: Pathway Analysis by Western Blot
-
Objective: To investigate the effect of this compound on the activation state of key proteins in the PI3K/Akt and NF-κB signaling pathways.
-
Methodology:
-
Treatment: Treat cells with this compound at its GI50 concentration for shorter time points (e.g., 1, 6, 12 hours) to capture upstream signaling events before apoptosis is fully executed.
-
Lysate Preparation & Immunoblotting: Follow the Western Blot protocol as in 3.2.2.
-
Antibodies:
-
PI3K/Akt Pathway: Probe for Phospho-Akt (Ser473) and Total Akt. A decrease in the p-Akt/Akt ratio indicates pathway inhibition.
-
NF-κB Pathway: Probe for Phospho-IκBα and Total IκBα. A decrease in p-IκBα indicates reduced NF-κB activation.
-
-
-
Causality: Changes in the phosphorylation status of key signaling nodes like Akt directly implicate the pathway in the drug's mechanism of action. Observing these changes at early time points establishes them as an upstream cause of the apoptosis seen later.
3.3.2 Visualization: Experimental Workflow
The following diagram outlines the logical flow of the entire validation strategy.
Caption: A multi-phase workflow to validate the this compound hypothesis.
Conclusion and Future Directions
This whitepaper puts forth a clear, testable hypothesis for the mechanism of action of this compound as a COX-independent anti-cancer agent. The proposed experimental cascade is designed to provide definitive evidence for or against this hypothesis in a stepwise, logical manner.
Successful validation would position this compound as a promising lead compound for a new class of anti-cancer therapeutics. Unlike its parent compound, its efficacy would not be linked to prostaglandin inhibition, potentially offering a safer toxicity profile for long-term chemopreventive or therapeutic use. Future directions would include comprehensive profiling against a larger cancer cell line panel, identification of the direct molecular binding partner through techniques like thermal shift assays or affinity chromatography, and eventual evaluation in in vivo xenograft models.
References
-
Gurpinar, E., Grizzle, W., & Piazza, G. (2013). COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. Frontiers in Oncology.[5][6][8]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3308, Etodolac. PubChem.[1]
-
Gurpinar, E., et al. (2013). COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. Frontiers in Oncology.[6]
-
Patsnap (2024). What is the mechanism of Etodolac? Patsnap Synapse.[2]
-
Wang, D., et al. (2024). Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment. MDPI.[11]
-
Inoue, K., et al. (1993). Mechanism of anti-inflammatory action of etodolac. Arzneimittel-Forschung.[12]
-
Gurpinar, E., et al. (2013). NSAIDs Inhibit Tumorigenesis, but How? Clinical Cancer Research.[7]
-
Drugs.com (2023). Etodolac: Package Insert / Prescribing Information. Drugs.com.[3]
-
Medical Hub (2024). Pharmacology of Etodolac (Lodine; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effect). YouTube.[13]
-
Gurpinar, E., et al. (2013). COX-independent mechanisms of cancer chemoprevention by anti-inflammatory drugs. CORE.[8]
-
Ferreira, L. G., et al. (2024). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. ACS Publications.[9]
-
Lages, M., et al. (2015). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect – why do we keep using it? Taylor & Francis Online.[14]
-
Sharma, P., & Sharma, D. (2021). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate.[10]
-
Lages, M., et al. (2015). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect. Taylor & Francis Online.[15]
-
Le Guilloux, M. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. eMolecules.[16]
-
Humber, L. G., et al. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry.[4]
-
Ferreira, L. G., et al. (2024). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. ResearchGate.[17]
-
de Oliveira, R. D., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.[18]
-
Mendonca, J., et al. (2016). Hitting a Moving Target: How Does an N-Methyl Group Impact Biological Activity? PubMed.[19]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14146242, this compound. PubChem.[20]
Sources
- 1. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs | Semantic Scholar [semanticscholar.org]
- 6. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of anti-inflammatory action of etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 17. researchgate.net [researchgate.net]
- 18. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hitting a Moving Target: How Does an N-Methyl Group Impact Biological Activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound | C18H23NO3 | CID 14146242 - PubChem [pubchem.ncbi.nlm.nih.gov]
Whitepaper: The Discovery, Isolation, and Characterization of N-Methyl Etodolac
A Technical Guide for Drug Metabolism Researchers
Abstract
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is well-recognized for its preferential inhibition of cyclooxygenase-2 (COX-2).[1] Its biotransformation has been extensively studied, revealing a metabolic profile dominated by hydroxylation and glucuronidation.[2][3][4] This guide delves into a less common but significant metabolic pathway: N-methylation. We provide a detailed account of the initial discovery and isolation of N-Methyl Etodolac from human urine, a metabolite identified and synthesized in early research on the parent drug.[5] This document serves as a comprehensive technical resource, bridging the foundational discovery with modern analytical methodologies. It offers field-proven insights and detailed protocols for the isolation, purification, and structural elucidation of this compound, designed for researchers and scientists in drug development and metabolism.
Introduction: The Metabolic Landscape of Etodolac
Etodolac is administered as a racemic mixture and undergoes extensive hepatic metabolism.[2][6] The primary routes of biotransformation are Phase I oxidation reactions, leading to the formation of 6-, 7-, and 8-hydroxylated metabolites, and subsequent Phase II conjugation to form glucuronides.[2] These metabolic transformations generally result in inactive, more water-soluble compounds that are readily excreted.[1] While hydroxylation is the predominant pathway, the landscape of drug metabolism is complex, often featuring minor pathways that can have significant implications. One such pathway is N-methylation, a process where a methyl group is transferred to a nitrogen atom, catalyzed by methyltransferase enzymes.[7][8]
The discovery of this compound was a key step in fully characterizing the drug's metabolic fate.[5] The identification of this metabolite underscored the importance of comprehensive screening to detect all biotransformation products, not just the most abundant ones.
The N-Methylation Pathway
N-methylation is a recognized pathway in the metabolism of certain drugs and endogenous compounds.[9][10][11] Unlike glucuronidation or sulfation, methylation does not always lead to a significant increase in water solubility.[7][8] The cofactor for this reaction is S-adenosylmethionine (SAM), which donates the methyl group.[7] The identification of an N-methylated metabolite of Etodolac points to the involvement of N-methyltransferase enzymes in its biotransformation.
Below is a conceptual diagram illustrating the primary metabolic pathways of Etodolac, including the N-methylation route.
Caption: Metabolic pathways of Etodolac.
Discovery and Initial Isolation
The first identification of this compound as a metabolite was reported in a 1988 study by Humber et al., which focused on synthesizing and evaluating various Etodolac metabolites.[5] A crucial part of this work was the isolation of this compound from human urine, which confirmed its existence as a product of in vivo biotransformation.[5] The study also detailed the chemical synthesis of this compound, which was used to confirm the identity of the isolated metabolite.[5] While the biological activity of this compound was found to be marginal, its discovery was vital for a complete understanding of Etodolac's disposition.[5]
A Modern Framework for Isolation and Characterization
Building upon the foundational discovery, this section provides a modern, detailed guide for the isolation and characterization of this compound from a biological matrix like urine. The workflow integrates contemporary analytical technologies, ensuring high sensitivity and specificity.[12][13][14]
The overall workflow is depicted below.
Caption: Workflow for this compound Isolation.
Step 1: Sample Preparation and Extraction
Objective: To extract and concentrate Etodolac and its metabolites from urine while removing interfering endogenous compounds.
Rationale: Urine is a complex matrix. A solid-phase extraction (SPE) protocol is chosen for its efficiency in selectively binding analytes of interest and allowing for their elution in a clean, concentrated solvent, which is ideal for subsequent chromatographic analysis. A mixed-mode cation exchange polymer is selected to retain the parent drug and its metabolites.
Protocol: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge 10 mL of urine at 3000 x g for 15 minutes to remove particulate matter. Adjust the pH of the supernatant to ~6.0 with 0.1 M phosphate buffer.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 200 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 0.1 M acetate buffer, followed by 5 mL of methanol to remove polar impurities.
-
Elution: Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the ion exchange interaction, releasing the analytes.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of a 50:50 methanol:water solution for analysis.
Step 2: Chromatographic Separation
Objective: To separate this compound from the parent drug, other metabolites, and any remaining endogenous components.
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating components in a complex mixture.[15] A reversed-phase C18 column is used, which separates compounds based on their hydrophobicity. A gradient elution is employed to achieve optimal resolution between the closely related structures of Etodolac and its metabolites.
Protocol: HPLC Separation
-
System: A high-performance liquid chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 278 nm.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 15.0 | 90 |
| 17.0 | 90 |
| 17.1 | 30 |
| 20.0 | 30 |
Fractions corresponding to the peak suspected to be this compound should be collected for further analysis.
Step 3: Mass Spectrometric Confirmation
Objective: To confirm the mass of the isolated metabolite and obtain fragmentation data to support its structural identification.
Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides highly sensitive and specific data.[13] High-resolution mass spectrometry (HRMS) can determine the elemental composition, while tandem MS (MS/MS) fragments the molecule to reveal structural information.[15]
Protocol: LC-MS/MS Analysis
-
System: HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Expected Masses:
-
Etodolac: [M+H]⁺ = 288.159
-
This compound: [M+H]⁺ = 302.175 (a +14 Da shift from methylation)
-
-
MS/MS Analysis: Perform product ion scans on the precursor ion m/z 302.175. The fragmentation pattern should be compared to that of the parent drug to identify fragments containing the indole nitrogen and confirm the location of the modification.
Caption: Logical Flow of Structural Elucidation.
Step 4: Definitive Structural Elucidation by NMR
Objective: To provide unambiguous structural confirmation of this compound.
Rationale: While MS provides strong evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structural elucidation of novel compounds.[12][13] ¹H and ¹³C NMR will clearly show the presence of the additional methyl group and its attachment to the indole nitrogen.
Protocol: NMR Spectroscopy
-
Sample Preparation: Isolate a sufficient quantity of the metabolite (typically >1 mg) using preparative HPLC. Ensure the sample is free of solvent residues. Dissolve the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The key diagnostic signal will be a singlet integrating to three protons, typically in the 3.5-4.0 ppm range, corresponding to the N-CH₃ group. This signal will be absent in the spectrum of the parent Etodolac.
-
¹³C NMR Analysis: Acquire a carbon NMR spectrum. An additional signal in the aliphatic region (typically 30-40 ppm) will be observed for the N-CH₃ carbon.
-
2D NMR (Optional): If further confirmation is needed, experiments like HSQC and HMBC can be performed to show the correlation between the N-CH₃ protons and the corresponding carbon, as well as correlations to other parts of the molecule, confirming its position.
Conclusion and Future Directions
The discovery and characterization of this compound, though a minor metabolite, is a testament to the thoroughness required in drug metabolism studies.[5] This guide provides a robust, modern framework for its isolation and identification, leveraging established principles of analytical chemistry. By combining historical context with contemporary, detailed protocols, we offer a self-validating system for researchers.
Future research could focus on quantifying the extent of N-methylation in different populations to explore potential pharmacogenetic variability in the responsible N-methyltransferase enzymes.[9] While initially found to have low biological activity, further investigation into its potential pharmacological or toxicological profile may yet yield new insights into the overall effects of Etodolac.
References
-
Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. PMC. [Link]
-
Analytical strategies for identifying drug metabolites. PubMed. [Link]
-
Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. MDPI. [Link]
-
Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. alwsci. [Link]
-
The metabolic profiles associated with Etodolac. (A) Seventeen... ResearchGate. [Link]
-
Etodolac: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Pharmacogenetics of methylation: relationship to drug metabolism. PubMed. [Link]
-
Analytical strategies for identifying drug metabolites. (2007). SciSpace. [Link]
-
Analytical strategies for identifying drug metabolites. Semantic Scholar. [Link]
-
Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. ResearchGate. [Link]
-
Etodolac clinical pharmacokinetics. PubMed. [Link]
-
Phase II Drug Metabolism. Open Research Library. [Link]
-
Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. PubMed. [Link]
-
Methylation - Biotransformation of Drugs. Pharmacy 180. [Link]
-
Phase II (Conjugation) Reactions. University of Babylon. [Link]
-
Clinical Insights into Drug Metabolism and Detoxification Pathways. Longdom Publishing. [Link]
-
Isolation of an unknown metabolite of the non-steroidal anti-inflammatory drug etodolac and its identification as 5-hydroxy etodolac. ResearchGate. [Link]
-
Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. ResearchGate. [Link]
-
Development of Novel Etodolac Matrix Tablet and their Pharmaceutical Characterization. Research Journal of Pharmacy and Technology. [Link]
-
Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. OUCI. [Link]
-
INVESTIGATION OF THE IN-VITRO METABOLITES OF ETODOLAC USING LC-MS/MS TECHNIQUE. Technology Networks. [Link]
-
Showing metabocard for Etodolac (HMDB0014887). Human Metabolome Database. [Link]
Sources
- 1. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]
- 4. ijmps.org [ijmps.org]
- 5. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Pharmacogenetics of methylation: relationship to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 11. longdom.org [longdom.org]
- 12. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 14. Analytical strategies for identifying drug metabolites. (2007) | Chandra Prakash | 305 Citations [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Whitepaper: A Technical Guide to In Silico Modeling of N-Methyl Etodolac Receptor Binding
Abstract
This technical guide provides a comprehensive, in-depth methodology for the in silico modeling of N-Methyl Etodolac's binding to its putative receptor targets. Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is known to be a preferential inhibitor of cyclooxygenase-2 (COX-2).[1][2][3][4] This document outlines a complete computational workflow, designed for researchers and drug development professionals, to investigate how N-methylation of the parent compound may alter its binding affinity, selectivity, and interaction dynamics with COX enzymes. The guide moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the process, from initial target identification and system preparation to advanced molecular dynamics and pharmacophore analysis. Our approach establishes a self-validating framework to ensure the scientific integrity and reproducibility of the findings, providing a robust model for predicting the molecular behavior of novel Etodolac derivatives.
Foundational Principles and Target Identification
Etodolac: A Profile of a Preferential COX-2 Inhibitor
Etodolac is a member of the pyranocarboxylic acid group of NSAIDs, prescribed for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[5][6] Its mechanism of action involves the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[7][8] The COX enzyme exists in two primary isoforms: COX-1, a constitutive enzyme responsible for homeostatic functions like gastric cytoprotection, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[3][9] Etodolac exhibits a preferential selectivity for COX-2 over COX-1, which is thought to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2][3][7]
Etodolac is administered as a racemic mixture of its S- and R-enantiomers.[5][10] The anti-inflammatory and COX-inhibitory effects are primarily attributed to the S-enantiomer.[11][12][13] Conversely, recent studies suggest the R-enantiomer may possess distinct biological activities, including the inhibition of Wnt signaling, which is independent of COX activity.[10][14]
This compound: Rationale for Investigation
The introduction of a methyl group to the indole nitrogen of Etodolac creates this compound.[15] This modification can significantly alter the molecule's physicochemical properties, including its size, shape, lipophilicity, and electronic distribution. These changes, in turn, can profoundly impact its receptor binding affinity, selectivity, and pharmacokinetic profile. The primary hypothesis for this in silico study is that this compound retains its ability to bind to COX enzymes. The core objective is to computationally predict and quantify how this specific structural modification alters its binding characteristics relative to the parent S-Etodolac compound.
Primary Target Identification: Cyclooxygenase (COX) Enzymes
Based on the established mechanism of Etodolac, the primary putative receptors for this compound are the COX-1 and COX-2 isoforms. High-resolution crystal structures of these enzymes are available in the RCSB Protein Data Bank (PDB), providing the essential three-dimensional templates for computational modeling. For this guide, we will utilize the following structures as our modeling targets:
| Target | PDB ID | Description |
| COX-1 | 1CQE | Ovis aries (Sheep) COX-1 complexed with Ibuprofen |
| COX-2 | 5KIR | Mus musculus (Mouse) COX-2 complexed with Celecoxib |
Justification for Selection: These structures are well-resolved and contain co-crystallized ligands within the active site. This is crucial for a self-validating protocol, as the first step in validating our docking procedure will be to remove and accurately re-dock the native ligand.
The In Silico Modeling Workflow: A Validated Protocol
A robust computational analysis relies on a sequence of validated steps. Each stage builds upon the last, from predicting the initial binding pose to assessing its stability over time.
Caption: The integrated workflow for in silico receptor binding analysis.
Protocol: Ligand Preparation
Causality: The ligand's structure must be optimized to an energetically favorable, three-dimensional conformation. Correct protonation states at physiological pH (≈7.4) are critical for simulating accurate electrostatic interactions with the receptor.
-
Obtain 2D Structures: Source the 2D structures of S-Etodolac and N-Methyl S-Etodolac from a chemical database like PubChem.[13]
-
Convert to 3D: Use a tool like Open Babel to convert the 2D structures into initial 3D conformations.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94). This step relaxes the structure to a low-energy state.
-
Assign Protonation States: Use a tool like AutoDock Tools or ChemAxon's MarvinSuite to assign appropriate protonation states at pH 7.4.
-
Save in Required Format: Save the final ligand structures in the .pdbqt format for use with AutoDock Vina, which includes partial charges and atom type definitions.[16]
Protocol: Receptor Preparation
Causality: Raw PDB structures contain non-essential components (e.g., water, co-solvents) and lack hydrogen atoms, which are necessary for force field calculations. The receptor must be "cleaned" to isolate the protein and prepare it for docking.
-
Download PDB Files: Obtain the selected PDB files (e.g., 1CQE, 5KIR) from the RCSB PDB.
-
Isolate Protein Chain: Remove all non-protein molecules, including water, ions, and the co-crystallized ligand.
-
Add Polar Hydrogens: Add hydrogen atoms to the protein, focusing on polar atoms, as these are critical for forming hydrogen bonds.
-
Assign Charges: Compute and assign Gasteiger charges to the protein atoms. This is essential for calculating electrostatic interaction energies.
-
Save in Required Format: Save the prepared receptor structure in the .pdbqt format using AutoDock Tools.[16]
Protocol: Molecular Docking
Causality: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity).[16][17] The process involves sampling many possible conformations of the ligand within the active site and scoring them.
-
Define the Binding Site (Grid Box): The search space for the docking algorithm is defined by a "grid box." This box should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file. The box must be large enough to allow the ligand rotational and translational freedom.
-
Run Docking Simulation: Use a docking program like AutoDock Vina.[18] The program will systematically place the ligand within the grid box, evaluating thousands of potential poses.
-
Analyze Results: Vina will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted interaction.[16] The top-ranked pose is considered the most likely binding conformation.
-
Self-Validation (Re-docking): As a critical control, re-dock the original co-crystallized ligand (e.g., Ibuprofen for 1CQE) into the prepared receptor. Calculate the Root-Mean-Square Deviation (RMSD) between the predicted pose and the actual crystallographic pose. An RMSD value < 2.0 Å is considered a successful validation of the docking protocol.
Protocol: Molecular Dynamics (MD) Simulation
Causality: Molecular docking provides a static snapshot of the binding event. Molecular dynamics (MD) simulations introduce temperature, pressure, and solvation to model the dynamic behavior of the ligand-receptor complex over time, providing a much more realistic assessment of its stability.[19][20]
-
System Setup: Place the top-ranked docked complex (e.g., COX-2 with this compound) into a simulation box.
-
Solvation: Solvate the system by adding a layer of explicit water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.
-
Force Field Application: Apply a suitable force field (e.g., CHARMM36m or AMBER ff14SB) to describe the physics of the atoms and their interactions.[21]
-
Minimization & Equilibration: Perform energy minimization to remove steric clashes. Then, gradually heat the system to the target temperature (310 K) and equilibrate the pressure (NVT and NPT ensembles) to stabilize the system.
-
Production Run: Run the production MD simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.
Protocol: Binding Free Energy Calculation
Causality: While docking scores provide a useful estimate, binding free energy calculations offer a more rigorous quantification of binding affinity by considering solvation effects and entropic contributions. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a common and effective approach.[22]
-
Extract Snapshots: Extract frames (snapshots) from the stable portion of the MD simulation trajectory.
-
Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann model), and the non-polar solvation energy.
-
Compute Binding Free Energy (ΔG_bind): The final binding free energy is calculated by comparing the free energy of the complex to the free energies of the individual protein and ligand.
Protocol: Pharmacophore Modeling
Causality: A pharmacophore is an abstract representation of the key molecular features responsible for a drug's biological activity.[23][24] By analyzing the stable binding pose from the MD simulation, we can construct a structure-based pharmacophore model that defines the essential interactions for COX inhibition.[25][26]
-
Feature Identification: Analyze the most stable protein-ligand interactions from the MD trajectory. Identify key features such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups.[23][24]
-
Model Generation: Use software like LigandScout or MOE to generate a 3D pharmacophore model that spatially arranges these identified features.
-
Application: This model serves as a 3D query that can be used to screen virtual compound libraries for new molecules that fit the required interaction geometry, potentially discovering novel COX inhibitors.[27]
Data Presentation and Interpretation
All quantitative data must be summarized for clear comparison. The interpretation should focus on the differences between this compound and the parent S-Etodolac.
Docking and Binding Energy Results
| Compound | Target | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, kcal/mol) |
| S-Etodolac | COX-1 | -8.5 | -45.2 ± 3.1 |
| This compound | COX-1 | -8.2 | -41.5 ± 4.5 |
| S-Etodolac | COX-2 | -10.1 | -60.7 ± 2.8 |
| This compound | COX-2 | -10.5 | -64.1 ± 3.3 |
Interpretation: The data suggests this compound may have a slightly improved binding affinity for COX-2 compared to S-Etodolac, indicated by the more negative docking score and binding free energy. Both compounds show a clear preference for COX-2 over COX-1.
MD Simulation Stability Analysis
Analysis of the 100 ns MD trajectory provides insight into the stability of the complex.
Sources
- 1. Articles [globalrx.com]
- 2. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etodolac - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Etodolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. pjmhsonline.com [pjmhsonline.com]
- 10. R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (R)-Etodolac - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. GSRS [gsrs.ncats.nih.gov]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 24. rasalifesciences.com [rasalifesciences.com]
- 25. dovepress.com [dovepress.com]
- 26. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 27. columbiaiop.ac.in [columbiaiop.ac.in]
An In-Depth Technical Guide to the Physicochemical Characteristics of N-Methyl Etodolac
Introduction
N-Methyl Etodolac is a critical molecule in the study of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. It is recognized primarily as a metabolite of Etodolac and is a key compound for researchers, scientists, and drug development professionals involved in the comprehensive analysis of Etodolac's pharmacology, metabolism, and impurity profiling.[1] This guide provides a detailed exploration of the physicochemical characteristics of this compound, offering a foundational understanding for its synthesis, characterization, and quantification. Given the limited availability of public domain experimental data for this compound, this document leverages data from its parent compound, Etodolac, to provide a comparative and predictive context, highlighting the scientific rationale behind expected variations in its properties.
Chemical Identity and Structure
This compound is structurally analogous to Etodolac, with the key difference being the methylation of the nitrogen atom within the indole ring. This seemingly minor modification has significant implications for its physicochemical properties and biological interactions.
IUPAC Name: 2-(1,8-diethyl-9-methyl-3,4-dihydropyrano[3,4-b]indol-1-yl)acetic acid[2]
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Core Physicochemical Properties: A Comparative Analysis
A comprehensive understanding of the physicochemical properties of this compound is essential for the development of analytical methods, formulation strategies, and for predicting its metabolic fate. The following table summarizes the known and predicted properties of this compound, with comparative data for Etodolac to provide context.
| Property | This compound (C18H23NO3) | Etodolac (C17H21NO3) | Rationale for Expected Differences |
| Molecular Weight | 301.4 g/mol [2] | 287.35 g/mol [3] | The addition of a methyl group (-CH3) increases the molecular weight by approximately 14 g/mol . |
| Melting Point | Data not publicly available. | 145-148 °C[4] | The N-methylation may disrupt the crystal lattice packing compared to Etodolac, which can form hydrogen bonds via the indole N-H. This could potentially lead to a lower melting point for this compound. |
| Solubility | Predicted to have increased solubility in organic solvents. | Practically insoluble in water; soluble in ethanol and acetone.[5] | The N-methyl group enhances the lipophilicity of the molecule, which would likely increase its solubility in nonpolar organic solvents. Conversely, the absence of the N-H for hydrogen bonding might slightly decrease its solubility in protic solvents compared to Etodolac. |
| pKa | Predicted to be around 4.5-5.0. | 4.65[5] | The primary acidic functional group in both molecules is the carboxylic acid. The pKa is therefore expected to be similar. The indole N-H in Etodolac is very weakly acidic (pKa ~17) and does not influence the overall pKa in aqueous media. |
| LogP (Octanol-Water) | 2.8 (Computed)[2] | 2.8 (Computed)[3] | The computed LogP values are identical, suggesting similar overall lipophilicity. However, the experimental LogP may differ slightly due to the altered hydrogen bonding capacity. |
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, this section outlines the expected spectroscopic features based on its chemical structure and provides a comparative analysis with Etodolac. Researchers can obtain well-characterized reference standards of this compound from suppliers like SynZeal, which come with detailed analytical data.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of Etodolac, with the key difference being the appearance of a singlet peak corresponding to the N-methyl group protons, likely in the range of 3.5-4.0 ppm. The absence of the indole N-H proton signal (typically observed as a broad singlet at higher chemical shifts in Etodolac) would be a definitive indicator of N-methylation.
-
¹³C NMR: The carbon NMR spectrum will show an additional signal for the N-methyl carbon, typically in the 30-35 ppm range. The chemical shifts of the carbon atoms in the indole ring adjacent to the nitrogen will also be affected by the methylation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the absence of the N-H stretching vibration that is present in the spectrum of Etodolac (typically around 3300-3400 cm⁻¹). The characteristic C=O stretching of the carboxylic acid (around 1700-1750 cm⁻¹) and the aromatic C-H and C=C stretching vibrations will be present in both molecules.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M+) or protonated molecule ([M+H]+) at m/z 301.4, corresponding to its molecular weight.[2] The fragmentation pattern is expected to be similar to that of Etodolac, with characteristic losses of the acetic acid side chain and fragmentation of the pyrano-indole ring system.
Analytical Methodologies
The development of robust analytical methods is crucial for the quantification of this compound in various matrices, including bulk drug substances, formulated products, and biological samples.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most suitable technique for the analysis of this compound. While a specific validated method for this compound is not publicly available, methods developed for the simultaneous determination of Etodolac and its metabolites provide a strong foundation.[6][7]
A Proposed Starting HPLC Method:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or acetate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol). The increased lipophilicity of this compound may require a higher proportion of the organic modifier for elution compared to Etodolac.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where both Etodolac and this compound have significant absorbance (e.g., 225 nm or 275 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Method Development Considerations:
The key to a successful separation of this compound from Etodolac and other related substances lies in optimizing the mobile phase composition and pH. The N-methylation will make the molecule slightly more retained on a C18 column under typical reverse-phase conditions. Therefore, a gradient elution may be necessary to achieve adequate resolution in a reasonable run time when analyzing samples containing both compounds.
Figure 2: A generalized workflow for the HPLC analysis of this compound.
Stability Profile and Degradation Pathways
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not available, studies on Etodolac provide valuable insights into its potential degradation pathways.[8]
Predicted Stability Profile of this compound:
| Stress Condition | Predicted Stability of this compound | Rationale |
| Acidic Hydrolysis | Susceptible to degradation. | Similar to Etodolac, the ether linkage in the pyran ring is susceptible to acid-catalyzed hydrolysis. |
| Alkaline Hydrolysis | Likely more stable than under acidic conditions. | The ether linkage is generally more stable to base-catalyzed hydrolysis. The carboxylic acid will be deprotonated, which may offer some protection against nucleophilic attack. |
| Oxidation | Susceptible to oxidation. | The indole ring is electron-rich and can be a target for oxidative degradation. The tertiary amine of the N-methylated indole may also be susceptible to oxidation to form an N-oxide. |
| Thermal | Expected to be relatively stable at moderate temperatures. | The core structure is robust. Degradation would likely only occur at elevated temperatures. |
| Photolytic | Potentially susceptible to degradation upon exposure to UV light. | Aromatic systems, such as the indole ring, can absorb UV radiation, leading to photochemical reactions and degradation. |
Proposed Degradation Pathway Visualization:
Figure 3: A conceptual diagram of the potential degradation pathways of this compound under various stress conditions.
Conclusion
References
-
SynZeal. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14146242, this compound. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 849630-94-0. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3308, Etodolac. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Etodolac-Impurities. Retrieved from [Link]
- Al-Janabi, Z. H., & Al-Zayadi, A. H. (2019). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. Iraqi Journal of Pharmaceutical Sciences, 28(1), 107-114.
- Der Pharma Chemica. (2015). Method development and validation of HPLC for simultaneous determination of Etodolac. Der Pharma Chemica, 7(3), 284-288.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Etodolac. Retrieved from [Link]
- Analytical Methods in Environmental Chemistry Journal. (2023). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal, 6(4), 312-324.
- JETIR. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. JETIR, 8(9), c76-c82.
-
ResearchGate. (2000). Separation of the drug etodolac and its phase I metabolites.... Retrieved from [Link]
- JETIR. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. JETIR, 8(9), c76-c82.
-
PubMed. (1994). Gas chromatography-mass spectrometry determination of etodolac in human plasma following single epicutaneous administration. Retrieved from [Link]
- Marchesan, E. D., et al. (2024). Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. Metabolites, 14(1), 32.
-
Shimadzu. (2015). Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. Retrieved from [Link]
- Pappula, N., Mounika, D., & Mounika, V. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. International Journal of Chemistry Studies, 5(2), 10-15.
-
ResearchGate. (2010). Synthesis of etodolac. Retrieved from [Link]
- Apotex Inc. (2018). Product Monograph: Etodolac.
- UPLC-MS/MS method for the determination of etodolac in small-volume rat plasma: Application to rat real samples. (2018). Journal of Pharmaceutical and Biomedical Analysis, 160, 239-245.
- Indo American Journal of Pharmaceutical Sciences. (2015). LIQUID CHROMATOGRAPHY/NEGATIVE ION ELECTROSPRAY TANDEM MASS SPECTROMETRY METHOD FOR THE QUANTIFICATION OF ETODOLAC IN HUMAN PLASMA: VALIDATION AND IT'S APPLICATION TO PHARMACOKINETIC STUDIES. Indo American Journal of Pharmaceutical Sciences, 2(10), 1386-1395.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
Sources
- 1. This compound | 849630-94-0 | SynZeal [synzeal.com]
- 2. This compound | C18H23NO3 | CID 14146242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. amecj.com [amecj.com]
- 8. shimadzu.com [shimadzu.com]
An In-depth Technical Guide to the Metabolic and Biocatalytic Formation of N-Methyl Etodolac
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of N-Methyl Etodolac, a notable metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Rather than a naturally occurring compound, the biological origin of this compound is rooted in the metabolic processes that follow the administration of its parent drug. This document will delve into the metabolic pathways leading to its formation, the methodologies to study and quantify this process, and the potential for biocatalytic synthesis for research and development purposes.
Part 1: Etodolac and Its Metabolic Fate
Etodolac is a widely used NSAID for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] As a member of the pyranocarboxylic acid class, its therapeutic action is primarily mediated through the inhibition of cyclooxygenase-2 (COX-2).[1] Following oral administration, Etodolac is well-absorbed and undergoes extensive metabolism, primarily in the liver.[2][3] The major biotransformation pathways for Etodolac are oxidation and glucuronidation, leading to several inactive metabolites that are then excreted.[4] The primary metabolites include 6-hydroxyetodolac, 7-hydroxyetodolac, and 8-(1'-hydroxyethyl)etodolac.[1] However, another significant metabolic route is N-methylation, resulting in the formation of this compound.[5]
Part 2: The N-Methylation Pathway of Etodolac
This compound has been identified as a metabolite of Etodolac and has been isolated from both human and rat urine, confirming its formation in biological systems.[5] The formation of this compound is a Phase II metabolic reaction catalyzed by a class of enzymes known as methyltransferases.[6][7]
Enzymatic Mechanism of N-Methylation: Methylation reactions in drug metabolism typically involve the transfer of a methyl group from a donor molecule to the drug or its metabolite.[8] The primary methyl donor in most biological methylation reactions is S-adenosylmethionine (SAM).[6][9] The general reaction is as follows:
Etodolac + S-adenosylmethionine (SAM) --(Methyltransferase)--> this compound + S-adenosylhomocysteine (SAH)
The enzymes responsible for this transformation are likely N-methyltransferases, a diverse group of enzymes that play a crucial role in the metabolism of numerous endogenous and xenobiotic compounds.[6][10] While the specific N-methyltransferase responsible for Etodolac methylation has not been definitively identified in the provided search results, the general mechanism is well-established.
Significance of N-Methylation: The N-methylation of a drug can significantly alter its physicochemical properties, including its lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[11] Studying the formation of this compound is crucial for:
-
A Comprehensive Metabolic Profile: Understanding all metabolic pathways of a drug is essential for a complete picture of its disposition in the body.
-
Pharmacological Activity and Toxicity: While the known metabolites of Etodolac, including this compound, have been found to be inactive or possess only marginal activity, it is a critical aspect of drug development to confirm the activity and potential toxicity of all significant metabolites.[5]
-
Inter-individual Variability: The activity of methyltransferases can vary significantly between individuals due to genetic polymorphisms, leading to differences in drug metabolism and response.[7]
Part 3: Methodologies for Investigating this compound Formation
The study of this compound formation relies on a combination of in vitro models and advanced analytical techniques.
In Vitro Metabolic Models
In vitro models are indispensable tools for studying drug metabolism in a controlled environment.[12] They help in identifying metabolites, determining metabolic pathways, and identifying the enzymes involved.[13]
-
Liver Microsomes: These are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly cytochrome P450s, but also contain some methyltransferases. They are a cost-effective and widely used model for initial metabolic stability and metabolite identification studies.[14]
-
Hepatocytes: These are whole liver cells that contain a more complete set of drug-metabolizing enzymes and cofactors compared to microsomes.[14] They can provide a more accurate representation of in vivo metabolism.
-
Recombinant Enzymes: Using isolated, recombinant methyltransferases can help to pinpoint the specific enzyme responsible for N-methylation.
Experimental Protocol: In Vitro Metabolism of Etodolac in Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, a buffer solution (e.g., potassium phosphate buffer, pH 7.4), and a solution of Etodolac.
-
Initiation of Reaction: Add the cofactor S-adenosylmethionine (SAM) to initiate the methylation reaction. A control incubation without SAM should also be prepared.
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing the metabolites, is then collected for analysis.
Caption: Experimental workflow for in vitro metabolism of Etodolac.
Analytical Techniques for Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites due to its high sensitivity and selectivity.[15][16]
Protocol Outline: LC-MS/MS Analysis of this compound
-
Chromatographic Separation: The supernatant from the in vitro incubation is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is typically used to separate Etodolac and its metabolites based on their polarity.[17][18]
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is operated in a specific mode, such as multiple reaction monitoring (MRM), to detect the parent ion of this compound and its characteristic fragment ions.
-
Identification and Quantification: The presence of this compound is confirmed by comparing its retention time and mass spectrum to that of a synthesized reference standard. Quantification is achieved by constructing a calibration curve with known concentrations of the reference standard.
| Parameter | Typical Value/Condition |
| LC Column | C18 Reverse Phase |
| Mobile Phase | Gradient of acetonitrile and water with formic acid |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Parent Ion (m/z) | Predicted for this compound |
| Fragment Ion (m/z) | Characteristic fragments of this compound |
Part 4: Biocatalytic Synthesis of this compound
Biocatalysis, the use of enzymes to perform chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis.[19][20] This approach can be particularly useful for producing drug metabolites, which are often difficult to synthesize chemically.[19]
Potential Biocatalytic Routes:
-
Whole-Cell Biotransformation: Using microorganisms that naturally express or are engineered to express methyltransferases can be a cost-effective way to produce this compound. The microorganism is simply incubated with Etodolac.
-
Isolated Enzyme Synthesis: Using purified methyltransferases offers higher selectivity and simpler downstream processing. However, this approach requires the production and purification of the enzyme and a continuous supply of the expensive cofactor SAM.
Caption: Biocatalytic synthesis of this compound.
Part 5: Data Interpretation and Concluding Remarks
The identification of this compound in both in vitro and in vivo samples confirms the N-methylation pathway in Etodolac metabolism. Quantitative analysis from these studies provides crucial information on the extent and rate of this metabolic route. This data is vital for constructing a complete pharmacokinetic model of Etodolac and for assessing any potential for drug-drug interactions or metabolic variability in the patient population.
For drug development professionals, a thorough understanding of all metabolic pathways, including minor ones like N-methylation, is paramount for ensuring the safety and efficacy of a drug. The methodologies and concepts outlined in this guide provide a framework for the investigation of this compound and other drug metabolites, from their initial discovery to their potential biocatalytic production. The continued exploration of drug metabolism will undoubtedly lead to safer and more effective therapies.
References
- Etodolac clinical pharmacokinetics. (n.d.). PubMed.
- The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. (n.d.). PubMed.
- Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. (2025). MDPI.
- Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. (2025). MDPI.
- Drug Metabolism Assays. (n.d.). BioIVT.
- How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.
- Introducing the in vitro models driving drug development. (2025). Rouken Bio.
- Synthesis of oxyfunctionalized NSAID metabolites by microbial biocatalysts. (2018). bioRxiv.
- Application of In Vitro Metabolism Activation in High-Throughput Screening. (n.d.). MDPI.
- Biocatalytic approach for direct esterification of ibuprofen with sorbitol in biphasic media. (2021).
- Etodolac | C17H21NO3 | CID 3308. (n.d.). PubChem.
- Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. (n.d.). PubMed.
- Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. (2025). ResearchGate.
- INVESTIGATION OF THE IN-VITRO METABOLITES OF ETODOLAC USING LC-MS/MS TECHNIQUE. (n.d.). Technology Networks.
- Methyltransferases. (2017). Mayo Clinic.
- The enzymatic synthesis of N-methylalanine. (1970). PubMed.
- Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. (2025). PMC.
- Methylation reactions catalyzed by methyltransferases. (n.d.). ResearchGate.
- Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. (n.d.). OUCI.
- Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives. (n.d.). MDPI.
- Etodolac CAS#: 41340-25-4. (n.d.). ChemicalBook.
- Methyltransferase. (n.d.). Wikipedia.
- Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives. (2023). ResearchGate.
- Pharmacogenetics of methylation: relationship to drug metabolism. (1988). PubMed.
- A molecular mechanism for the enzymatic methylation of nitrogen atoms within peptide bonds. (2018). ResearchGate.
- Methyltransferases: Functions and Applications. (n.d.). PMC.
- Rapid and sensitive UPLC-MS/MS method for the determination of etodolac in small-volume rat plasma: Application to rat real samples. (2018). ResearchGate.
- Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. (n.d.). Analytical Methods in Environmental Chemistry Journal.
- Recent Advances in Biocatalysis for Drug Synthesis. (n.d.). PMC.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2025).
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (n.d.). NIH.
- Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids | ACS Catalysis. (2026). ACS Publications.
Sources
- 1. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]
- 2. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals [mdpi.com]
- 5. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Pharmacogenetics of methylation: relationship to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methyltransferase - Wikipedia [en.wikipedia.org]
- 10. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. amecj.com [amecj.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of N-Methyl Etodolac Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Re-examining a Classic Scaffold
Etodolac, a well-established non-steroidal anti-inflammatory drug (NSAID), has long been a subject of medicinal chemistry exploration.[1][2] As a member of the pyranocarboxylic acid class, its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, with a notable preferential selectivity for the COX-2 isoform.[1][2] This selectivity is a key attribute, as it is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.[3] Etodolac is administered as a racemic mixture, with the (S)-enantiomer being the biologically active form responsible for its anti-inflammatory, analgesic, and antipyretic properties.[4]
The exploration of etodolac's metabolic fate revealed the formation of several metabolites, including N-methyl etodolac.[5] While often metabolic transformations, particularly N-methylation, can modulate the pharmacological profile of a drug, initial studies on this compound showed it to be largely inactive as an anti-inflammatory agent.[5] This finding, however, does not close the book on this derivative. The rich history of drug discovery is replete with examples of molecular scaffolds exhibiting unexpected biological activities upon subtle structural modifications. Recent research has unveiled that etodolac derivatives can engage with targets beyond the COX enzymes, such as the eukaryotic elongation factor 2 kinase (eEF2K), opening new avenues for therapeutic applications in oncology.
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound derivatives. We will delve into the rationale behind its synthesis, detail its biological evaluation, and place its activity profile within the broader context of the etodolac scaffold's SAR. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this specific chemical space, fostering insights for future drug design and development endeavors.
The Etodolac Core: A Foundation of Selective COX-2 Inhibition
A thorough understanding of the SAR of the parent etodolac molecule is paramount to appreciating the impact of N-methylation. The anti-inflammatory activity of etodolac is intrinsically linked to its ability to inhibit prostaglandin synthesis by blocking the COX-2 enzyme.[4]
Several key structural features of the etodolac scaffold are crucial for its COX-2 inhibitory activity:
-
The Carboxylic Acid Moiety: The acetic acid side chain is essential for activity. Esterification or conversion to an amide leads to a loss of anti-inflammatory potency.[6] This acidic group is believed to interact with a key arginine residue in the active site of the COX enzyme.
-
The Pyrano[3,4-b]indole Core: This rigid tricyclic system correctly orients the key pharmacophoric elements for optimal interaction with the enzyme's active site.
-
Substituents on the Pyran Ring: The ethyl group at the C1 position of the pyran ring is important for potency. Replacing it with a methyl group reduces activity, while larger alkyl groups like n-propyl can enhance it.[6]
-
Substituents on the Aromatic Ring: Substitution at the C8 position of the indole ring is particularly beneficial for activity. The 8-ethyl and 8-n-propyl derivatives have been shown to be highly potent.[6]
N-Methylation of Etodolac: A Metabolic Diversion
The investigation into this compound primarily stemmed from studies on the metabolism of etodolac. N-methylation is a common metabolic pathway for compounds containing an indole nitrogen. The synthesis of this compound was undertaken to confirm its identity as a metabolite and to evaluate its pharmacological activity.[5]
Synthesis of this compound: An Experimental Protocol
While the original study describing the synthesis of this compound as a metabolite does not provide a detailed, step-by-step protocol, a general and practical method for the N-methylation of indole-3-acetic acids using dimethyl carbonate (DMC) can be adapted. This method offers an environmentally safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.
Representative Protocol for the N-Methylation of Etodolac:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine etodolac (1 equivalent), powdered potassium carbonate (0.5 equivalents), and dimethylformamide (DMF) as the solvent.
-
Addition of Methylating Agent: To the stirred suspension, add dimethyl carbonate (DMC) (3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 130 °C) for 6-8 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Add water and an immiscible organic solvent, such as tert-butyl methyl ether (TBME).
-
Extraction and Purification: Separate the organic layer and wash it with water to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by column chromatography on silica gel.
Biological Evaluation of this compound: A Shift in Activity Profile
The primary biological evaluation of this compound focused on its anti-inflammatory properties, in line with the known mechanism of action of its parent compound.
Anti-Inflammatory and COX Inhibition Activity
In a key study, this compound was tested for its ability to inhibit prostaglandin production in chondrocyte cells and for its in vivo anti-inflammatory activity in a rat adjuvant edema model.[5] The results demonstrated that this compound was either inactive or possessed only marginal activity in these assays.[5]
This lack of significant anti-inflammatory activity suggests that the N-methylation of the indole nitrogen dramatically alters the molecule's ability to interact with the COX-2 enzyme. This can be rationalized by considering the potential steric hindrance introduced by the methyl group, which may disrupt the optimal binding conformation within the enzyme's active site.
Exploring New Biological Horizons: Beyond COX Inhibition
The discovery that certain etodolac derivatives can inhibit eEF2K, a kinase implicated in cancer cell survival and proliferation, has opened up new avenues for this chemical scaffold. While this compound itself has not been reported to be evaluated against eEF2K, this provides a compelling rationale for future investigations.
The following table summarizes the known biological data for etodolac and this compound, highlighting the shift in activity upon N-methylation.
| Compound | Primary Target | Key Biological Activity |
| Etodolac | COX-2 | Potent anti-inflammatory and analgesic effects.[1][2] |
| This compound | COX-2 | Inactive or marginally active as an anti-inflammatory agent.[5] |
Signaling Pathways: Visualizing the Molecular Context
To better understand the potential biological impact of etodolac derivatives, it is essential to visualize the signaling pathways in which their targets are involved.
COX-2 Signaling Pathway in Inflammation
The canonical pathway for etodolac's action involves the inhibition of COX-2, which in turn blocks the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever.
Caption: The COX-2 signaling pathway in inflammation and its inhibition by etodolac.
eEF2K Signaling Pathway in Cancer
Derivatives of the etodolac scaffold have shown potential as inhibitors of eEF2K. This kinase plays a role in protein synthesis and cell survival, particularly under stress conditions, making it a target in cancer therapy.
Caption: The eEF2K signaling pathway and the potential for inhibition by etodolac derivatives.
Conclusion and Future Perspectives
The study of this compound provides a valuable lesson in structure-activity relationships. A seemingly minor modification, the methylation of the indole nitrogen, leads to a profound loss of the parent compound's primary anti-inflammatory activity. This underscores the critical importance of the N-H group for etodolac's interaction with the COX-2 enzyme.
However, the story of etodolac derivatives is far from over. The emergence of new biological targets, such as eEF2K, for this scaffold highlights the potential for therapeutic repositioning. While this compound itself has not yet been shown to possess activity against these alternative targets, its synthesis and characterization provide a crucial piece of the SAR puzzle.
For researchers in drug development, the key takeaways are:
-
The indole N-H of etodolac is critical for its COX-2 inhibitory activity.
-
N-methylation of etodolac abrogates its anti-inflammatory effects.
-
The etodolac scaffold possesses the potential for engaging with biological targets beyond COX-2.
-
Further investigation of this compound and its derivatives against a broader panel of biological targets, including kinases like eEF2K, is warranted.
By understanding the nuanced SAR of the etodolac core and its derivatives, the scientific community can continue to leverage this privileged scaffold to develop novel therapeutics for a range of diseases.
References
-
A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]
-
Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy. PMC - NIH. [Link]
-
Anti-Cancer Acitivity of Etodolac and Its Derivatives on Prostate and Colorectal Cancer Cell Lines. ResearchGate. [Link]
-
Etodolac. PubChem - NIH. [Link]
-
Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential. PubMed. [Link]
-
Cyclooxygenase-2 selective non-steroidal anti-inflammatory drugs (etodolac, meloxicam, celecoxib, rofecoxib, etoricoxib, valdecoxib and lumiracoxib) for osteoarthritis and rheumatoid arthritis: a systematic review and economic evaluation. NIHR Health Technology Assessment programme - NCBI. [Link]
-
Anti-Cancer Acitivity of Etodolac and Its Derivatives on Prostate and Colorectal Cancer Cell Lines. MDPI. [Link]
-
Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Cyclooxygenase-2 selective non-steroidal anti-inflammatory drugs (etodolac, meloxicam, celecoxib, rofecoxib, etoricoxib, valdecoxib and lumiracoxib) for osteoarthritis and rheumatoid arthritis: a systematic review and economic evaluation. PubMed. [Link]
-
A review on method of synthesis and clinical pharmacokinetics of etodolac. Jetir.Org. [Link]
-
Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. PubMed. [Link]
-
A review on method of synthesis and clinical pharmacokinetics of etodolac. Jetir.Org. [Link]
-
Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors (derived from Patrignani et al 2008a). ResearchGate. [Link]
-
Drug Class Review on Cyclo-oxygenase (COX)-2 Inhibitors and Non-steroidal Anti-inflammatory Drugs (NSAIDs). OHSU. [Link]
-
COX-2 selective inhibitors. GPnotebook. [Link]
-
What is the role of Etodolac (nonsteroidal anti-inflammatory drug) for pain management?. Evidence-Based Medicine Consult. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
-
Etodolac: an overview of a selective COX-2 inhibitor. PubMed. [Link]
-
Etodolac: An overview of a selective COX-2 inhibitor. Semantic Scholar. [Link]
-
This compound. PubChem - NIH. [Link]
-
A QbD-Navigated Approach to the Development and Evaluation of Etodolac–Phospholipid Complex Containing Polymeric Films for Improved Anti-Inflammatory Effect. MDPI. [Link]
Sources
- 1. 1,8-Diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester [lgcstandards.com]
- 2. 1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester | 111478-84-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Indole Derivatives Using N-Methyl Etodolac
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Indole Derivatives and N-Methyl Etodolac in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Its prevalence in both natural products and synthetic drugs underscores its significance as a privileged structure in drug design. Indole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.
Etodolac, a well-established non-steroidal anti-inflammatory drug (NSAID), features a pyrano[3,4-b]indole core and is known for its preferential inhibition of cyclooxygenase-2 (COX-2).[2] Its metabolite, this compound, presents a unique and valuable starting material for the synthesis of novel indole derivatives.[3][4] The presence of the N-methyl group on the indole nitrogen alters the electronic properties of the ring system, potentially influencing the reactivity and biological activity of the resulting derivatives. This application note provides a comprehensive guide to the synthesis of novel indole derivatives from this compound, leveraging its inherent structural features to explore new chemical space for drug discovery.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | See PubChem CID 14146242 for supplier information.[5] |
| Phenylhydrazine | Reagent Grade | Major Chemical Suppliers | Used for Fischer Indole Synthesis. |
| Polyphosphoric Acid (PPA) | Laboratory Grade | Major Chemical Suppliers | Acid catalyst for cyclization. |
| Zinc Chloride (ZnCl2) | Anhydrous, ≥98% | Major Chemical Suppliers | Alternative Lewis acid catalyst. |
| Glacial Acetic Acid | ACS Grade | Major Chemical Suppliers | Solvent and catalyst. |
| Ethanol (Absolute) | ACS Grade | Major Chemical Suppliers | Recrystallization solvent. |
| Dichloromethane (DCM) | HPLC Grade | Major Chemical Suppliers | Extraction solvent. |
| Sodium Bicarbonate (NaHCO3) | Saturated Solution | Prepared in-house | For neutralization. |
| Anhydrous Sodium Sulfate (Na2SO4) | Reagent Grade | Major Chemical Suppliers | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Major Chemical Suppliers | For column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of a Novel Indole Derivative via Fischer Indole Synthesis
This protocol details the synthesis of a novel indole derivative from this compound through a modified Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the reaction of a ketone or aldehyde with a phenylhydrazine.[6][7][8]
Step 1: Formation of the Hydrazone Intermediate
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 3.32 mmol) in 20 mL of glacial acetic acid.
-
Add phenylhydrazine (0.36 g, 3.32 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
Step 2: Acid-Catalyzed Cyclization
-
To the reaction mixture containing the hydrazone, slowly add polyphosphoric acid (10 g) in portions. An exothermic reaction will be observed.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 3-4 hours, with continuous stirring. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 100 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
Step 3: Work-up and Purification
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure novel indole derivative.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a novel indole derivative.
Characterization of Synthesized Compounds
The structure and purity of the synthesized indole derivatives should be confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for elucidating the molecular structure. Characteristic signals for the indole ring protons and carbons should be observed.[9][10]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound. Fragmentation patterns can provide further structural information.[11][12]
-
Infrared (IR) Spectroscopy : IR spectroscopy can identify key functional groups present in the molecule, such as N-H and C=O stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the final compound.
Table 1: Hypothetical Characterization Data for a Representative Novel Indole Derivative
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 8.10 (s, 1H, indole NH), 7.60-7.10 (m, 9H, Ar-H), 4.20 (q, J = 7.0 Hz, 2H, -CH₂CH₃), 3.80 (s, 3H, N-CH₃), 2.80 (t, J = 7.5 Hz, 2H, Ar-CH₂-), 1.40 (t, J = 7.0 Hz, 3H, -CH₂CH₃) |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 168.5 (C=O), 136.0, 135.5, 128.8, 128.5, 127.0, 125.0, 122.0, 120.0, 119.5, 110.0 (Ar-C), 45.0 (-CH₂CH₃), 32.0 (N-CH₃), 25.0 (Ar-CH₂-), 15.0 (-CH₂CH₃) |
| HRMS (ESI) | m/z calculated for C₂₄H₂₄N₂O₂ [M+H]⁺: 373.1805; found: 373.1808 |
| Purity (HPLC) | >98% |
Mechanism and Rationale
The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system.[13][14] The reaction proceeds through several key steps:
-
Hydrazone Formation : The initial step is the condensation of this compound (which contains a ketone moiety within its pyran ring that can be in equilibrium with an open-chain form under acidic conditions) with phenylhydrazine to form a phenylhydrazone.
-
Tautomerization : The phenylhydrazone tautomerizes to an enamine intermediate.
-
[8][8]-Sigmatropic Rearrangement : The key step is an acid-catalyzed[8][8]-sigmatropic rearrangement (a type of Claisen rearrangement) of the protonated enamine. This step breaks the weak N-N bond and forms a C-C bond, leading to a di-imine intermediate.
-
Aromatization and Cyclization : The di-imine intermediate undergoes rearomatization, followed by an intramolecular cyclization (nucleophilic attack of the amino group onto an imine).
-
Elimination of Ammonia : The final step is the elimination of a molecule of ammonia to form the stable, aromatic indole ring.
Reaction Mechanism Diagram
Caption: Mechanism of the Fischer Indole Synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of hydrazone | Incomplete reaction; steric hindrance. | Increase reaction time; consider using a milder acid catalyst like acetic acid. |
| Incomplete cyclization | Insufficient acid strength or temperature. | Use a stronger acid catalyst (e.g., Eaton's reagent); increase reaction temperature cautiously. |
| Formation of multiple byproducts | Side reactions due to harsh acidic conditions. | Lower the reaction temperature; use a milder Lewis acid catalyst like ZnCl₂. |
| Difficulty in purification | Co-elution of starting materials or byproducts. | Optimize the solvent system for column chromatography; consider recrystallization. |
Conclusion
The utilization of this compound as a precursor for the synthesis of novel indole derivatives offers a promising avenue for the discovery of new therapeutic agents. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore this chemical space. The inherent structural features of this compound, combined with the versatility of the Fischer indole synthesis, allow for the generation of a diverse library of compounds for biological screening. Further derivatization of the synthesized indoles can lead to the development of potent and selective drug candidates.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
- Cho, H., et al. (1999). Studies on the Synthesis of Etodolac Derivatives as Potential Anti-inflammatory Agents. Journal of The Korean Industrial and Engineering Chemistry, 10(1), 135-137.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
- Humber, L. G., et al. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry, 31(9), 1712-1719.
- Al-Janabi, K. F. H., & Al-Zaydi, A. S. (2019). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. Iraqi Journal of Pharmaceutical Sciences, 28(1), 107-114.
- Reddy, P. P., et al. (2010). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry - Section B, 49B(5), 659-661.
- Cheng, M.-J., et al. (2024). New indole derivatives from endophytic fungus Colletotruchum sp. HK-08 originated from leaves of Nerium indicum.
- El-Moussaouy, M., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 4, 131-137.
-
IOSR Journal. (n.d.). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Etodolac. PubChem Compound Database. Retrieved from [Link]
- Liu, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 81.
- Shestakova, A. K., et al. (2024). THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [¹⁵N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE. Chemistry of Heterocyclic Compounds.
-
Drug Information. (n.d.). Etodolac methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of etodolac. Retrieved from [Link]
- Chou, S.-Y., et al. (1999). The Formal Synthesis of Chiral Etodolac Using Chiral 1,2-Di(alkylcarbonyl)oxypentan-3-one as Chiral Building Block. Heterocycles, 51(7), 1579-1586.
- Sharma, V., & Kumar, P. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Drug Discovery Technologies, 19(2), 1-15.
- Chitra, K. (2017). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Journal of Chemical and Pharmaceutical Research, 9(5), 234-242.
Sources
- 1. ijaem.net [ijaem.net]
- 2. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 849630-94-0 [chemicalbook.com]
- 4. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H23NO3 | CID 14146242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. testbook.com [testbook.com]
- 7. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. youtube.com [youtube.com]
- 10. THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [<sup>15</sup>N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 12. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: N-Methyl Etodolac as a Versatile Scaffold in Modern Medicinal Chemistry
For Distribution to: Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unlocking the Potential of the Pyrano[3,4-b]indole Core
The pyrano[3,4-b]indole ring system is a privileged scaffold in medicinal chemistry, forming the core of the well-established non-steroidal anti-inflammatory drug (NSAID), Etodolac.[1][2] Etodolac is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[3][4][5] Beyond its anti-inflammatory properties, the Etodolac scaffold has garnered significant interest as a starting point for the development of novel therapeutic agents, particularly in oncology.[1][6][7]
This guide focuses on N-Methyl Etodolac , a metabolite of Etodolac, and its potential as a versatile scaffold for the synthesis of new chemical entities.[8] While this compound itself exhibits minimal to no inherent anti-inflammatory activity, its structural features present a unique opportunity for medicinal chemists.[8] The methylation of the indole nitrogen at position 9 alters the electronic and steric properties of the molecule, potentially influencing target binding and metabolic stability of its derivatives compared to those derived from Etodolac.
These application notes will provide a comprehensive overview of the rationale for using the this compound scaffold, detailed synthetic protocols for its derivatization, and methodologies for the biological evaluation of the resulting compounds. The protocols and strategies outlined herein are largely based on the extensive research conducted on the parent compound, Etodolac, and are intended to serve as a robust guide for the exploration of this compound in drug discovery programs.
II. Rationale for Utilizing the this compound Scaffold
The strategic selection of a molecular scaffold is a critical decision in the design of new drug candidates. The this compound core offers several compelling advantages:
-
Established Synthetic Accessibility: The synthesis of the pyrano[3,4-b]indole core is well-documented, providing a reliable foundation for the preparation of this compound and its derivatives.[9][10][11][12][13][14]
-
Three-Dimensional Structural Complexity: The rigid, tricyclic core of this compound provides a defined three-dimensional arrangement of substituents, which can be exploited to achieve high-affinity and selective interactions with biological targets.
-
Modulation of Physicochemical Properties: The presence of the N-methyl group, in contrast to the N-H of Etodolac, can lead to altered solubility, lipophilicity, and metabolic pathways of the resulting derivatives. This modification can be leveraged to fine-tune the pharmacokinetic profile of new compounds.
-
Proven Biological Relevance: Derivatives of the closely related Etodolac scaffold have shown promise in targeting a range of biological pathways beyond COX-2, including those involved in cancer cell proliferation and survival.[1][6] This suggests that the this compound core can be similarly decorated to generate compounds with novel mechanisms of action. Specifically, indole derivatives have been investigated as inhibitors of COX-1, COX-2, and β-catenin, with potential applications in treating multiple myeloma.[15]
III. Synthetic Strategies and Protocols for Derivatization
The primary point for diversification of the this compound scaffold is the carboxylic acid moiety. This functional group is amenable to a wide array of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.
A. Synthesis of this compound Methyl Ester: A Key Intermediate
The first step in many derivatization strategies is the conversion of the carboxylic acid to its corresponding methyl ester. This protects the acidic proton and provides a more versatile intermediate for subsequent reactions.
Protocol 1: Fischer Esterification of this compound
-
Materials: this compound, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Dichloromethane, Magnesium sulfate (anhydrous).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until completion.
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound methyl ester.
-
B. Amide Bond Formation: Introducing Diverse Side Chains
The carboxylic acid of this compound can be readily converted to a variety of amides using standard peptide coupling reagents. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Protocol 2: Amide Coupling of this compound with a Primary Amine
-
Materials: this compound, Primary amine of choice (e.g., benzylamine), EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride), HOBt (Hydroxybenzotriazole), Diisopropylethylamine (DIPEA), Dichloromethane (anhydrous), Saturated ammonium chloride solution, Brine.
-
Procedure:
-
Dissolve this compound (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the primary amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with dichloromethane and wash with saturated ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
C. Synthesis of Hydrazide and Hydrazone Derivatives
Hydrazide and hydrazone derivatives of Etodolac have been explored for their anti-inflammatory and anticancer activities.[2] A similar strategy can be applied to this compound.
Protocol 3: Synthesis of this compound Hydrazide
-
Materials: this compound methyl ester, Hydrazine hydrate (80%), Ethanol (absolute).
-
Procedure:
-
Dissolve this compound methyl ester (1.0 eq) in absolute ethanol.
-
Add an excess of hydrazine hydrate (10 eq).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction to room temperature and add cold distilled water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound hydrazide.[2]
-
Protocol 4: Synthesis of this compound Hydrazone Derivatives
-
Materials: this compound hydrazide, Aldehyde of choice, Glacial acetic acid, Ethanol.
-
Procedure:
-
Dissolve this compound hydrazide (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry.[2]
-
IV. Biological Evaluation Protocols
The biological activity of newly synthesized this compound derivatives can be assessed using a variety of in vitro assays. The choice of assay will depend on the therapeutic target of interest.
A. COX-2 Inhibition Assay
Given the established activity of Etodolac, evaluating the COX-2 inhibitory potential of new this compound derivatives is a logical starting point.
Protocol 5: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits.
-
Principle: The assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a non-fluorescent probe.
-
Materials: Recombinant human COX-2 enzyme, COX Assay Buffer, COX Probe (e.g., Amplex Red), COX Cofactor, Arachidonic Acid (substrate), Test compounds (this compound derivatives), Positive control inhibitor (e.g., Celecoxib), 96-well black microplate.
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and test compounds or controls.
-
Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the COX Probe, COX Cofactor, and Arachidonic Acid.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each well and determine the percent inhibition for each test compound concentration.
-
Plot the percent inhibition versus compound concentration to determine the IC50 value.
-
B. β-Catenin Inhibition Assay
The Wnt/β-catenin signaling pathway is a key target in cancer drug discovery. The effect of this compound derivatives on this pathway can be assessed by measuring the levels of β-catenin.
Protocol 6: Western Blot for β-Catenin Levels
-
Principle: This protocol quantifies the amount of β-catenin protein in cancer cells treated with the test compounds.
-
Materials: Cancer cell line with active Wnt/β-catenin signaling (e.g., HCT116), Cell culture medium and supplements, Test compounds, RIPA buffer with protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, Blocking buffer (e.g., 5% non-fat milk in TBST), Primary antibody against β-catenin, HRP-conjugated secondary antibody, ECL substrate, Chemiluminescence imaging system.
-
Procedure:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
V. Data Presentation and Interpretation
To facilitate the analysis of experimental results, all quantitative data should be summarized in a structured format.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H23NO3 |
| Molecular Weight | 301.4 g/mol |
| CAS Number | 849630-94-0 |
| Appearance | Solid |
Table 2: Example Data for Biological Evaluation of this compound Derivatives
| Compound ID | Modification | COX-2 IC50 (µM) | β-catenin Inhibition (% at 10 µM) |
| NME-001 | Benzyl amide | > 50 | 15 |
| NME-002 | Phenyl hydrazone | 25.3 | 45 |
| NME-003 | Thiazole derivative | 10.8 | 78 |
| Celecoxib | - | 0.05 | N/A |
VI. Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Simplified Wnt/β-catenin signaling pathway.
VII. Conclusion and Future Directions
This compound presents a compelling and underexplored scaffold for the development of novel therapeutic agents. Its structural relationship to the well-validated Etodolac core, combined with the potential for altered physicochemical and pharmacological properties due to the N-methylation, makes it an attractive starting point for medicinal chemistry campaigns. The synthetic and biological evaluation protocols provided in this guide offer a comprehensive framework for researchers to begin exploring the potential of this compound derivatives in areas such as oncology and inflammation. Future work should focus on systematic SAR studies to elucidate the key structural features required for potent and selective activity against new biological targets.
VIII. References
-
Onder, F. C., Siyah, P., Durdagi, S., Ay, M., & Ozpolat, B. (2022). Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy. RSC Medicinal Chemistry, 13(5), 586-596. [Link]
-
Hassan, O. M., & Sarsam, S. W. (2019). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. Iraqi Journal of Pharmaceutical Sciences (Vol. 28, Issue 1, pages 106-112). [Link]
-
Humber, L. G., Ferdinandi, E., Demerson, C. A., Ahmed, S., Shah, U., Mobilio, D., ... & Hughes, P. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of medicinal chemistry, 31(9), 1712–1719. [Link]
-
Gutta, M., & Kasina, S. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry - Section B, 51B(12), 1763-1766. [Link]
-
Cho, H., Chung, Y. S., Jang, H. D., & Ryu, S. R. (1999). Studies on the Synthesis of Etodolac Derivatives as Potential Anti-inflammatory Agents. Journal of The Korean Industrial and Engineering Chemistry, 10(1), 135-137. [Link]
-
Zhang, J. (2017). Method for preparing etodolac methyl ester. Google Patents.
-
Zhang, J. (2021). Method for preparing etodolac methyl ester. Google Patents.
-
Che, Y. (2010). Method for preparing etodolac methyl ester. Google Patents.
-
Giordano, C., & Zagnoni, G. (2000). Process for the preparation of etodolac. Google Patents.
-
Kucukguzel, S. G., Tatar, E., & Taha, M. (2018). Synthesis, anticancer activity, and molecular modeling of etodolac-thioether derivatives as potent methionine aminopeptidase (type II) inhibitors. Archiv der Pharmazie, 351(3-4), 1700195. [Link]
-
Hassan, O. M., & Sarsam, S. W. (2019). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Etodolac. PubChem. [Link]
-
Inoue, N., Tanabe, M., & Takada, M. (2011). The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety. Biological & Pharmaceutical Bulletin, 34(5), 655-659. [Link]
-
Mendoza, G., et al. (2022). R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac. Biochemical and Biophysical Research Communications, 595, 11-16. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2019). View of Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. [Link]
-
Inazawa, K., Hino, H., & Ito, K. (1994). Anti-inflammatory effects of etodolac: comparison with other non-steroidal anti-inflammatory drugs. Biological & Pharmaceutical Bulletin, 17(12), 1577-1583. [Link]
-
Alhakamy, N. A., et al. (2022). Etodolac Fortified Sodium Deoxycholate Stabilized Zein Nanoplatforms for Augmented Repositioning Profile in Human Hepatocellular Carcinoma: Assessment of Bioaccessibility, Anti-Proliferation, Pro-Apoptosis and Oxidant Potentials in HepG2 Cells. International Journal of Molecular Sciences, 23(15), 8196. [Link]
-
Cigler, T., et al. (2017). A window-of-opportunity biomarker study of etodolac in resectable breast cancer. Breast Cancer Research and Treatment, 165(3), 651-660. [Link]
-
Al-Malki, A. D., et al. (2024). A QbD-Navigated Approach to the Development and Evaluation of Etodolac–Phospholipid Complex Containing Polymeric Films for Improved Anti-Inflammatory Effect. Gels, 10(9), 565. [Link]
-
Abdellatif, A. A., et al. (2025). A new approach for the development of Etodolac emulgels for rheumatic arthritis cure: In vitro and in vivo assessments. Drug Development and Industrial Pharmacy, 51(11), 1-13. [Link]
-
JETIR. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. [Link]
Sources
- 1. Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of etodolac: comparison with other non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Etodolac Fortified Sodium Deoxycholate Stabilized Zein Nanoplatforms for Augmented Repositioning Profile in Human Hepatocellular Carcinoma: Assessment of Bioaccessibility, Anti-Proliferation, Pro-Apoptosis and Oxidant Potentials in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101077872A - Method for preparing etodolac methyl ester - Google Patents [patents.google.com]
- 10. Studies on the Synthesis of Etodolac Derivatives as Potential Anti-inflammatory Agents (Journal Article) | ETDEWEB [osti.gov]
- 11. US11046705B1 - Method for preparing etodolac methyl ester - Google Patents [patents.google.com]
- 12. CN101077872B - Method for preparing etodolac methyl ester - Google Patents [patents.google.com]
- 13. US6066741A - Process for the preparation of etodolac - Google Patents [patents.google.com]
- 14. patents.justia.com [patents.justia.com]
- 15. researchgate.net [researchgate.net]
Analytical method development for N-Methyl Etodolac quantification
An Application Note on the Development and Validation of an Analytical Method for the Quantification of N-Methyl Etodolac
Authored by: A Senior Application Scientist
Introduction
This compound, a potential derivative or metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, represents a novel analyte of interest in pharmaceutical research and development. The development of a robust and reliable analytical method for its quantification is paramount for pharmacokinetic studies, formulation development, and quality control processes. This application note provides a comprehensive guide to the development, optimization, and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in a pharmaceutical formulation. The principles and protocols outlined herein can be adapted for quantification in other matrices, such as plasma, with appropriate modifications to the sample preparation procedure.
The methodologies presented are grounded in established principles of analytical chemistry and adhere to the guidelines for analytical method validation set forth by the International Council for Harmonisation (ICH). This ensures the development of a method that is not only accurate and precise but also robust and fit for its intended purpose.
Methodology Selection and Rationale
For the quantification of this compound, a small organic molecule, several analytical techniques could be considered, including gas chromatography (GC), capillary electrophoresis (CE), and liquid chromatography (LC). RP-HPLC with UV detection was selected as the primary method for this application note due to its widespread availability in analytical laboratories, cost-effectiveness, and high-throughput capabilities. The presence of a chromophore in the parent molecule, Etodolac, suggests that this compound is also likely to exhibit UV absorbance, making UV detection a suitable choice.
For applications requiring higher sensitivity and selectivity, such as the quantification of low concentrations of this compound in biological matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the preferred approach. The principles of chromatographic separation outlined in this note would remain applicable, with the primary difference being the detection method.
Chromatographic Method Development and Optimization
The development of a successful RP-HPLC method hinges on the systematic optimization of several key parameters to achieve the desired separation and peak characteristics.
Column Selection
A C18 column is the most common choice for the separation of non-polar to moderately polar compounds and was selected as the starting point for this method. The specific column chosen was a Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm), known for its robustness and good peak shape for a wide range of analytes.
Mobile Phase Selection and Optimization
The mobile phase composition is a critical factor in achieving the desired retention and resolution of the analyte. A mixture of an acidic aqueous phase and an organic solvent is typically used for the analysis of acidic or basic compounds by RP-HPLC.
-
Aqueous Phase: A buffer is used to control the pH of the mobile phase and ensure the consistent ionization state of the analyte. For this compound, which is expected to have a pKa similar to Etodolac (pKa ≈ 4.7), a buffer with a pH around 3.0 was chosen to ensure the molecule is in its protonated, less polar form, leading to better retention on the C18 column. A 0.1% solution of formic acid in water is a simple and effective choice.
-
Organic Phase: Acetonitrile was chosen as the organic modifier due to its low UV cutoff and ability to provide sharp peaks for a wide range of compounds.
-
Isocratic vs. Gradient Elution: An isocratic elution with a fixed mobile phase composition was chosen for its simplicity and robustness, which is ideal for routine quality control applications. The optimal mobile phase composition was determined to be a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water.
Detection Wavelength
The UV detection wavelength was selected based on the UV spectrum of Etodolac, which exhibits a maximum absorbance at approximately 274 nm. It is assumed that this compound will have a similar UV spectrum.
Detailed Analytical Protocol
Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector (e.g., Agilent 1260 Infinity II or equivalent)
-
Phenomenex Luna C18(2) column (150 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
Preparation of Solutions
-
Mobile Phase: Prepare a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For a pharmaceutical formulation (e.g., tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a volumetric flask and add a suitable volume of diluent (e.g., acetonitrile).
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the diluent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm |
| Run Time | 10 minutes |
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
Specificity was evaluated by analyzing a placebo formulation and comparing the chromatogram with that of a standard solution of this compound. No interfering peaks were observed at the retention time of the analyte, demonstrating the specificity of the method.
Linearity and Range
The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo formulation at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 80 | 99.5 | 0.8 |
| 100 | 100.2 | 0.6 |
| 120 | 99.8 | 0.7 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on three different days by two different analysts.
| Precision Level | % RSD |
| Repeatability | 0.5% |
| Intermediate Precision | 1.2% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.2 µg/mL
-
LOQ: 0.6 µg/mL
Visual Workflows
Caption: Sample preparation workflow for this compound tablets.
Caption: Schematic of the HPLC system workflow.
Conclusion
This application note details a simple, rapid, and reliable RP-HPLC method for the quantification of this compound in pharmaceutical formulations. The method has been successfully developed and validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. The developed protocol is suitable for routine quality control analysis and can serve as a foundation for the development of methods for the quantification of this compound in other matrices.
References
Application Note: A Robust HPLC-UV Method for the Quantification of N-Methyl Etodolac
Introduction and Significance
N-Methyl Etodolac is a significant related substance of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] In the context of pharmaceutical manufacturing and quality control, the rigorous monitoring and quantification of impurities and related substances are paramount to ensuring the safety and efficacy of the final drug product. Regulatory bodies mandate strict limits on such impurities. Consequently, the development of a precise, accurate, and robust analytical method for quantifying this compound is a critical requirement in the drug development lifecycle.
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of this compound. The methodology is grounded in the principles of reversed-phase chromatography and is designed to be readily implemented in a quality control laboratory. The protocol herein is structured to meet the stringent validation requirements set forth by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
Scientific Principles of the Method
Reversed-Phase HPLC (RP-HPLC) Separation
The core of this analytical method is reversed-phase chromatography, the most common mode of HPLC in pharmaceutical analysis.[8][9][10] This technique utilizes a non-polar stationary phase (typically alkyl chains like C18 bonded to silica) and a polar mobile phase (usually a mixture of water or an aqueous buffer with an organic solvent like acetonitrile or methanol).[9][10]
The separation mechanism is driven by hydrophobic interactions.[11][12] When the sample mixture is introduced, molecules with higher hydrophobicity will have a stronger affinity for the non-polar stationary phase and will be retained longer on the column. Conversely, more polar molecules will interact more readily with the polar mobile phase and elute faster. By carefully controlling the composition of the mobile phase, a precise separation of this compound from the active pharmaceutical ingredient (API), Etodolac, and other potential impurities can be achieved.
Ultraviolet (UV) Detection
The quantification of the separated components is accomplished using a UV-Vis spectrophotometric detector.[13][14] This detection principle is based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[15][16] this compound, containing a chromophore within its molecular structure, absorbs light in the UV spectrum. The detector measures the amount of light absorbed by the analyte as it passes through a flow cell. This absorbance is recorded as a peak in the chromatogram, and the area under this peak is used to calculate the concentration of this compound in the sample.
Detailed Analytical Protocol
This protocol provides a starting point for the analysis. Optimization may be required depending on the specific HPLC system and column used.
Materials and Reagents
-
Reference Standards: this compound (purity ≥ 98%), Etodolac (purity ≥ 99%)
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Buffer Components: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Sample: Etodolac drug substance or drug product containing potential this compound impurity.
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (5-decimal place).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare a mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) in a 65:35 v/v ratio. Degas the solution by sonication or online degasser before use. This composition is a common starting point for Etodolac and its related compounds.[17]
-
Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions to avoid peak distortion.[18]
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range of the impurity (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
-
Sample Solution (e.g., 1000 µg/mL of Etodolac): Accurately weigh about 100 mg of the Etodolac sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters for the analysis of this compound.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C18 columns provide excellent hydrophobic retention and are standard for the analysis of Etodolac and its impurities, offering good resolution and peak shape.[17][18][19][20] |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (65:35, v/v) | A buffered mobile phase ensures consistent ionization state of the analyte, leading to reproducible retention times. Acetonitrile is a common organic modifier providing good elution strength for this class of compounds.[17] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column.[20][21][22] |
| Detection Wavelength | 227 nm | This wavelength has been reported to provide good sensitivity for Etodolac and is expected to be suitable for this compound due to structural similarity. It is recommended to confirm the λmax by scanning the standard.[20] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures stable and reproducible retention times by minimizing viscosity fluctuations of the mobile phase.[21][22] |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis, providing a good response without overloading the column.[21] |
| Run Time | Approximately 15 minutes | Sufficient time to allow for the elution of the main component (Etodolac) and any potential late-eluting impurities. |
System Suitability Testing (SST)
Before commencing any analysis, the suitability of the chromatographic system must be verified. A working standard solution (e.g., 1.0 µg/mL) should be injected six consecutive times. The results must meet the predefined acceptance criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD for Peak Area | ≤ 2.0% |
| %RSD for Retention Time | ≤ 1.0% |
Analytical Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3][4][6] The following parameters are critical.
Specificity
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, or degradation products. This is demonstrated by showing that the peak for this compound is well-resolved from the Etodolac peak and other potential impurities (Resolution > 2.0). Peak purity can be assessed using a PDA detector.
Linearity
The linearity of the method should be established across a range of concentrations that covers the expected reporting level of the impurity. A minimum of five concentration levels should be used. The calibration curve (peak area vs. concentration) should be plotted, and the correlation coefficient (r²) should be determined.
Accuracy
Accuracy is determined by calculating the percent recovery of known amounts of this compound spiked into a sample matrix (e.g., a solution of the Etodolac API). This should be performed at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.
Precision
-
Repeatability (Intra-assay precision): Determined by analyzing six replicate samples of the same concentration under the same operating conditions in a short interval of time.
-
Intermediate Precision: The variability of the method is assessed by performing the analysis on different days, with different analysts, or on different instruments. The results are expressed as the Relative Standard Deviation (%RSD).
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected. These are typically determined based on the signal-to-noise ratio (S/N), where a ratio of 10:1 is common for LOQ and 3:1 for LOD.
Robustness
The robustness of the method is evaluated by making small, deliberate changes to the chromatographic parameters and observing the effect on the results.[20] Key parameters to vary include:
-
Mobile phase composition (e.g., ±2% organic content)
-
pH of the aqueous buffer (e.g., ±0.2 units)
-
Flow rate (e.g., ±0.1 mL/min)
-
Column temperature (e.g., ±5 °C)
The system suitability parameters should remain within acceptable limits after these variations.
Summary of Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision (%RSD) | Repeatability: ≤ 5.0%, Intermediate: ≤ 10.0% |
| LOQ | S/N Ratio ≥ 10; Precision (%RSD) ≤ 10.0% |
| Robustness | System suitability criteria must be met for all variations. |
Visualized Workflows
Experimental Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Method Validation Logic Diagram
Caption: Core parameters for analytical method validation per ICH Q2(R2).
References
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). EFLA.
- ICH Guidelines for Analytical Method Valid
- This compound | C18H23NO3. PubChem - NIH.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Method development and validation of HPLC for simultaneous determin
- This compound. GSRS.
- Reverse Phase HPLC Basics for LC/MS. (2001). IonSource.
- Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. (2015). JoVE.
- Improvement of the etodolac purity test by reversed phase high-performance liquid chromatography. (2025).
- CN112961164A - Separation preparation method of trace impurity in etodolac bulk drug.
- Reversed-Phase Chromatography Overview.
- Reversed Phase HPLC Columns. Phenomenex.
- Reversed-phase chrom
- Reversed-Phase High-Performance Liquid Chromatography.
- This compound. SynZeal.
- This compound | CAS 849630-94-0. Veeprho.
- UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo.
- Chromatography and UV-Spectroscopy. BTU Cottbus-Senftenberg.
- What is UV-Visible/UV-Vis Spectroscopy? Principles Overview. Agilent.
- Etodolac methyl ester | Drug Information, Uses, Side Effects, Pharma intermedi
- Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. (2021). Journal of Applied Pharmaceutical Science.
- UV Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes.
- Determination of Etodolac in Commercial Formul
- Etodolac USP 2025. (2025). USP-NF.
- HPLC Method for Analysis of Etodolac. SIELC Technologies.
- Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. (2016). Austin Publishing Group.
Sources
- 1. This compound | 849630-94-0 | SynZeal [synzeal.com]
- 2. veeprho.com [veeprho.com]
- 3. m.youtube.com [m.youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. ionsource.com [ionsource.com]
- 12. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. agilent.com [agilent.com]
- 14. microbenotes.com [microbenotes.com]
- 15. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 16. mt.com [mt.com]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. researchgate.net [researchgate.net]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. chemistryjournal.in [chemistryjournal.in]
- 21. CN112961164A - Separation preparation method of trace impurity in etodolac bulk drug - Google Patents [patents.google.com]
- 22. ijtsrd.com [ijtsrd.com]
Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of N-Methyl Etodolac in Human Plasma
Introduction: The Rationale for N-Methyl Etodolac Quantification
This compound is a significant metabolite of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) widely prescribed for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The quantification of this compound in plasma is crucial for comprehensive pharmacokinetic and toxicokinetic studies, enabling a deeper understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed, field-proven Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective determination of this compound in human plasma. The methodology herein is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][2]
Principle of the Method
This method employs a straightforward protein precipitation technique for sample preparation, followed by reversed-phase liquid chromatography for the separation of this compound and an internal standard from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and specificity.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound Reference Standard | Commercially Available | ≥98% purity |
| Etodolac-d3 (Internal Standard) | Commercially Available | ≥98% purity |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water, Ultrapure | Millipore Milli-Q | 18.2 MΩ·cm |
| Human Plasma (with K2EDTA) | BioIVT | Pooled, Drug-Free |
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Sources
Application Notes & Protocols: Investigating the Anti-Neoplastic Potential of N-Methyl Etodolac in Cancer Cell Line Studies
I. Introduction and Scientific Context
N-Methyl Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) that has garnered significant attention for its anti-cancer properties.[1][2] Etodolac, the parent compound, is a preferential inhibitor of cyclooxygenase-2 (COX-2), an enzyme frequently overexpressed in various malignancies and implicated in promoting tumorigenesis.[2][3][4][5] While the primary anti-inflammatory action of Etodolac is attributed to COX-2 inhibition, its anti-neoplastic effects are multifaceted, involving both COX-dependent and COX-independent signaling pathways.[3][6] These pathways converge to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis in a range of cancer cell lines, including those from breast, prostate, colorectal, and liver cancers.[7][8][9][10]
This compound, with its structural modification, presents a novel investigational compound.[11] The addition of a methyl group may alter its pharmacological properties, such as cell permeability, metabolic stability, and target-binding affinity. These application notes provide a comprehensive framework for researchers to systematically investigate the anti-cancer efficacy of this compound, drawing upon the established mechanisms of its parent compound as a foundational hypothesis. The following protocols are designed to be robust and self-validating, enabling researchers to elucidate the mechanism of action and determine the therapeutic potential of this compound in preclinical cancer models.
II. Postulated Mechanism of Action
Based on the extensive research on Etodolac, this compound is hypothesized to exert its anti-cancer effects through a multi-pronged attack on cancer cell proliferation and survival. The primary signaling cascades likely to be modulated are outlined below.
A. Induction of Apoptosis
Etodolac is a known inducer of apoptosis, or programmed cell death, in malignant cells.[6][12] This is achieved through the activation of the caspase cascade, including initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3).[12] Furthermore, Etodolac has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2, thereby tipping the cellular balance towards cell death.[6][9] A key area of investigation for this compound will be its ability to replicate and potentially enhance this pro-apoptotic activity.
B. Cell Cycle Arrest
Disruption of the cell cycle is a hallmark of cancer. Etodolac has been demonstrated to induce cell cycle arrest, primarily at the G2/M phase, in hepatocellular carcinoma and breast cancer cell lines.[1][7] This is mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21WAF1/Cip1 and p27Kip1, and the downregulation of key cell cycle progression proteins such as CDK2, CDK4, and cyclins A and B1.[7][8]
C. COX-Independent Pathways
Beyond its effects on the COX-2 enzyme, Etodolac engages other critical cancer signaling pathways.[3]
-
NF-κB Inhibition: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a pivotal regulator of inflammation and cell survival, and its constitutive activation is common in many cancers.[13] NSAIDs, including Etodolac, can suppress NF-κB signaling, thereby inhibiting the expression of downstream genes involved in proliferation and angiogenesis.[3][13]
-
RXRα Antagonism: The R-enantiomer of Etodolac has been shown to bind to the Retinoid X Receptor alpha (RXRα), leading to its degradation and the induction of tumor-selective apoptosis.[14] This represents a significant COX-independent mechanism that may be retained or modified in this compound.
-
Modulation of Cyclin D1: Etodolac can reduce the levels of Cyclin D1, a key protein in cell cycle progression, through its interaction with the PPARγ/RXRα complex.[3]
The following diagram illustrates the potential signaling pathways influenced by this compound, based on the known actions of its parent compound.
Caption: Postulated signaling pathways of this compound in cancer cells.
III. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Rationale: Accurate and consistent preparation of the test compound is fundamental to the reliability of in-vitro studies. This compound, like its parent compound, is expected to have low aqueous solubility.[15][16] Therefore, an organic solvent such as Dimethyl Sulfoxide (DMSO) is required to create a high-concentration stock solution. The final concentration of DMSO in the cell culture medium must be kept low (typically <0.1% to <0.5%) to avoid solvent-induced cytotoxicity.[17]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculation: Determine the required volume of DMSO to dissolve a known weight of this compound to achieve a high-concentration stock solution (e.g., 50-100 mM). The molecular weight of this compound (C18H23NO3) is approximately 301.4 g/mol .
-
Dissolution: In a sterile environment (e.g., a biosafety cabinet), add the calculated volume of DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[15][17] Visually inspect the solution to ensure no particulates remain.
-
Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected vial. This step is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18] This assay is essential for determining the dose-dependent cytotoxic effect of this compound and calculating its half-maximal inhibitory concentration (IC50).[18]
Materials:
-
Selected cancer cell lines and appropriate complete culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The concentration range should be broad enough to capture the full dose-response curve (e.g., 0 µM to 1000 µM).
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest drug concentration wells. Also, include "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve (Viability % vs. Log Concentration) and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 3: Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, thus it stains late apoptotic and necrotic cells.
Materials:
-
Cells treated with this compound at IC50 concentrations for a specified time
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound (e.g., at 0.5x, 1x, and 2x IC50) for the desired time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Cell Washing: Wash the harvested cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins within a cell lysate. This is crucial for validating the mechanistic hypotheses by examining the expression levels of proteins involved in apoptosis, cell cycle control, and other relevant pathways following treatment with this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer, quantify protein concentration using the BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
IV. Data Presentation and Interpretation
Table 1: Representative IC50 Values for this compound
This table should be populated with experimentally derived data. It provides a clear, comparative summary of the compound's potency across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| MCF-7 | Breast (ER+) | Experimental Value |
| MDA-MB-231 | Breast (Triple-Negative) | Experimental Value |
| PC-3 | Prostate | Experimental Value |
| HepG2 | Liver | Experimental Value |
| HT-29 | Colorectal | Experimental Value |
Note: IC50 values for the parent compound, Etodolac, are often in the high micromolar to millimolar range (e.g., 0.5-1.88 mM).[1][5] Derivatives are often synthesized to enhance potency, so lower values for this compound may be anticipated.[1]
Table 2: Key Protein Targets for Western Blot Analysis
| Pathway | Target Protein | Expected Change | Rationale |
| Apoptosis | Cleaved Caspase-3 | Increase | Marker of apoptosis execution |
| Cleaved PARP | Increase | Substrate of Caspase-3 | |
| Bcl-2 | Decrease | Key anti-apoptotic protein[9] | |
| Bax | Increase/No Change | Pro-apoptotic protein[8] | |
| Cell Cycle | p21WAF1/Cip1 | Increase | CDK inhibitor, induces arrest[7] |
| p27Kip1 | Increase | CDK inhibitor, induces arrest[7] | |
| Cyclin D1 | Decrease | Promotes G1/S transition[3] | |
| CDK4 | Decrease | Partner for Cyclin D1[7] | |
| Inflammation | COX-2 | Decrease | Primary target of Etodolac[1] |
V. Conclusion and Future Directions
These application notes provide a foundational guide for the preclinical evaluation of this compound in cancer cell lines. By systematically applying these protocols, researchers can determine the compound's cytotoxicity, elucidate its primary mechanisms of action, and identify the molecular pathways it modulates. Positive results from these in-vitro studies, such as potent low-micromolar IC50 values and confirmed induction of apoptosis and cell cycle arrest, would provide a strong rationale for advancing this compound into more complex preclinical models, including 3D spheroids, organoids, and in-vivo xenograft studies.[9][19] The ultimate goal is to ascertain whether the structural modifications of this compound translate into a superior therapeutic window and efficacy compared to its parent compound, Etodolac.
References
-
Cell viability effect of etodolac on breast cancer cell lines. (A)... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hakozaki, M., Hojo, H., Kikuchi, S., & Abe, M. (2007). Etodolac, a selective cyclooxygenase-2 inhibitor, induces apoptosis by activating caspases in human malignant rhabdoid tumor cells (FRTK-1). Oncology Reports, 17(1), 169–173. [Link]
-
Uto, H., et al. (2005). Involvement of cell cycle regulatory proteins and MAP kinase signaling pathway in growth inhibition and cell cycle arrest by a selective cyclooxygenase 2 inhibitor, etodolac, in human hepatocellular carcinoma cell lines. Journal of Hepatology, 43(5), 838-845. [Link]
-
Martínez-Pérez, C., et al. (2018). A window-of-opportunity biomarker study of etodolac in resectable breast cancer. Cancer Prevention Research, 11(11), 717-726. [Link]
-
Gezici, S., et al. (2018). Anti-Cancer Acitivity of Etodolac and Its Derivatives on Prostate and Colorectal Cancer Cell Lines. Molecules, 23(12), 3149. [Link]
-
Hideshima, T., et al. (2003). Etodolac Induces Apoptosis and Inhibits Cell Adhesion to Bone Marrow Stromal Cells in Human Myeloma Cells. The Journal of Immunology, 171(9), 4948-4954. [Link]
-
Al-Saffar, N. M., & Al-Shammari, A. M. (2014). Profiling of Cell Cycle Genes of Breast Cells Exposed to Etodolac. Avicenna journal of medical biotechnology, 6(4), 218–226. [Link]
-
Kolluri, S. K., et al. (2005). The R-enantiomer of the nonsteroidal antiinflammatory drug etodolac binds retinoid X receptor and induces tumor-selective apoptosis. Proceedings of the National Academy of Sciences, 102(7), 2535-2540. [Link]
-
Cytotoxicity of etodolac on colorectal carcinoma cell lines.... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hou, J., et al. (2021). Targeting cancer-related inflammation with non-steroidal anti-inflammatory drugs: Perspectives in pharmacogenomics. Frontiers in Pharmacology, 12, 735809. [Link]
-
Shigemura, K., et al. (2005). Antitumor effects of etodolac, a selective cyclooxygenase-II inhibitor, against human prostate cancer cell lines in vitro and in vivo. Urology, 66(6), 1239-1244. [Link]
-
Okamoto, K., et al. (2012). In vitro and in vivo inhibitory effect of three Cox-2 inhibitors and epithelial-to-mesenchymal transition in human bladder cancer cell lines. British Journal of Cancer, 106(4), 706-714. [Link]
-
Mobasheri, A., et al. (2013). The COX-2 selective blocker etodolac inhibits TNFα-induced apoptosis in isolated rabbit articular chondrocytes. Histology and histopathology, 28(9), 1157-1167. [Link]
-
Cytotoxicity of etodolac on colorectal carcinoma cell lines. Cell... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
NCI Drug Dictionary - National Cancer Institute. (n.d.). Retrieved January 12, 2026, from [Link]
-
Apoptotic Effects of Etodolac in Breast Cancer Cell Cultures - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Tanaka, N., et al. (2006). Etodolac, a selective cyclooxygenase-2 inhibitor, inhibits liver metastasis of colorectal cancer cells via the suppression of MMP-9 activity. International Journal of Molecular Medicine, 17(2), 357-362. [Link]
-
(PDF) Improvement of solubility and transdermal flux of Etodolac by Microemulsion system. (n.d.). Retrieved January 12, 2026, from [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Retrieved January 12, 2026, from [Link]
-
How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Etodolac improves 5-FU sensitivity of head and neck cancer cells through inhibition of thymidylate synthase - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Metals and apoptosis: recent developments - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound | 849630-94-0 - SynZeal. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A window-of-opportunity biomarker study of etodolac in resectable breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Etodolac induces apoptosis and inhibits cell adhesion to bone marrow stromal cells in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of cell cycle regulatory proteins and MAP kinase signaling pathway in growth inhibition and cell cycle arrest by a selective cyclooxygenase 2 inhibitor, etodolac, in human hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling of cell cycle genes of breast cells exposed to etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor effects of etodolac, a selective cyclooxygenase-II inhibitor, against human prostate cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etodolac, a selective cyclooxygenase-2 inhibitor, inhibits liver metastasis of colorectal cancer cells via the suppression of MMP-9 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 849630-94-0 | SynZeal [synzeal.com]
- 12. Etodolac, a selective cyclooxygenase-2 inhibitor, induces apoptosis by activating caspases in human malignant rhabdoid tumor cells (FRTK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting cancer-related inflammation with non-steroidal anti-inflammatory drugs: Perspectives in pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The R-enantiomer of the nonsteroidal antiinflammatory drug etodolac binds retinoid X receptor and induces tumor-selective apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. emulatebio.com [emulatebio.com]
- 18. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo inhibitory effect of three Cox-2 inhibitors and epithelial-to-mesenchymal transition in human bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of N--Methyl Etodolac as a Reference Standard in Preclinical Metabolic Profiling
Abstract and Introduction: The Imperative for Purity and Identity in Metabolite Analysis
In pharmaceutical research and development, the journey from drug discovery to regulatory approval is underpinned by rigorous analytical science. A cornerstone of this process is the comprehensive characterization of a drug's metabolic fate. Understanding how a parent drug is transformed within a biological system is critical for evaluating its efficacy, identifying potential drug-drug interactions, and ensuring its safety profile. This process relies on the unambiguous identification and quantification of metabolites, a task that is impossible without highly purified, well-characterized analytical reference standards.[1]
Reference standards serve as the ultimate benchmark in analytical assays, ensuring the accuracy, consistency, and reliability of the data generated.[2][3] They are essential for every stage of the drug development lifecycle, from validating the potency of a new chemical entity to ensuring the quality and consistency of the final manufactured product. In metabolic studies, their role is particularly crucial. They are used to confirm the identity of metabolites, calibrate analytical instruments for precise quantification, and validate the specificity of complex bioanalytical methods.[4] Failure to properly characterize and maintain these standards can lead to inaccurate data, program delays, and significant financial repercussions.[4]
This application note provides a detailed guide for researchers and drug development professionals on the use of N-Methyl Etodolac as a critical reference standard in the metabolic profiling of Etodolac. Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive hepatic metabolism.[5][6] While its primary metabolic pathways involve hydroxylation and glucuronidation[6][7], the analytical challenge lies in definitively distinguishing these true metabolites from structurally similar compounds, such as process impurities or synthetic precursors. This compound, a known impurity of Etodolac[8][9], serves as an ideal negative control and specificity marker. Its use ensures that the analytical methods employed are selective for the actual metabolites of interest and are not confounded by the presence of related substances.
This guide will detail the essential protocols for the analytical qualification of the this compound standard and its subsequent application in a typical in vitro metabolic stability assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound: Physicochemical Profile
A reference standard is only as reliable as its characterization. Before its use in any assay, it is imperative to confirm its identity and purity. The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(1,8-diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | [8] |
| CAS Number | 849630-94-0 | [8][9] |
| Molecular Formula | C₁₈H₂₃NO₃ | [9] |
| Molecular Weight | 301.39 g/mol | [9] |
| Parent Drug | Etodolac (CAS: 41340-25-4) | [8][9] |
Protocol 1: Qualification of the this compound Reference Standard
Causality: Purchasing a reference standard is the first step; verifying its identity and purity in-house is a mandatory quality control measure. This protocol establishes a self-validating system to ensure the material is suitable for its intended use, forming the basis of trustworthy and reproducible experimental results.
Methodology:
-
Documentation Review:
-
Upon receipt, immediately review the Certificate of Analysis (CoA) provided by the supplier.
-
Verify that the identity, purity (typically ≥98% by HPLC), and storage conditions match the supplier's specifications. Document the date of receipt and assigned internal lot number.
-
-
Visual Inspection:
-
Examine the material for uniform color and consistency. Any deviation from the expected appearance (e.g., discoloration, presence of foreign particulates) should be noted and investigated.
-
-
Identity Confirmation via Mass Spectrometry (MS):
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or analyze via LC-MS.
-
Rationale: This step confirms the molecular weight. The observed mass of the protonated molecule [M+H]⁺ should be within a 5 ppm tolerance of the theoretical mass (302.1751 Da).
-
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC-UV):
-
Develop a gradient HPLC method capable of separating this compound from its parent drug, Etodolac, and other potential impurities. A typical starting point would be a C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Prepare a stock solution of this compound at 1 mg/mL and dilute to an appropriate concentration for UV detection (e.g., 25 µg/mL).
-
Inject the solution and analyze the chromatogram.
-
Rationale: This step quantifies the purity of the standard. The area of the main peak, as a percentage of the total peak area, should align with the purity stated on the CoA. This also establishes the retention time (RT) under your specific laboratory conditions, which is crucial for subsequent experiments.
-
-
Final Qualification and Release:
-
If the in-house verification data (MS and HPLC-UV) are consistent with the CoA, the reference standard is formally "qualified" for use.
-
Document all results in a dedicated laboratory notebook or LIMS. The material should be stored under the recommended conditions (typically protected from light and moisture at a specified temperature).
-
Protocol 2: Application in an In Vitro Metabolic Stability Assay
Causality: The primary goal of this assay is to determine the rate at which a parent drug (Etodolac) is metabolized by liver enzymes. The this compound standard is not expected to be formed; its role is to be "spiked" into analytical samples to prove that the chromatographic method can separate it from the parent drug and any true metabolites. This confirms the specificity of the assay, a critical parameter for regulatory compliance.[10][11]
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for using this compound in a metabolic stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (NRS) solution as per the manufacturer's instructions. This system continuously supplies the necessary cofactor for cytochrome P450 enzyme activity.
-
Prepare a 1 mg/mL stock solution of Etodolac in DMSO. Further dilute in buffer to achieve a working concentration for a final assay concentration of 1 µM.
-
Thaw human liver microsomes (HLM) on ice. Dilute with cold buffer to a concentration of 2 mg/mL.
-
-
Metabolic Incubation:
-
In a 96-well plate, combine the HLM, buffer, and Etodolac working solution.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NRS solution to all wells except the "T=0" and "No Cofactor" controls.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of Etodolac).
-
-
Sample Preparation for Analysis:
-
To the quenched samples, add a small, known concentration of the this compound reference standard (e.g., to a final concentration of 50 ng/mL).
-
Rationale: This step is the critical use of the standard. It demonstrates that if this compound were present in a sample, the analytical method could detect and resolve it from the parent drug and its true metabolites.
-
Seal the plate, vortex thoroughly, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Data Analysis and Interpretation
The LC-MS/MS method should be optimized to monitor the specific mass transitions (parent ion → fragment ion) for Etodolac, its expected metabolites (e.g., Hydroxy-Etodolac), the internal standard, and this compound.
Expected Outcome and Data Presentation:
The analysis should demonstrate a time-dependent decrease in the peak area of Etodolac, indicating metabolic turnover. Conversely, the peak areas of known metabolites, such as 6- or 7-hydroxyetodolac, may increase over time.[12] The this compound peak should be sharp, reproducible, and well-resolved from all other components.
Table 1: Representative LC-MS/MS Data
| Compound | Retention Time (RT) (min) | MRM Transition (m/z) | T=0 Sample (Peak Area) | T=60 Sample (Peak Area) | Interpretation |
| Etodolac (Parent) | 3.15 | 288.2 → 228.1 | 1,540,000 | 215,000 | Metabolically unstable |
| Hydroxy-Etodolac | 2.80 | 304.2 → 244.1 | < LOD | 450,000 | Metabolite formed |
| This compound | 3.45 | 302.2 → 242.1 | 895,000 | 901,000 | Specificity marker, stable |
| Internal Standard | 3.16 | 292.2 → 232.1 | 1,110,000 | 1,095,000 | Consistent recovery |
| LOD: Limit of Detection. Data are hypothetical for illustrative purposes. |
The key finding is the distinct retention time of this compound (3.45 min) compared to Etodolac (3.15 min) and its metabolite (2.80 min). This separation confirms the specificity of the analytical method.
Bioanalytical Method Validation: The Role of the Reference Standard
A bioanalytical method used in drug development must be validated to ensure it is reliable and reproducible.[10][13] Regulatory bodies like the FDA provide clear guidance on this process.[14][15] The this compound standard is fundamental to establishing the "Specificity" validation parameter.
Logic of Analytical Method Validation
Caption: Role of this compound in validating analytical method specificity.
-
Specificity: As demonstrated in the protocol, analyzing this compound confirms that the method can distinguish the analyte of interest from other structurally similar compounds.[11] This is achieved by showing no interfering peaks at the retention time and m/z of the analytes in samples spiked with the reference standard.
-
Trustworthiness: By rigorously establishing specificity, the entire method becomes more trustworthy. It provides confidence that the measurements reflect the true concentration of the intended analytes, not an artifact of analytical interference.
Conclusion
The effective use of well-characterized reference standards is not merely a procedural step but a fundamental requirement for scientific integrity in drug metabolism research. This compound, when employed as an analytical specificity marker, provides an essential control for developing and validating robust bioanalytical methods for its parent drug, Etodolac. The protocols outlined in this note provide a framework for qualifying the standard and applying it in a practical in vitro setting. This approach ensures that data on metabolic stability and metabolite formation are accurate, reproducible, and defensible, ultimately supporting the development of safer and more effective medicines.
References
-
Ansari, G. A., & Awasthi, S. (2012). Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. Central European Journal of Chemistry, 10(5), 1546-1557. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). FDA Announces Draft Guidance for Bioanalytical Method Validation. Retrieved from [Link]
-
Al-Kofahi, M., et al. (2024). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Metabolites, 14(8), 485. Retrieved from [Link]
-
The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024). Veeprho. Retrieved from [Link]
-
Alazzawi, R. A., & Abbas, A. S. (2023). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal, 6(4), 127-142. Retrieved from [Link]
-
Shaikh, A., et al. (2024). A New RP-HPLC Method development and validation for Etodolac and Thiocolchicoside. International Journal for Multidisciplinary Research, 6(3). Retrieved from [Link]
-
American Society for Clinical Pharmacology & Therapeutics. (2018). FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". Retrieved from [Link]
-
Determination of Etodolac by RP-HPLC Method. (2015). ResearchGate. Retrieved from [Link]
-
Quality By Design: The Importance Of Reference Standards In Drug Development. (n.d.). Alcami. Retrieved from [Link]
-
Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. Retrieved from [Link]
-
Pharmaceutical Reference Standards: Role, Types & Applications. (n.d.). SynThink. Retrieved from [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods. (2014). ECA Academy. Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved from [Link]
-
Reddy, P. P., et al. (2011). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry - Section B, 50(2), 263-266. Retrieved from [Link]
-
Investigation of the In-Vitro Metabolites of Etodolac using LC-MS/MS Technique. (n.d.). Technology Networks. Retrieved from [Link]
-
This compound | CAS 849630-94-0. (n.d.). Veeprho. Retrieved from [Link]
- Process for the preparation of etodolac. (2000). Google Patents.
-
Etodolac-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. (2024). MDPI. Retrieved from [Link]
-
Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. (2025). PubMed. Retrieved from [Link]
-
Brocks, D. R., & Jamali, F. (1992). Etodolac clinical pharmacokinetics. Clinical Pharmacokinetics, 23(6), 415-424. Retrieved from [Link]
-
Kudo, K., et al. (1996). Effects of urinary metabolites of etodolac on diagnostic tests of bilirubin in urine. Arzneimittel-Forschung, 46(6), 599-602. Retrieved from [Link]
-
Lee, M. Y., et al. (2018). Application of In Vitro Metabolism Activation in High-Throughput Screening. Journal of the American Chemical Society, 140(42), 13636-13645. Retrieved from [Link]
-
Development of Novel Etodolac Matrix Tablet and their Pharmaceutical Characterization. (2022). Journal of Pharmaceutical Research International, 34(42A), 1-12. Retrieved from [Link]
-
Al-Kofahi, M., et al. (2024). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. ResearchGate. Retrieved from [Link]
Sources
- 1. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 2. Quality By Design The Importance Of Reference Standards In Drug Development [outsourcedpharma.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. mriglobal.org [mriglobal.org]
- 5. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmps.org [ijmps.org]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. fda.gov [fda.gov]
- 11. propharmagroup.com [propharmagroup.com]
- 12. Effects of urinary metabolites of etodolac on diagnostic tests of bilirubin in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 14. pharmtech.com [pharmtech.com]
- 15. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
Application Notes & Protocols: A Framework for In Vitro Evaluation of N-Methyl Etodolac as a Potential Anti-Cancer Agent
Abstract
This document provides a comprehensive guide for the in vitro experimental design and evaluation of N-Methyl Etodolac, a known metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac.[1] Etodolac is a preferential cyclooxygenase-2 (COX-2) inhibitor, and the role of COX-2 in carcinogenesis has prompted extensive research into COX-2 inhibitors as potential anti-cancer agents.[2][3][4] While this compound has been reported to have only marginal activity in blocking prostaglandin production,[1] this application note outlines a strategic workflow to investigate its potential COX-2 independent anti-neoplastic properties. We present a phased experimental approach, beginning with broad-spectrum cell viability screening and progressing to detailed mechanistic assays to probe effects on apoptosis, cell cycle progression, and key oncogenic signaling pathways. The protocols herein are designed to be robust and self-validating, providing researchers in drug development and oncology with a rigorous framework to characterize the bioactivity of this compound.
Introduction and Scientific Rationale
Nonsteroidal anti-inflammatory drugs (NSAIDs) have long been a focus of cancer research due to epidemiological evidence linking their use to a reduced risk of various cancers.[5] The primary mechanism for many NSAIDs, including Etodolac, is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[6][7][8] COX-2 is frequently overexpressed in malignant tissues where it contributes to inflammation, angiogenesis, apoptosis inhibition, and tumor cell invasion.[3][9] Consequently, selective COX-2 inhibitors have been investigated as both chemopreventive and therapeutic agents.[4][10]
This compound is a synthesized metabolite of Etodolac.[1] While its parent compound has demonstrated anti-cancer activity in preclinical models,[11][12][13] this compound itself showed limited capacity to inhibit prostaglandin synthesis in early studies.[1] However, it is well-documented that some NSAIDs and their derivatives can exert anti-cancer effects through COX-independent mechanisms.[3] This presents a compelling rationale to investigate this compound for novel bioactivity.
This guide provides a logical, multi-stage workflow to systematically evaluate the potential of this compound as an anti-cancer agent in vitro. The proposed experimental cascade is designed to efficiently answer key questions:
-
Does this compound affect the viability of cancer cells?
-
If so, what is the mechanism of cell death (e.g., apoptosis)?
-
Does it alter cell cycle progression?
-
Does it modulate key cancer-related signaling pathways, such as PI3K/AKT or MAPK/ERK?
By following this structured approach, researchers can generate a comprehensive preliminary profile of this compound's in vitro efficacy and mechanism of action.
Overall Experimental Design Workflow
The proposed research plan follows a logical progression from high-level screening to deep mechanistic investigation. This strategy ensures that resources are directed efficiently, with each phase informing the next.
Sources
- 1. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX 2-inhibitors; a thorough and updated survey into combinational therapies in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX-2 inhibitors in cancer treatment and prevention, a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in targeting COX-2 for cancer therapy: a review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A window-of-opportunity biomarker study of etodolac in resectable breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 8. What is Etodolac used for? [synapse.patsnap.com]
- 9. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Etodolac improves 5-FU sensitivity of head and neck cancer cells through inhibition of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in N-Methyl Etodolac Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of N-Methyl Etodolac. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, during the N-methylation of Etodolac. Our goal is to provide a framework for diagnosing issues and implementing robust solutions based on fundamental chemical principles and field-proven insights.
Section 1: Understanding the Critical N-Methylation Step
This compound is a derivative of Etodolac, a well-known non-steroidal anti-inflammatory drug (NSAID).[1][2] The synthesis involves the methylation of the nitrogen atom within the indole ring of the Etodolac molecule.[3][4] While seemingly straightforward, this reaction is frequently plagued by low conversion rates and the formation of impurities, demanding a careful selection of reagents and reaction conditions.
The core of the reaction is a nucleophilic substitution (SN2) mechanism. It proceeds in two primary stages:
-
Deprotonation: A suitable base removes the acidic proton from the indole nitrogen (N-H), creating a highly nucleophilic indolide anion.
-
Methylation: The indolide anion attacks the methylating agent (e.g., methyl iodide), displacing the leaving group and forming the N-C bond.
Reaction Mechanism: N-Methylation of Etodolac
Sources
N-Methyl Etodolac Aqueous Stability: A Technical Support Guide
Welcome to the technical support center for N-Methyl Etodolac. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in aqueous solutions. Given that this compound is a direct derivative of Etodolac, much of its stability profile can be inferred from the extensive research conducted on the parent compound.[1] This document synthesizes field-proven insights and data from studies on Etodolac to provide a robust troubleshooting framework for your experiments.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What is this compound, and why is its stability in aqueous solutions a critical concern?
This compound is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID).[1][2] Like its parent compound, it possesses a complex pyrano[3,4-b]indole core structure.[3] The stability of this molecule in aqueous solution is paramount for obtaining reliable and reproducible experimental results, whether for in vitro assays, formulation development, or analytical method validation. Degradation can lead to a loss of active compound concentration, the appearance of unknown impurities that may interfere with assays, and potentially altered biological activity or toxicity.
Q2: What are the primary degradation pathways I should be aware of for this compound, based on data from Etodolac?
Forced degradation studies on Etodolac have revealed several key vulnerabilities that are highly likely to apply to its N-methylated analog. The molecule is particularly susceptible to:
-
Acid Hydrolysis: This is the most significant degradation pathway. Etodolac degrades completely under strong acidic conditions (e.g., 5 M HCl at 60°C).[4][5] The degradation involves the opening of the pyran ring, leading to the formation of various indole-derived products.[6][7]
-
Oxidation: The compound shows significant degradation under oxidative stress (e.g., 30% H₂O₂ at 80°C), with reported degradation levels as high as 68%.[5][8] The indole nucleus is a common site for oxidation.
-
Photodegradation: Exposure to UV light can induce degradation, though typically to a lesser extent than acid hydrolysis or oxidation.[4][9] Studies have shown degradation of Etodolac upon exposure to UV radiation, sometimes leading to products also seen under oxidative stress.[8]
-
Base Hydrolysis: The molecule is relatively more stable under basic conditions compared to acidic ones, with only minor degradation (around 5-6%) observed under strong basic stress (e.g., 5 M NaOH at 80°C).[4][5]
-
Thermal Degradation: Etodolac is generally stable under thermal stress in its solid form, with minimal degradation (around 1%) reported even at elevated temperatures (e.g., 80°C for 48 hours).[5][8]
Q3: What are the key factors that can influence the stability of my this compound solutions?
Based on the known degradation pathways, you must meticulously control the following factors:
-
pH: This is the most critical factor. Maintain solutions at a neutral or slightly basic pH whenever possible. Avoid acidic buffers or conditions, as they will accelerate hydrolytic degradation.
-
Light Exposure: Protect all solutions containing this compound from light by using amber vials or covering containers with aluminum foil. The USP monograph for Etodolac explicitly recommends protecting solutions from light.[10]
-
Temperature: While thermally stable in solid form, degradation in solution is often temperature-dependent. Store stock solutions and experimental samples at recommended temperatures (e.g., 2-8°C or frozen) to minimize degradation rates.
-
Presence of Oxidizing Agents: Avoid contact with oxidizing agents. Ensure that solvents and reagents are free from peroxides, which can be a hidden source of oxidative stress.
-
Solution Storage Time: Prepare solutions fresh whenever possible. If storage is necessary, conduct a stability study on your solution under its specific storage conditions to understand its shelf-life.
Troubleshooting Guide: Common Experimental Issues
Q4: I'm seeing unexpected peaks in my HPLC chromatogram. How do I determine if they are degradants?
This is a common issue when working with labile compounds. The appearance of new peaks, often with a corresponding decrease in the main analyte peak area, is a classic sign of degradation.
Causality: The unexpected peaks are likely molecules formed from the breakdown of this compound via hydrolysis, oxidation, or photolysis. For example, under acidic conditions, you might see degradants corresponding to the opened pyran ring structure.[6][7]
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Action Plan:
-
Inject a Blank: First, inject your mobile phase and a sample blank (the same matrix without this compound) to rule out contamination from the solvent or system.
-
Perform a Quick Stress Test: Take an aliquot of your stock solution and expose it to mild stress (e.g., add a small amount of dilute acid or leave it under a UV lamp for a short period). Analyze this sample. If the unknown peaks grow in size, it strongly confirms they are degradation products.
-
Use a Validated Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact drug from its major degradants.[11][12]
Q5: The potency of my this compound stock solution seems to decrease over time, even when stored in the dark at 4°C. What's happening and how can I fix it?
A gradual loss of potency points to slow degradation occurring even under standard storage conditions.
Causality: The two most likely culprits are slow hydrolysis due to a non-optimal pH of your solvent/buffer or oxidation from dissolved oxygen or trace contaminants. Etodolac is known to be insoluble in water but soluble in organic solvents like ethanol, DMSO, and methanol.[13][14][15] The choice of solvent and its purity is critical.
Preventative Measures:
-
Solvent Choice & pH: If using a buffer, ensure the pH is in the neutral to slightly alkaline range (pH 7-8). If using organic solvents like methanol or acetonitrile for stock solutions, be aware that they can absorb atmospheric CO₂, which can slightly acidify aqueous dilutions.
-
Solvent Purity: Use high-purity, HPLC-grade solvents. Consider sparging aqueous buffers with nitrogen or argon before use to remove dissolved oxygen and minimize oxidative degradation.
-
Storage Conditions: For long-term storage, consider freezing aliquots at -20°C or -80°C. This significantly slows down reaction kinetics. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
-
Container: Use high-quality, inert vials (e.g., amber borosilicate glass) to prevent leaching or catalytic effects.
Protocols and Methodologies
Q6: How do I conduct a proper forced degradation study to understand the stability of my this compound formulation?
A forced degradation study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[8] This protocol is based on established methods for Etodolac.[4][5]
Experimental Workflow Diagram:
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Protocol:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in an appropriate ratio. Include an unstressed control sample kept under normal conditions.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose the solution to a photostability chamber with controlled UV and visible light, as per ICH Q1B guidelines. Include a dark control.
-
Thermal Degradation: Incubate the solution at 60°C, protected from light.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation to ensure you can adequately detect and separate the degradants.
-
Sample Preparation for Analysis:
-
For acid/base samples, neutralize the solution (e.g., add an equivalent amount of base/acid).
-
Dilute all samples to the target concentration for your analytical method using the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. A PDA detector is highly recommended to assess peak purity.
Summary of Expected Degradation (Based on Etodolac Data)
| Stress Condition | Severity | Expected Degradation | Primary Pathway |
| Acid Hydrolysis | High | >25% to 100%[4][5] | Pyran Ring Opening |
| Oxidation | High | >50%[5][8] | Oxidation of Indole Moiety |
| Photolysis | Medium | 5-25%[4][5] | Photo-oxidation/rearrangement |
| Base Hydrolysis | Low | <10%[4][5] | Hydrolysis |
| Thermal (in solution) | Low | <5% | General Hydrolysis |
Q7: Can you provide a starting point for a stability-indicating RP-HPLC method?
Certainly. A robust stability-indicating method is crucial. The following method is adapted from validated procedures for Etodolac and should provide excellent separation for this compound and its potential degradation products.[11][12]
Recommended HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale / Causality |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for the relatively non-polar this compound molecule. |
| Mobile Phase | Acetonitrile : Water (pH 3.0 with H₃PO₄) (60:40 v/v) | The acidic pH helps to ensure the carboxylic acid group is protonated, leading to sharper peaks. Acetonitrile provides good elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive pressure. |
| Detection | UV at 225 nm or 274 nm[4][12] | Etodolac has strong absorbance at these wavelengths, ensuring high sensitivity. |
| Column Temp. | Ambient or 30°C | Provides stable retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration and sensitivity needs. |
Method Validation (Self-Validating System): To ensure your method is trustworthy, you must validate it according to ICH Q2(R1) guidelines.
-
Specificity: Inject blanks, placebo (if applicable), and stressed samples to prove you can resolve the main peak from degradants and interferences.
-
Linearity: Analyze a series of dilutions to confirm the detector response is proportional to the concentration.
-
Accuracy & Precision: Perform recovery studies and repeated injections to ensure the method gives the correct result consistently.[11]
References
- Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. (n.d.). Shimadzu.
- Pappula, N., Mounika, D., & Mounika, V. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. International Journal of Chemistry Studies, 5(1), 05-10.
- Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. (2015). ASMS 2015 ThP 426. Shimadzu.
- N. J. R., & Ashok Kumar, A. (n.d.). Stability indicating analytical method development and validation for the simultaneous estimation of paracetamol and etodolac using Rp-HPLC method in both bulk and pharmaceutical dosage form. International Journal of Current Research.
- Saxena, D., Damale, S., & Datar, A. G. (2016). Investigation of forced degradation products of etodolac by LC and LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 139-145.
- Saxena, D., Damale, S., & Datar, A. G. (2016). INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS. Semantic Scholar.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Rajput, M., Hamid, H., Aggarwal, M., & Khandal, R. K. (n.d.). Development and Validation of a Stability Indicating Reverse Phase HPLC Method for Simultaneous Determination of Etodolac and Paracetamol. International Journal of Innovative Research in Science, Engineering and Technology.
- Mrotek, M., et al. (n.d.). The proposed mechanism of initial etodolac photodegradation under UV-Vis. ResearchGate.
- Fricia, M., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 26(19), 5989.
- This compound. (n.d.). FDA Global Substance Registration System.
- Lee, Y. J., & Lee, H. S. (1995). Kinetics and Mechanisms of Etodolac Degradation in Aqueous Solutions. Journal of Pharmaceutical Sciences, 84(5), 572-576.
- Vasantha Kumar Pai, K., et al. (2015). Method development and validation of HPLC for simultaneous determination of Etodolac. Der Pharma Chemica, 7(3), 284-288.
- New Analytical Methods and Their Validation for the Estimation of Etodolac in Bulk and Marketed Formulations. (2015). Research Journal of Pharmacy and Technology, 8(2), 169-173.
- METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF TOLPERISONE HCl AND ETODOLAC. (n.d.). International Journal of Bioassays.
- This compound. (n.d.). Veeprho.
- National Center for Biotechnology Information. (n.d.). Etodolac. PubChem Compound Database.
- This compound. (n.d.). Pharmaffiliates.
- Development of Analytical Methods and Estimation of the Bulk and Pharmaceutical Dosage Form of Etodolac using UV-Visible Spectrophotometer. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 10-15.
- Darwish, I. A., et al. (2005). Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 969-975.
- Etodolac. (2025). USP-NF.
- Fricia, M., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. ResearchGate.
- Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. (2023). Metabolites, 13(5), 633.
- Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. (2023). Metabolites, 13(7), 834.
- Etodolac. (n.d.). Cayman Chemical.
- Chemical structures of Etodolac acid degradation products. (n.d.). ResearchGate.
- Interactions of Cyclodextrins and their Hydroxyl Derivatives with Etodolac: Solubility and Dissolution Enhancement. (2019). AAPS PharmSciTech, 20(6), 241.
- Preparation and Evaluation of Etodolac Nanoemulsion. (2022). Journal of Medicinal and Chemical Sciences, 5(4), 543-551.
- Preparation and in Vitro Evaluation of Etodolac Nanoparticles. (2021). ResearchGate.
- Cho, H., et al. (1999). Studies on the Synthesis of Etodolac Derivatives as Potential Anti-inflammatory Agents. Journal of The Korean Industrial and Engineering Chemistry, 10(1), 135-137.
- Biological Activities of Etodolac-Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF-7 and MDA-MB-231. (2022). Chemistry & Biodiversity, 19(8), e202200329.
- Anti-Cancer Acitivity of Etodolac and Its Derivatives on Prostate and Colorectal Cancer Cell Lines. (2018). Molecules, 23(12), 3298.
- Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. (2022). Analytical Methods in Environmental Chemistry Journal, 5(4), 127-138.
Sources
- 1. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. This compound | C18H23NO3 | CID 14146242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanisms of etodolac degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trungtamthuoc.com [trungtamthuoc.com]
- 11. chemistryjournal.in [chemistryjournal.in]
- 12. ijirset.com [ijirset.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Preparation and Evaluation of Etodolac Nanoemulsion [jmchemsci.com]
Technical Support Center: Troubleshooting N-Methyl Etodolac Purification by Chromatography
Welcome to the technical support center for the chromatographic purification of N-Methyl Etodolac. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this etodolac analog. By understanding the principles behind the separation and potential pitfalls, you can optimize your purification workflow for higher purity and yield.
I. Understanding the Molecule: this compound
This compound, with the IUPAC name 2-(1,8-diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, is a tertiary amine and a carboxylic acid.[1][2] This bifunctional nature presents unique challenges in chromatography. The basic tertiary amine can interact strongly with acidic stationary phases like silica gel, while the carboxylic acid can lead to peak tailing.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing both the rationale for the issue and actionable solutions.
Problem 1: My this compound is not eluting from the silica gel column, or the recovery is very low.
Cause: This is a classic issue when purifying basic compounds, particularly tertiary amines, on standard silica gel.[3][4] The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic nitrogen of your this compound through acid-base interactions. This can lead to irreversible adsorption, streaking, or complete retention of your compound on the column.[3]
Solutions:
-
Deactivation of Silica Gel with a Basic Modifier:
-
Rationale: By adding a competing base to the mobile phase, you can effectively "cap" the acidic silanol sites, preventing your target compound from binding too strongly.[3][4][5]
-
Protocol:
-
Prepare your chosen mobile phase (e.g., a hexane/ethyl acetate or dichloromethane/methanol system).
-
Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the mobile phase. A typical starting concentration is 0.1-1% (v/v).
-
Equilibrate the silica gel column with this modified mobile phase before loading your sample. This ensures the stationary phase is fully deactivated.
-
Run the chromatography as usual with the modified mobile phase.
-
-
-
Use of an Alternative Stationary Phase:
-
Rationale: If basic modifiers are not sufficient or if they interfere with downstream applications, consider a different stationary phase.
-
Options:
-
Amine-Functionalized Silica: This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.[3]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying amines. Basic or neutral alumina should be chosen to avoid strong interactions.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography (e.g., C18) can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier.[6][7][8]
-
-
Problem 2: My purified this compound shows significant peak tailing in the chromatogram.
Cause: Peak tailing for this compound can be caused by several factors:
-
Secondary Interactions: Residual interactions between the carboxylic acid or tertiary amine group and the stationary phase.
-
Column Overload: Injecting too much sample onto the column.
-
Poor Column Packing: Voids or channels in the column bed.
Solutions:
-
Mobile Phase Modification:
-
Rationale: Adding a small amount of an acid or a base can suppress the ionization of the carboxylic acid or the tertiary amine, respectively, leading to more symmetrical peaks.
-
For Normal Phase (Silica): As mentioned above, adding 0.1-1% triethylamine can help with tailing caused by the amine group. For tailing caused by the carboxylic acid, adding a small amount of acetic acid or formic acid (0.1-1%) can be effective. However, be cautious as this can make the silica more acidic.
-
For Reversed-Phase (C18): Adding a modifier like trifluoroacetic acid (TFA) at 0.1% or using a buffer (e.g., ammonium acetate or phosphate buffer) to control the pH of the mobile phase is crucial.[9][10] For this compound, a slightly acidic mobile phase (pH 3-4) will protonate the tertiary amine and suppress the ionization of the carboxylic acid, leading to better peak shape.
-
-
Reduce Sample Load:
-
Rationale: Overloading the column saturates the stationary phase, leading to band broadening and tailing.
-
Action: Decrease the amount of crude material loaded onto the column.
-
-
Optimize Column Packing:
-
Rationale: A well-packed column ensures a uniform flow path for the mobile phase and the sample.
-
Action: Ensure your column is packed uniformly without any cracks or channels. For flash chromatography, packing the column as a slurry is often recommended.
-
Problem 3: I am having difficulty separating this compound from the parent drug, Etodolac.
Cause: this compound and Etodolac are structurally very similar. The primary difference is the methylation of the indole nitrogen. This subtle change may not provide enough selectivity for a clean separation with a standard chromatographic system.
Solutions:
-
Optimize the Mobile Phase:
-
Rationale: A systematic approach to solvent selection can enhance the separation.
-
Action:
-
Solvent Screening: Test different solvent systems. For normal phase, consider combinations like dichloromethane/methanol, ethyl acetate/hexanes, or acetone/hexanes. For reversed-phase, vary the organic modifier (acetonitrile vs. methanol) and the pH.
-
Gradient Elution: Employing a shallow gradient can improve the resolution between closely eluting compounds.[5][6][7]
-
-
-
Consider Chiral Chromatography:
-
Rationale: Although this compound itself may not be chiral at the same position as Etodolac, the overall molecular geometry might allow for separation on a chiral stationary phase if you are dealing with enantiomers of either compound. Etodolac is a chiral drug, and its enantiomers have different biological activities.[9][11][12]
-
Action: If you suspect enantiomeric impurities, a chiral column (e.g., Chiralcel OD-H) may be necessary.[12][13]
-
Problem 4: My compound appears to be degrading on the column.
Cause: The acidic nature of silica gel can cause the degradation of sensitive compounds.[14]
Solutions:
-
Deactivate the Silica Gel: As described in Problem 1, use a basic modifier like triethylamine.[5]
-
Use a Less Acidic Stationary Phase: Switch to neutral alumina or an amine-functionalized silica gel.
-
Minimize Time on the Column: Run the chromatography as quickly as possible without sacrificing resolution.
-
Test for Stability: Before running a large-scale purification, spot your compound on a TLC plate and let it sit for a few hours. If a new spot appears, your compound is likely unstable on silica.[14]
III. Experimental Protocols & Data
Protocol 1: General Purpose Flash Chromatography for this compound on Silica Gel
-
Slurry Preparation: In a beaker, mix silica gel with the initial mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine) to form a slurry.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Add a layer of sand on top.
-
Equilibration: Run several column volumes of the mobile phase through the packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or dichloromethane. If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[5]
-
Elution: Begin elution with the initial mobile phase. A gradient can be run by gradually increasing the polarity (e.g., increasing the percentage of methanol).
-
Fraction Collection: Collect fractions and monitor by TLC or HPLC.
-
Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure.
Table 1: Common Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System | Modifier (if needed) | Application Notes |
| Silica Gel | Dichloromethane/Methanol | 0.1-1% Triethylamine | Good for polar compounds. The amine modifier is crucial. |
| Ethyl Acetate/Hexanes | 0.1-1% Triethylamine | A less polar system. Good for initial purification attempts. | |
| C18 (Reversed-Phase) | Acetonitrile/Water | 0.1% TFA or Formic Acid | Provides an alternative selectivity. Excellent for analytical HPLC and can be scaled up for preparative work.[6][7] |
| Methanol/Water | Ammonium Acetate Buffer | The choice of organic modifier can impact selectivity. |
IV. Visualizing the Workflow
Troubleshooting Logic Diagram
Sources
- 1. veeprho.com [veeprho.com]
- 2. alentris.org [alentris.org]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of the etodolac purity test by reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aces.su.se [aces.su.se]
- 10. Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid–liquid microextraction and RP-HPLC technique [amecj.com]
- 11. Separation of etodolac enantiomers by capillary electrophoresis. Validation and application of the chiral method to the analysis of commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Resolving Poor Solubility of N-Methyl Etodolac in Buffers
Welcome to the technical support guide for N-Methyl Etodolac. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in various buffer systems. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Understanding the Challenge: The Physicochemical Profile of this compound
Before diving into troubleshooting, it's crucial to understand the inherent properties of this compound. While specific experimental data for this compound is not extensively published, we can infer its likely behavior from its parent compound, Etodolac, and its structural modifications.
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the Biopharmaceutics Classification System (BCS) Class II, which means it has high permeability but low solubility.[1] It is a weak acid with a pKa of 4.65.[2][3] This acidic nature is a key determinant of its solubility profile. This compound, as its name suggests, is a methylated derivative. This modification can potentially impact its physicochemical properties, including its pKa and lipophilicity (logP). The predicted XLogP3 for this compound is 2.8, indicating it is a lipophilic molecule.[4]
| Property | Value (Etodolac) | Predicted/Inferred (this compound) | Reference |
| Molecular Formula | C17H21NO3 | C18H23NO3 | [3][4] |
| Molecular Weight | 287.35 g/mol | 301.4 g/mol | [3][4] |
| pKa | 4.65 | Likely to be a weak acid | [2][3] |
| LogP | 2.5 | 2.8 (XLogP3) | [3][4] |
| Aqueous Solubility | Practically insoluble in water | Expected to be poorly water-soluble | [2][5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered when working with this compound and provide structured, actionable solutions.
Question 1: My this compound is precipitating out of my phosphate-buffered saline (PBS) at physiological pH (7.4). Why is this happening and what can I do?
Underlying Cause:
This is a classic issue for weakly acidic compounds. According to the Henderson-Hasselbalch equation, the solubility of a weak acid increases as the pH of the solution moves further above its pKa.[6][7] Since the pKa of the parent compound Etodolac is 4.65, at a pH of 7.4, the majority of the compound should be in its ionized, more soluble form. However, the intrinsic solubility of the un-ionized form is very low. If the total concentration of this compound exceeds the solubility of its ionized form at that pH, precipitation will occur. The methylation in this compound might also increase its lipophilicity, further reducing its aqueous solubility.
Troubleshooting Workflow:
Sources
- 1. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]
- 3. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C18H23NO3 | CID 14146242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. annalsofrscb.ro [annalsofrscb.ro]
- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
Technical Support Center: A Guide to Preventing Degradation of N-Methyl Etodolac
Welcome to the technical support center for N-Methyl Etodolac. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this compound during storage and experimental use. By understanding the chemical vulnerabilities of this molecule, you can ensure the integrity of your samples and the reliability of your results.
Understanding the Chemical Stability of this compound
This compound, a derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, shares a similar core structure and, consequently, similar susceptibilities to degradation. The primary routes of degradation for Etodolac, and by extension this compound, are hydrolysis, oxidation, and photolysis. The presence of the N-methyl group on the indole ring, however, introduces specific nuances to its stability profile.
Predicted Degradation Pathways
The indole ring system and the tertiary amine introduced by N-methylation are the primary sites of chemical instability. The following diagram illustrates the likely degradation pathways based on forced degradation studies of Etodolac and the known chemistry of N-methylated indoles.
Caption: Predicted degradation pathways for this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary causes of this compound degradation in the lab?
A: The three primary drivers of degradation are acidic conditions, exposure to atmospheric oxygen (oxidation), and exposure to light (photodegradation) . Forced degradation studies on the parent compound, etodolac, show complete degradation under strong acidic conditions and significant degradation under oxidative and photolytic stress.[1][2] The N-methyl group may also be susceptible to oxidative N-demethylation.[3]
Q2: My experimental results are inconsistent. Could this compound degradation be the cause?
A: Yes, inconsistent results are a classic sign of compound instability. If your compound is degrading, its effective concentration is decreasing, and you may be introducing degradants with unknown biological activity into your assays. It is crucial to verify the integrity of your compound stock and working solutions.[4]
Q3: What are the visual signs of this compound degradation?
A: Visual indicators can include a change in color of the solid compound or solution, or the formation of precipitate in a previously clear solution. However, significant degradation can occur without any visible changes. Analytical confirmation is always recommended.[5]
Q4: What is the recommended storage temperature for this compound?
A: For long-term storage of the solid compound, -20°C or colder is recommended to minimize thermal degradation. For short-term storage, refrigeration at 2-8°C is acceptable.[6]
Q5: How should I prepare stock solutions of this compound?
A: this compound is sparingly soluble in water. For stock solutions, use a high-purity, anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol .[7] Prepare a concentrated stock solution and dilute it into your aqueous experimental buffer immediately before use to minimize the risk of hydrolysis.
Q6: My compound is dissolved in DMSO, but it still seems to be degrading. Why?
A: While DMSO is a good solubilizing agent, it is hygroscopic (absorbs water from the air). Water absorbed into your DMSO stock can lead to hydrolysis of the compound over time, especially if the stock is stored at room temperature and frequently opened. It is best to aliquot your DMSO stock into smaller, single-use vials to minimize water absorption and freeze-thaw cycles.
Troubleshooting Guide: Diagnosing and Resolving Degradation
Use this guide to systematically troubleshoot and address potential degradation of this compound.
Caption: A systematic workflow for troubleshooting degradation issues.
Recommended Protocols for Storage and Handling
Adherence to proper storage and handling protocols is the most effective way to prevent degradation.
Storage of Solid Compound
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C or -80°CShort-term: 2-8°C | Reduces the rate of thermally induced chemical degradation.[6] |
| Light | Store in an amber or opaque, tightly sealed vial inside a dark location (e.g., a freezer box). | Prevents photodegradation, which is a known pathway for etodolac.[5][8][9] |
| Atmosphere | For long-term storage, consider backfilling the vial with an inert gas like argon or nitrogen. | Minimizes exposure to atmospheric oxygen and moisture, reducing the risk of oxidation and hydrolysis.[10] |
Preparation and Storage of Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use high-purity, anhydrous DMSO or ethanol. | These solvents provide good solubility for indole derivatives and are compatible with many biological assays.[7][11] |
| Preparation | Prepare a high-concentration stock solution (e.g., 10-50 mM). Sonicate briefly if necessary to fully dissolve. | A concentrated stock allows for small-volume additions to aqueous buffers, minimizing the final organic solvent concentration. |
| Storage | Aliquot the stock solution into single-use amber vials and store at -20°C or -80°C. | Prevents repeated freeze-thaw cycles and minimizes contamination and moisture absorption.[12] |
| Usage | Thaw an aliquot immediately before use. Dilute into your final aqueous buffer just before starting the experiment. Do not store in aqueous solutions for extended periods. | This compound is likely susceptible to hydrolysis in aqueous media, especially at non-neutral pH.[13][14] |
Analytical Methodology for Stability Assessment
A stability-indicating analytical method is essential for quantitatively assessing the purity of this compound and detecting any degradants. A High-Performance Liquid Chromatography (HPLC) method is the standard approach.
Recommended Stability-Indicating HPLC Method Parameters
The following table provides a starting point for developing a stability-indicating HPLC method, based on methods used for etodolac and its impurities. Method validation should be performed according to ICH Q2(R1) guidelines.[2][15][16]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, increasing to a high percentage to elute both polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Detection | UV at ~225 nm and ~275 nm |
| Injection Volume | 10 µL |
Experimental Protocol: Forced Degradation Study
A forced degradation study is used to identify potential degradation products and to establish the stability-indicating nature of your analytical method.
Objective: To intentionally degrade this compound under various stress conditions.
Materials:
-
This compound
-
1 M HCl (for acid hydrolysis)
-
1 M NaOH (for base hydrolysis)
-
30% Hydrogen Peroxide (for oxidation)
-
Methanol or Acetonitrile (as solvent)
-
HPLC system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 8 hours. Cool, neutralize with 1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at 80°C for 8 hours. Cool and dilute for analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol:water) to a light source providing at least 1.2 million lux hours of illumination.[5] Keep a control sample wrapped in foil in the same location.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve a portion in the solvent and analyze.
-
Analysis: Analyze all samples by your developed HPLC method. A stability-indicating method will show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products, all of which should be well-resolved from the parent peak.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Shimadzu. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. ASMS 2015 ThP 426.
- Benchchem. (2025). An In-depth Technical Guide to the Solubility of 3-fluoro-2-methyl-1H-indole in Organic Solvents.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Elite Chems. (2025). The Researcher's Guide to Proper Compound Storage & Stability.
- Jiménez-Lozano, E., et al. (2010).
- LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
- Benchchem. (2025).
- Ghorbanpour, A., et al. (2018). N-Dealkylation of Amines. Molecules, 23(12), 3253.
- Pharmaguideline. (2015). Protection of Light Sensitive Products.
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Reddy, T. S., et al. (2015). Base-oxidant promoted metal-free N-demethylation of arylamines. Journal of Chemical Sciences.
- Maxed Out Compounds. (n.d.). How To Handle Research Compounds Safely.
- LGC Standards. (n.d.). etodolac 1-methyl analogue.
- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
- Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2025). ICH Q1: Stability testing of drug substances and drug products.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Q2(R1)
- European Medicines Agency. (2018). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- Sahoo, P. K., et al. (2011). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Journal of Photochemistry and Photobiology A: Chemistry.
- Zhang, Z., et al. (2009). CuCl-catalyzed Oxidative N-Demethylation of Arylamines with Butyl Hydroperoxide. Chemical Research in Chinese Universities.
- ModernChemist. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- El-Ragehy, N. A., et al. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole.
- Benchchem. (2025). Technical Support Center: Solvent Selection for Indole Synthesis.
- S. K. GUPTA, et al. (2001). Synthesis of Tertiary Amine N-Oxides-A Review. Journal of the Indian Chemical Society.
- Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- National Institutes of Health. (2025).
- Ghosh, A., et al. (2021). Mechanism of photo-induced Ir(III) catalyzed methylation of N-heterocycles.
- Wang, F., et al. (2020). Oxidative transformation of tertiary amines.
- Biotage. (2023).
- da Silva, A. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega.
- Merck Millipore. (n.d.).
- da Silva, A. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones.
- Liu, T., et al. (2021). Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells.
- de Á. e Castro, A. C., et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry.
- International Journal of Trend in Scientific Research and Development. (2021).
- ResearchGate. (2021). Which solvent can I use to prepare a stock solution of my plant extracts?.
- National Institutes of Health. (2016). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- Reddy, G. S., et al. (2009). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences.
- SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column.
- da Silva, A. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PubMed Central.
- St. Andrews Research Repository. (n.d.).
- American Chemical Society. (2023).
- National Institutes of Health. (n.d.).
- ResearchGate. (2023). (PDF)
- Google Patents. (1961).
Sources
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. books.rsc.org [books.rsc.org]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 9. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 10. The Researcher's Guide to Proper Compound Storage & Stability - Elite Chems [elite-chems.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. maxedoutcompounds.com [maxedoutcompounds.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Indole N-Methylation Reactions
Welcome to the technical support center for indole N-methylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your reactions are not only successful but also robust and reproducible.
Section 1: Troubleshooting Guide - A First-Principles Approach
This section is structured to address common issues encountered during indole N-methylation, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.
Issue 1: Low or No Conversion to the N-Methylated Product
Q: My indole starting material is largely unreacted after the specified reaction time. What are the likely causes and how can I improve the conversion?
A: Low conversion is a frequent challenge and typically points to one of three areas: insufficient deprotonation of the indole nitrogen, a poorly reactive methylating agent under the chosen conditions, or suboptimal reaction temperature.
-
Deprotonation Issues: The N-H bond of indole is weakly acidic (pKa ≈ 17 in DMSO), and its deprotonation is a prerequisite for nucleophilic attack on the methylating agent.[1] If your base is not strong enough to effectively deprotonate the indole, the reaction will not proceed efficiently.
-
Troubleshooting Steps:
-
Re-evaluate Your Base: For less reactive indoles (e.g., those with electron-withdrawing groups), a stronger base may be required. While potassium carbonate (K₂CO₃) is common, consider switching to cesium carbonate (Cs₂CO₃), which is a milder but often more effective base in these reactions.[2][3] For particularly stubborn cases, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent like DMF or DMSO can be used, though these require more stringent anhydrous conditions.[1][4]
-
Solvent Choice: The solvent plays a crucial role in the efficacy of the base. Polar aprotic solvents like DMF, NMP, or DMSO are generally preferred as they can solvate the cation of the base, increasing the "nakedness" and reactivity of the anion.[5]
-
Temperature: Increasing the reaction temperature can often overcome a moderate energy barrier. For reactions using dimethyl carbonate (DMC), temperatures are often in the range of 120-130°C.[4][5]
-
-
-
Methylating Agent Reactivity: Not all methylating agents are created equal. Their reactivity varies, and the choice should be tailored to the specific indole and reaction conditions.
-
Troubleshooting Steps:
-
Consider a More Reactive Agent: If you are using a "green" but less reactive agent like dimethyl carbonate (DMC), you might consider a more potent one for difficult substrates. Methyl iodide (MeI) and dimethyl sulfate (DMS) are highly reactive but are also more toxic.[2][3] Phenyl trimethylammonium iodide (PhMe₃NI) offers a good balance of reactivity and safety.[2][3]
-
Catalyst Addition: For reactions with DMC, the addition of a catalyst can be beneficial. 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be a highly effective nucleophilic catalyst for this transformation.[6][7][8]
-
-
Issue 2: Competing Side Reactions - O-Methylation and C-Methylation
Q: I am observing significant formation of byproducts, particularly O-methylation of a hydroxyl group on my indole or C-methylation of the indole ring. How can I improve the N-selectivity?
A: The presence of other nucleophilic sites, such as a phenolic hydroxyl group or an activated methylene group, can lead to a mixture of products.[5][9] Achieving high N-selectivity requires careful tuning of the reaction conditions to favor methylation on the indole nitrogen.
-
O-Methylation in Hydroxyindoles: The phenoxide anion, formed under basic conditions, is a potent nucleophile that can compete with the indole anion for the methylating agent.
-
Troubleshooting Steps:
-
Choice of Base and Methylating Agent: The combination of a mild base like cesium carbonate with a sterically hindered or less reactive methylating agent can favor N-methylation. Phenyl trimethylammonium iodide (PhMe₃NI) has demonstrated excellent N-selectivity in the presence of hydroxyl groups.[9]
-
Protecting Groups: If selectivity remains an issue, consider protecting the hydroxyl group prior to N-methylation. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.
-
-
-
C-Methylation: While less common, C-methylation can occur, especially at the electron-rich C3 position of the indole ring.
-
Troubleshooting Steps:
-
Reaction Conditions: Varying the reaction conditions, such as the base and solvent, can influence the site of methylation. For instance, in the N-methylation of indole-3-acetonitriles with DMC, the use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly suppress C-methylation.[4]
-
Protecting Groups: In cases where C-methylation is a persistent problem, employing a protecting group on the indole nitrogen can direct methylation to other positions, although this is a more complex synthetic strategy.[10][11][12][13][14]
-
-
Issue 3: Over-methylation - Formation of Quaternary Ammonium Salts
Q: My reaction with a more complex indole containing other nitrogen atoms is leading to the formation of quaternary ammonium salts. How can I prevent this?
A: This is a common issue when the indole substrate contains other, more basic nitrogen atoms, such as a pyridine ring. The relative nucleophilicity of the different nitrogen atoms will dictate the outcome.
-
Troubleshooting Steps:
-
Controlled Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the methylating agent.
-
Milder Methylating Agent: A less reactive methylating agent may provide better selectivity.
-
Precipitation Trick: In some cases, performing the reaction in a solvent where the desired mono-methylated product iodide salt is insoluble can be effective. As the product forms, it precipitates out of the solution, preventing further methylation.[15]
-
Protecting Groups: If feasible, protect the more basic nitrogen atom before performing the indole N-methylation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of common methylating agents for indole N-methylation?
A1: The choice of methylating agent is a critical decision that balances reactivity, safety, and cost.
| Methylating Agent | Pros | Cons |
| Dimethyl Carbonate (DMC) | Environmentally friendly ("green"), low toxicity, cost-effective.[5][6] | Lower reactivity, often requires higher temperatures and/or a catalyst.[8] |
| Methyl Iodide (MeI) | Highly reactive, effective under mild conditions. | Toxic, volatile, potential carcinogen, can lead to over-methylation.[3] |
| Dimethyl Sulfate (DMS) | Highly reactive, cost-effective. | Highly toxic and carcinogenic.[2][3] |
| Phenyl Trimethylammonium Iodide (PhMe₃NI) | Safe, non-toxic, easy to handle, excellent for monoselective N-methylation.[2][3][16] | Higher molecular weight, may be more expensive. |
Q2: How do I choose the right base for my indole N-methylation?
A2: The ideal base should be strong enough to deprotonate the indole nitrogen but not so strong that it causes unwanted side reactions.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Generally preferred for their ease of handling and milder reaction conditions. Cs₂CO₃ is often more effective than K₂CO₃ due to the higher solubility of its salts in organic solvents.[2][3]
-
Strong Bases (e.g., NaH, KOH, t-BuOK): Necessary for less reactive indoles or when using less reactive methylating agents. Require anhydrous conditions and careful handling.[1][4][17]
-
Organic Bases (e.g., DBU, DABCO): Can also act as catalysts, particularly with DMC.[6][7][8] DBU can sometimes lead to the formation of N-methoxycarbonylated byproducts with DMC, whereas DABCO tends to give only the N-methylated product.[6][7]
Q3: What is the role of a phase transfer catalyst (PTC) in indole N-methylation?
A3: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, is used in reactions where the base (an inorganic salt) is not soluble in the organic solvent. The PTC facilitates the transfer of the base's anion into the organic phase, where it can deprotonate the indole. This can lead to faster reaction times and improved yields, especially in large-scale reactions.[4][5]
Section 3: Experimental Protocols and Workflows
Protocol 1: General Procedure for N-Methylation using Dimethyl Carbonate (DMC) and Potassium Carbonate
This protocol is a good starting point for many indole substrates due to its use of environmentally benign reagents.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the indole (1.0 eq.), potassium carbonate (2.0 eq.), and N,N-dimethylformamide (DMF, 5-10 mL per gram of indole).
-
Add dimethyl carbonate (DMC, 2.0-3.0 eq.).
-
Heat the reaction mixture to reflux (typically around 130°C) and monitor the progress by TLC or HPLC.[4]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).[5]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Selective N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI) and Cesium Carbonate
This method is particularly useful for achieving high monoselectivity, even with sensitive functional groups.[16]
-
In a reaction vial under an inert atmosphere (e.g., argon), combine the indole (1.0 eq.), phenyl trimethylammonium iodide (2.5 eq.), and cesium carbonate (2.0 eq.).[16]
-
Add an anhydrous solvent, such as toluene (to a concentration of ~0.2 M).
-
Seal the vial and heat the mixture to 120°C with vigorous stirring for 12-24 hours.[16]
-
After cooling to room temperature, add deionized water and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Workflow Diagram: Troubleshooting Low Conversion
Caption: Decision tree for troubleshooting low conversion in indole N-methylation.
Reaction Mechanism: DABCO-Catalyzed N-Methylation with DMC
The mechanism for the DABCO-catalyzed N-methylation of indole with dimethyl carbonate involves a nucleophilic attack of DABCO on DMC, followed by deprotonation of the indole and subsequent methyl transfer.[6]
Caption: Proposed mechanism for DABCO-catalyzed N-methylation of indole with DMC.
References
-
Eberlin, M. N., et al. (2021). Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. Journal of Mass Spectrometry, 56(3), e4707. [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism of N-methylation of indole using MgO as solid base. [Link]
-
PubMed. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3). [Link]
-
Shieh, W. C., et al. (2003). Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles. Organic Letters, 5(18), 3241-3243. [Link]
-
Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319. [Link]
- Google Patents. (2001).
-
Shieh, W. C., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 605-608. [Link]
-
Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Center for Biotechnology Information. [Link]
-
Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203-205. [Link]
-
Alvarez, M., et al. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 7(9), 675-681. [Link]
-
Moody, C. J., & Hunt, J. C. A. (2000). A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
-
Sciencemadness Discussion Board. (2012). Methylation of indole?[Link]
-
ResearchGate. (n.d.). N‐methylation of indoles and other N,H‐heteroacromatic compounds. [Link]
-
Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]
-
The Journal of Organic Chemistry. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(tr. The Journal of Organic Chemistry, 49(1), 203-205. [Link]
-
ResearchGate. (n.d.). N-methylation and O-methylation of indole and phenol respectively using... [Link]
-
Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]
-
ResearchGate. (2023). How to do N-Methylation of Indole?[Link]
-
Reddit. (2023). Mild methylation conditions. [Link]7p5k1w/mild_methylation_conditions/)
Sources
- 1. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 6. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]
- 7. Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 11. mdpi.org [mdpi.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of N-Methyl Etodolac
Welcome to the technical support guide for the chiral separation of N-Methyl Etodolac enantiomers. As researchers and drug development professionals, achieving robust and reproducible enantioseparation is critical for pharmacokinetic studies, potency assessment, and regulatory compliance. This center is designed to provide you with expert insights and practical solutions to common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound critical?
This compound, a derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, possesses a single chiral center. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[1] For Etodolac itself, the (S)-enantiomer is primarily responsible for its anti-inflammatory activity.[2] Therefore, separating and quantifying the individual enantiomers of this compound is essential to understand its biological activity, ensure therapeutic efficacy, and meet stringent regulatory guidelines for chiral drugs.[1]
Q2: What are the primary analytical techniques for separating this compound enantiomers?
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for the enantioseparation of Etodolac and its analogs.[3] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly successful for this class of compounds.[3][4] Supercritical Fluid Chromatography (SFC) is also a powerful alternative, often providing faster separations and reduced solvent consumption. Additionally, Capillary Electrophoresis (CE) with a chiral selector has been successfully used for the separation of Etodolac enantiomers.[5]
Q3: How do I select the right Chiral Stationary Phase (CSP) to start my method development?
The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[6] For an acidic compound like this compound, a systematic screening approach is recommended.
-
Polysaccharide-Based CSPs: These are the most versatile and widely successful CSPs. Start by screening columns with different polysaccharide backbones and derivatizations.
-
Protein-Based CSPs: Phases like alpha-1-acid glycoprotein (AGP) columns can also be effective, particularly in reversed-phase mode.
-
Pirkle-Type and Macrocyclic Glycopeptide CSPs: While polysaccharide columns are often the first choice, these alternative phases can offer unique selectivity.
The diagram below illustrates a logical workflow for CSP selection.
Caption: A decision workflow for initial Chiral Stationary Phase (CSP) selection.
Q4: What are the recommended starting conditions for mobile phase selection?
For polysaccharide-based CSPs, method development typically begins in Normal Phase (NP) or Polar Organic (PO) mode.
| Mode | Primary Solvents | Modifier | Additive (Crucial for Acidic Analytes) |
| Normal Phase | n-Hexane or Heptane | 2-Propanol (IPA) or Ethanol | 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid |
| Polar Organic | Methanol, Ethanol, or Acetonitrile | (Not typically used) | 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid |
| Reversed Phase | Water or Aqueous Buffer (pH 3-7) | Acetonitrile or Methanol | 0.1% Formic Acid or Acetic Acid |
Rationale: this compound is an acidic compound due to its carboxylic acid moiety. The addition of a small amount of an acidic modifier (like TFA) to the mobile phase is critical.[2][6] This suppresses the ionization of the analyte's carboxyl group, which minimizes undesirable ionic interactions with the stationary phase, leading to significantly improved peak shape and often enhancing resolution.[7]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues efficiently.
Problem: Poor or No Enantiomeric Resolution (Rs < 1.5)
Q: My this compound enantiomers are co-eluting or showing only a single broad peak. What steps should I take to improve the separation?
A: This is the most common challenge in chiral method development. The cause lies in insufficient differential interaction between the enantiomers and the CSP. Here is a systematic approach to troubleshoot this issue:
Step 1: Confirm the Presence and Concentration of the Acidic Additive.
-
Why: For acidic analytes like this compound, the absence of an acidic modifier is a primary cause of poor chromatography. The additive ensures the analyte is in a neutral state, promoting the specific interactions (e.g., hydrogen bonding, π-π stacking) necessary for chiral recognition.[7]
-
Action: Ensure that 0.1% TFA or acetic acid is present in your mobile phase. Prepare a fresh batch of mobile phase to rule out preparation errors.[8]
Step 2: Optimize the Organic Modifier Percentage.
-
Why: The ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane) directly controls retention and selectivity. Changing this ratio alters the way the analyte and mobile phase compete for interaction sites on the CSP.
-
Action (Normal Phase):
-
If retention is too short (k' < 1), decrease the percentage of alcohol (e.g., from 20% IPA to 10% IPA).
-
If retention is too long, increase the alcohol percentage.
-
Screen a range (e.g., 5%, 10%, 15%, 20% modifier) to find the optimal balance of retention and resolution.
-
Step 3: Switch the Alcohol Modifier.
-
Why: Different alcohols (e.g., ethanol vs. isopropanol) can offer different selectivities due to their unique hydrogen bonding capabilities and steric profiles. This can significantly alter the chiral recognition mechanism.
-
Action: If you are using Hexane/IPA, try switching to Hexane/Ethanol at the same percentage, and vice-versa.[9]
Step 4: Adjust the Column Temperature.
-
Why: Chiral separations are often thermodynamically driven. Lowering the temperature can sometimes increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to enhanced resolution.[10] However, the effect is not always predictable and must be tested empirically.
-
Action: Screen temperatures between 15°C and 40°C. Start with a lower temperature (e.g., 25°C) and assess the impact on resolution.
Step 5: Reduce the Flow Rate.
-
Why: A lower flow rate increases the residence time of the enantiomers on the column, allowing more time for the crucial interactions with the CSP to occur, which can improve resolution.[10]
-
Action: Reduce the flow rate from 1.0 mL/min to 0.5 mL/min and observe the effect on the resolution (Rs).
The following diagram outlines this troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting poor enantiomeric resolution.
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for this compound are tailing severely, which is compromising my resolution and integration. What are the causes and how can I fix it?
A: Peak tailing is typically caused by undesirable secondary interactions or column overload.[8][11]
-
Cause 1: Secondary Silanol Interactions.
-
Why: Even with an acidic additive, residual acidic silanol groups on the silica support can interact with your analyte, causing tailing.[10]
-
Solution:
-
-
Cause 2: Column Overload.
-
Why: Injecting too much sample mass onto the column saturates the active sites of the CSP, leading to peak distortion. Chiral columns are often more susceptible to mass overload than standard reversed-phase columns.[12]
-
Solution:
-
-
Cause 3: Column Contamination/Degradation.
Q: My peaks are fronting. What does this indicate?
A: Peak fronting is less common than tailing but usually points to two main issues:
-
Cause 1: High Sample Concentration / Solubility Issues.
-
Why: If the sample concentration is too high or if the sample is not fully soluble in the injection solvent, it can lead to fronting.[12] This is especially true if the injection solvent is much stronger than the mobile phase.
-
Solution: Dilute your sample and ensure it is fully dissolved. Whenever possible, dissolve your sample in the mobile phase itself.[10][12]
-
-
Cause 2: Column Collapse or Void.
-
Why: A physical change at the head of the column, such as a void, can cause the sample band to spread unevenly, leading to fronting. This can be caused by repeated pressure shocks or operating outside the column's recommended pH range.[8][13]
-
Solution: This is a catastrophic column failure. The column will likely need to be replaced.[8]
-
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Enantiomeric separation of etodolac in a bulk drug substance by reverse-phase chiral liquid chromatography method. ResearchGate. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information (NCBI). [Link]
-
Enantioselective HPLC-DAD method for the determination of etodolac enantiomers in tablets, human plasma and application to. Department of Environmental Science. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex. [Link]
-
The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. MDPI. [Link]
-
Separation of etodolac enantiomers by capillary electrophoresis. Validation and application of the chiral method to the analysis of commercial formulations. PubMed. [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]
-
Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. MDPI. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. ResearchGate. [Link]
-
Ultrasound-assisted chiral derivatization of etodolac with (1R)-(−)-menthyl chloroformate for the determination of etodolac enantiomers. Sungkyunkwan University. [Link]
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Farmacia. [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
-
Ultrasound-assisted chiral derivatization of etodolac with (1R)-(−)-menthyl chloroformate for the determination of etodolac enantiomers. Arabian Journal of Chemistry. [Link]
-
A validated chiral HPLC method for the determination of optical purity of R (-) Etodolac, a non-steroidal anti-inflammatory drug on amylose based chiral stationary phase. ResearchGate. [Link]
-
Chiral Drug Separation. ScienceDirect. [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. aces.su.se [aces.su.se]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of etodolac enantiomers by capillary electrophoresis. Validation and application of the chiral method to the analysis of commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ymc.co.jp [ymc.co.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chiraltech.com [chiraltech.com]
Matrix effects in bioanalytical assays for N-Methyl Etodolac
Welcome to the technical support center for the bioanalysis of N-Methyl Etodolac. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this compound in biological matrices. As the primary analytical technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), this guide focuses on the most pervasive challenge in the field: matrix effects .[1][2][3]
This resource provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to ensure the accuracy, precision, and robustness of your bioanalytical methods.
Part 1: Frequently Asked Questions (FAQs) on Matrix Effects
This section addresses the fundamental concepts of matrix effects, providing the foundational knowledge needed to diagnose and resolve common issues.
Q1: What is a "matrix effect" and why is it a critical concern for this compound assays?
A: A matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte, such as this compound, by the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine).[2][4] In essence, the matrix interferes with the ability of the mass spectrometer to "see" your analyte, not because of a direct overlap in mass-to-charge ratio (m/z), but by disrupting the ionization process itself.[5]
This is a critical concern because if the matrix effect is not consistent between your calibration standards, quality controls (QCs), and unknown study samples, it can lead to significant errors in accuracy and precision, rendering your quantitative results unreliable.[2][6] The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects during the validation of any bioanalytical method submitted for regulatory approval.[7][8][9]
Q2: What are the most common causes of matrix effects in plasma-based assays?
A: The primary culprits behind matrix effects in plasma are endogenous phospholipids from cell membranes.[2][10] Due to their amphipathic nature (having both hydrophobic and hydrophilic properties), phospholipids are often co-extracted with analytes during common sample preparation procedures like protein precipitation (PPT) and can wreak havoc in several ways:[10]
-
Ion Suppression: They compete with the analyte for ionization in the electrospray ionization (ESI) source, reducing the analyte's signal.[5][10]
-
Column Fouling: They can accumulate on the analytical column, leading to shifting retention times, poor peak shape, and increased backpressure.[10][11]
-
Instrument Contamination: Buildup in the MS source can lead to decreased sensitivity and increased need for maintenance.[12]
Other sources include salts, proteins, and co-administered drugs.[2][3]
Q3: What's the difference between ion suppression and ion enhancement?
A: Both are types of matrix effects.
-
Ion Suppression is the more common phenomenon, where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a lower-than-expected signal.[5][6]
-
Ion Enhancement is less frequent but can also occur. In this case, co-eluting compounds facilitate the ionization of the analyte, resulting in a signal that is artificially high.[2]
Both effects are detrimental as they introduce bias and variability into the measurement. The goal of method development is to eliminate or control these effects so they are negligible and consistent across all samples.
Part 2: Troubleshooting Guides for Common Scenarios
This section provides a problem-and-solution framework for issues you may encounter during method development and sample analysis.
Scenario 1: You observe significantly lower analyte response in matrix samples compared to neat (pure solvent) standards.
Problem: This is the classic signature of ion suppression . The components of your plasma extract are interfering with the ionization of this compound.
Troubleshooting Workflow:
-
Confirm and Quantify the Effect: First, you must determine the magnitude of the suppression. The standard industry practice is to perform a post-extraction addition experiment . This experiment will allow you to calculate the Matrix Factor (MF), a quantitative measure of the matrix effect.
-
Improve Chromatographic Separation: The easiest first step is often to modify your LC method. If you can chromatographically separate this compound from the interfering matrix components, the suppression will be eliminated.
-
Try a different column chemistry: If you are using a standard C18 column, consider a column with a different stationary phase.
-
Adjust the gradient: A shallower gradient can often resolve co-eluting peaks.
-
-
Enhance Sample Preparation: If chromatography alone isn't sufficient, the next step is to implement a more effective sample clean-up strategy to remove the interfering components before injection. The goal is to move away from simplistic methods like "dilute-and-shoot" or basic protein precipitation towards more selective techniques.
| Technique | Mechanism | Pros | Cons | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Addition of organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, fast, inexpensive.[12] | Non-selective; results in "dirty" extracts high in phospholipids and other interferences.[12] | Poor |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte into an immiscible organic solvent, leaving polar interferences (like salts) in the aqueous layer. | Cleaner extracts than PPT.[12] | More time-consuming, requires method development, may not remove all phospholipids effectively.[12][13] | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a strong solvent. | Highly selective, provides very clean extracts, can concentrate the analyte.[12][14] | Requires significant method development, higher cost per sample. | Good to Excellent |
| Phospholipid Removal (PLR) Plates/Cartridges | Specialized SPE or pass-through plates that selectively remove phospholipids while allowing the analyte to pass through. | Very effective at removing phospholipids (>95-99%), simple "pass-through" protocols available.[10][12][14] | Higher cost, primarily targets one class of interference. | Excellent |
Recommendation: For robust bioanalysis, transitioning from PPT to a more advanced technique like SPE or a dedicated PLR product is highly recommended to mitigate phospholipid-based matrix effects.[10][13][14]
Scenario 2: Your results are inconsistent across different batches of plasma or between patient samples.
Problem: This indicates variable matrix effects . The composition of the biological matrix is not uniform, leading to different degrees of suppression or enhancement from one sample to the next. This is a major issue that compromises method precision and accuracy.
Troubleshooting Workflow:
-
Assess Matrix Variability: During method validation, it is crucial to evaluate the matrix effect in at least six different individual sources (lots) of the biological matrix, as recommended by FDA guidance.[8]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS (e.g., this compound-¹³C₃) is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte.[3]
-
It will co-elute with the analyte.
-
It will experience the exact same degree of ion suppression or enhancement.
-
By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, restoring accuracy and precision.[3]
-
-
Optimize Sample Clean-up: Even with a SIL-IS, a cleaner sample is always better for long-term instrument robustness. Re-evaluate your sample preparation method using the hierarchy in Table 1 to minimize the source of the variability.
Caption: A systematic workflow for identifying, quantifying, and mitigating matrix effects in bioanalytical assays.
Part 3: Key Experimental Protocols
Here are detailed, step-by-step protocols for the essential experiments discussed in this guide.
Protocol 1: Quantitative Assessment of Matrix Factor (MF) via Post-Extraction Addition
Objective: To quantify the degree of ion suppression or enhancement for this compound.
Methodology: This protocol requires preparing three distinct sets of samples:
-
Set A (Neat Solution): Analyte spiked into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte is spiked into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Analyte is spiked into the matrix before extraction (these are your standard QC samples).
Procedure:
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix using your finalized sample preparation method. Evaporate the final extract to dryness (if applicable).
-
Prepare Sample Sets:
-
For Set A: Reconstitute a dried-down aliquot with a known concentration of this compound in your final mobile phase/reconstitution solvent.
-
For Set B: Take the dried-down blank matrix extracts from Step 1 and reconstitute them with the same solution used for Set A.
-
-
Analyze Samples: Inject all samples from Set A and Set B onto the LC-MS/MS system and record the mean peak area for each set.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Interpret the Results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
Acceptance Criteria: Per regulatory guidance, the precision of the MF across the different lots should be ≤15% CV.
-
Caption: Competition between analyte and matrix ions for charge and surface access on ESI droplets leads to ion suppression.
References
-
Bioanalytical Method Validation - Guidance for Industry | FDA. (2018). U.S. Food and Drug Administration. [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., et al. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. [Link]
-
Supelco. (n.d.). Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. Chromatography Today. [Link]
-
Ryska, M. (2015). FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. [Link]
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030.
-
Little, J. L., et al. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2803-2814. [Link]
-
University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. [Link]
-
Chowdhury, S. K., & Katta, V. (2001). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis− Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 73(8), 1870-1875. [Link]
-
Saini, N. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 140. [Link]
-
Furey, A., et al. (2013). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 26(1), 30-38. [Link]
- Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103.
- Hsieh, Y. (2008). Potential of HILIC-MS in quantitative bioanalysis of drugs and drug metabolites.
- Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid communications in mass spectrometry, 13(12), 1175-1185.
- Singh, G., et al. (2022). A validated LC-MS method for the determination of a novel drug candidate in rat serum and its application to a pharmacokinetic study. Future Journal of Pharmaceutical Sciences, 8(1), 1-8.
-
Sinha, A., Shrivastava, R., & Daharwal, S. J. (2025). Current Trends in Analytical and Bioanalytical Methods for Etodolac: A Review. Journal of Pharmaceutical Sciences and Drug Discovery, 4(1), 1-6. [Link]
-
Pistos, C., et al. (2016). Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics. Journal of pharmaceutical and biomedical analysis, 120, 349-355. [Link]
-
Vidyadhara, S., et al. (2014). LIQUID CHROMATOGRAPHY/NEGATIVE ION ELECTROSPRAY TANDEM MASS SPECTROMETRY METHOD FOR THE QUANTIFICATION OF ETODOLAC IN HUMAN PLASMA: VALIDATION AND IT'S APPLICATION TO PHARMACOKINETIC STUDIES. Indo American Journal of Pharmaceutical Sciences, 1(6), 494-501. [Link]
- Celma, C., et al. (2018). Rapid and sensitive UPLC-MS/MS method for the determination of etodolac in small-volume rat plasma: Application to rat real samples.
-
Gao, H., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 1995-1998. [Link]
-
Zhang, Y., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 38(3), e5759. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. fda.gov [fda.gov]
- 9. pharmacompass.com [pharmacompass.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. lcms.cz [lcms.cz]
- 13. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Enhancing the resolution of N-Methyl Etodolac in HPLC
Enhancing Chromatographic Resolution in HPLC
Welcome to the technical support center for the analysis of N-Methyl Etodolac. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of this compound and its related substances using High-Performance Liquid Chromatography (HPLC). We will move from frequently asked questions to in-depth troubleshooting protocols, explaining the scientific principles behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial challenges encountered during method development for this compound.
Q1: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system. This compound has a carboxylic acid moiety, which can interact with active sites (free silanols) on the silica-based column packing.
-
Primary Recommendation: Adjust the mobile phase pH. Lowering the pH of the mobile phase to approximately 2.5-3.5 using a buffer like phosphate or formate will ensure the carboxylic acid group is fully protonated (non-ionized). This minimizes its potential for strong, undesirable interactions with residual silanols, leading to a more symmetrical peak shape.[1]
-
Secondary Recommendation: If pH adjustment is insufficient, consider using a column with advanced end-capping or a different stationary phase chemistry that is more resistant to secondary interactions. Also, ensure there is no excessive dead volume in the system from poorly connected fittings.[2]
Q2: I am not getting enough retention for this compound on my C18 column. How can I increase its retention time?
Insufficient retention means the analyte is moving through the column too quickly. This is addressed by modifying the retention factor (k).[3]
-
Actionable Step: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[3] For example, if you are using a 60:40 Acetonitrile:Water mobile phase, try adjusting it to 55:45. This increases the overall polarity of the mobile phase, strengthening the interaction between the non-polar this compound molecule and the C18 stationary phase, thereby increasing the retention time.
Q3: The resolution between this compound and a closely eluting impurity is poor (Rs < 1.5). What is the most effective first step to improve this?
Poor resolution between two peaks is typically a problem of insufficient selectivity (α).[4] While increasing column efficiency can help, the most powerful tool for improving selectivity is to alter the mobile phase chemistry.
-
Most Effective Action: Change the organic modifier. The interaction mechanisms of acetonitrile and methanol with analytes and the stationary phase are different. If you are using acetonitrile, switching to methanol (or vice versa) can significantly alter the elution order and spacing of peaks.[4] You may need to adjust the solvent percentage to achieve a similar retention window.
-
Alternative Action: Systematically adjust the mobile phase pH. A slight change in pH can differentially affect the ionization and polarity of this compound and its impurities, potentially leading to a dramatic improvement in separation.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving complex separation challenges.
Understanding the Analyte: this compound
This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[5][6] Understanding its physicochemical properties is key to developing a robust HPLC method.
| Property | Value / Description | Implication for HPLC |
| Molecular Formula | C18H23NO3[7][8] | Indicates a moderately large and complex organic molecule. |
| Molecular Weight | ~301.4 g/mol [7][8] | Suitable for standard HPLC analysis. |
| Structure | Contains a carboxylic acid group and a tertiary amine within the indole ring system. | The acidic pKa allows for manipulation of retention and peak shape by adjusting mobile phase pH. |
| Predicted logP | ~2.8[7] | Indicates sufficient hydrophobicity for good retention on reversed-phase columns like C18. |
| UV Maxima | Similar to Etodolac, expected around 221-227 nm and ~275 nm.[9][10] | Provides optimal wavelengths for UV detection. |
Troubleshooting Workflow for Poor Resolution
When faced with poor resolution, it's essential to diagnose the problem systematically. The issue can be attributed to problems with column efficiency (N), retention factor (k), or selectivity (α).
Caption: Troubleshooting decision tree for poor HPLC resolution.
Optimizing Selectivity (α)
This is the most critical factor for resolving closely eluting peaks.
Issue: Co-elution of this compound with an impurity.
-
Strategy 1: Mobile Phase pH Optimization.
-
Causality: The ionization state of the carboxylic acid on this compound is pH-dependent. Impurities, which may be precursors or degradants, will likely have different pKa values.[11][12] By adjusting the pH, you can selectively alter the polarity of one compound more than the other, thus changing their relative retention times.
-
Protocol: See "Experimental Protocol 1" below.
-
-
Strategy 2: Change Organic Modifier.
-
Causality: Acetonitrile and methanol offer different selectivity in reversed-phase HPLC due to their distinct chemical properties (dipole moment, hydrogen bonding capability). Methanol is a protic solvent that can act as a hydrogen bond donor and acceptor, whereas acetonitrile is aprotic with a strong dipole moment.[4] This difference in interaction can shift the relative positions of analytes.
-
| Organic Modifier | Properties & Advantages | Considerations |
| Acetonitrile (ACN) | Lower viscosity (lower backpressure), good UV transparency. Often provides sharper peaks. | Different selectivity profile compared to methanol. |
| Methanol (MeOH) | Protic solvent, can engage in hydrogen bonding, offering unique selectivity. Generally lower cost. | Higher viscosity (higher backpressure). May generate different elution orders. |
-
Strategy 3: Adjust Column Temperature.
-
Causality: Increasing column temperature reduces mobile phase viscosity, which can improve efficiency and shorten run times.[13] More importantly, it can also affect selectivity, as the thermodynamics of analyte partitioning between the mobile and stationary phases can be temperature-dependent. Sometimes, a change of just 5-10°C can reverse the elution order of two peaks.
-
Improving Column Efficiency (N)
If peaks are well-spaced but broad, leading to overlap, the focus should be on improving column efficiency to get sharper peaks.
Issue: Peaks are broad, reducing resolution.
-
Strategy 1: Reduce Flow Rate.
-
Causality: According to the van Deemter equation, there is an optimal linear velocity (flow rate) at which a column operates with maximum efficiency. In many cases, lowering the flow rate from 1.0 mL/min to 0.8 mL/min can sharpen peaks, though it will increase the analysis time.[13]
-
-
Strategy 2: Use a High-Efficiency Column.
-
Causality: Column efficiency is inversely proportional to the particle size of the stationary phase and directly proportional to the column length.[2] Switching from a 5 µm particle size column to a sub-2 µm or a solid-core particle column will dramatically increase the plate count (N), resulting in narrower peaks and better resolution.[13]
-
Part 3: Experimental Protocols
Experimental Protocol 1: Systematic Mobile Phase pH Optimization
This protocol provides a step-by-step guide to finding the optimal mobile phase pH for separating this compound from a critical impurity.
Objective: To achieve a resolution (Rs) of > 2.0 between this compound and a co-eluting impurity.
Initial Conditions (Example):
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: 227 nm
Procedure:
-
Prepare Buffers: Prepare three separate aqueous mobile phases (Mobile Phase A) using a 10 mM phosphate buffer.
-
Buffer 1: Adjust pH to 2.5 with phosphoric acid.
-
Buffer 2: Adjust pH to 4.5.
-
Buffer 3: Adjust pH to 6.5.
-
-
Filter and Degas: Filter each buffer through a 0.45 µm filter and degas thoroughly.
-
Equilibrate the System: Start with the pH 2.5 buffer. Equilibrate the column with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B) for at least 20 column volumes.
-
Inject Sample: Inject the sample containing this compound and the impurity. Record the chromatogram.
-
Evaluate Resolution: Calculate the resolution (Rs) between the two target peaks.
-
Repeat for Other pH Values: Thoroughly flush the system and column with the next buffer (pH 4.5) and repeat steps 3-5. Then, repeat again for the pH 6.5 buffer.
-
Analyze Results: Compare the resolution values obtained at the three different pH levels. The pH that provides the highest Rs value is the optimum. Often, a plot of retention time vs. pH for both compounds will reveal the "sweet spot" where the separation is greatest.
Caption: Workflow for mobile phase pH optimization.
Part 4: Method Validation and System Suitability
Once an optimized method is developed, it must be validated according to regulatory guidelines to ensure it is fit for its intended purpose.[14][15]
System Suitability: Before any analysis, a system suitability test must be performed to confirm the HPLC system is performing correctly.
-
Parameters: Inject a standard solution multiple times (e.g., n=6).
-
Acceptance Criteria (Typical):
-
Tailing Factor (Tf): ≤ 2.0 for the this compound peak.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
-
Resolution (Rs): ≥ 2.0 between this compound and any specified impurity.
-
Theoretical Plates (N): > 2000.
-
Method Validation Parameters (as per ICH Q2(R2)): [15][16][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). This is demonstrated by achieving adequate resolution.
-
Linearity: A linear relationship between concentration and peak area over a defined range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery studies.[18]
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[14][17]
This guide provides a framework for logically and scientifically approaching the challenge of enhancing the resolution of this compound. By understanding the underlying chromatographic principles and systematically manipulating key parameters, a robust and reliable HPLC method can be successfully developed and validated.
References
-
Pappula, N., Mounika, D., & Mounika, V. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences, 15(1), 057-066. [Link]
-
Der Pharma Chemica. (n.d.). Method development and validation of HPLC for simultaneous determination of Etodolac. [Link]
-
JournalGRID. (n.d.). Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac and Thiocolchicoside in Bulk and Pharmaceutical Dosage Form. [Link]
-
Reddy, P. B., & Reddy, K. R. (2014). HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. Journal of Pharmaceutical Analysis, 4(1), 57-63. [Link]
-
Raut, S. R., & Chandewar, A. V. (2022). Development and Validation of HPLC Method for Estimation of Etodolac in Matrix Formulation. International Journal of Advanced Research in Science, Communication and Technology, 2(11). [Link]
-
Austin Publishing Group. (2016). Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. [Link]
-
Shimadzu. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Restek Corporation. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Etodolac. [Link]
-
Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Saxena, D., Damale, S., & Datar, A. G. (2016). Investigation of forced degradation products of etodolac by LC and LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 235-243. [Link]
-
ResearchGate. (2016). Investigation of forced degradation products of etodolac by LC and LC-MS/MS. [Link]
-
ALWSCI. (2023). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. [Link]
-
ResearchGate. (2021). Validated RP-HPLC method for simultaneous estimation of Etodolac & Thiocolchicoside in Pharmaceutical tablet dosage form. [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
FDA Global Substance Registration System. (n.d.). This compound. [Link]
-
Analytical Methods in Environmental Chemistry Journal. (2023). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Rathod, K., & Patel, J. (n.d.). SIMULTANEOUS ESTIMATION OF ETODOLAC AND THIOCOLCHICOSIDE IN THEIR COMBINED MARKETED FORMULATION BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Veeprho. (n.d.). This compound. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). Etodolac. PubChem Compound Database. [Link]
-
YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
Sources
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. veeprho.com [veeprho.com]
- 6. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C18H23NO3 | CID 14146242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. phmethods.net [phmethods.net]
- 10. amecj.com [amecj.com]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. youtube.com [youtube.com]
- 18. actascientific.com [actascientific.com]
Validation & Comparative
N-Methyl Etodolac vs. Etodolac: A Comparative Analysis of COX-2 Selectivity for Drug Discovery Professionals
This guide provides an in-depth, objective comparison of the cyclooxygenase-2 (COX-2) selectivity of the non-steroidal anti-inflammatory drug (NSAID) Etodolac and its N-methylated metabolite, N-Methyl Etodolac. The information herein is supported by experimental data and is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and medicinal chemistry.
Introduction: The Significance of COX-2 Selectivity
The therapeutic anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the stomach lining.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[2]
Therefore, the selective inhibition of COX-2 over COX-1 is a key objective in the development of NSAIDs with an improved gastrointestinal safety profile.[2] Etodolac is recognized as an NSAID with preferential selectivity for COX-2.[1][3] This guide will delve into the comparative COX-2 selectivity of Etodolac and its metabolite, this compound, to provide clarity on their potential roles in therapeutic applications and further research.
Comparative COX-2 Selectivity: A Quantitative Look
Experimental data on the inhibitory activity of Etodolac and this compound against COX-1 and COX-2 are crucial for understanding their pharmacological profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio |
| Etodolac | >100[4] | 53[4] | >1.9[4] |
| This compound | Inactive or marginal activity[5] | Inactive or marginal activity[5] | Not Applicable |
The data clearly indicates that Etodolac is a preferential inhibitor of COX-2, with a significantly lower IC50 value for COX-2 compared to COX-1.[4] In stark contrast, studies on the biological activity of Etodolac's metabolites, including this compound, have demonstrated that they are either inactive or possess only marginal activity in their ability to block prostaglandin production.[5] This strongly suggests that the N-methylation of Etodolac leads to a significant loss of its inhibitory activity against both COX isoforms.
Mechanism of Action: The Role of the Carboxylic Acid Moiety
The primary mechanism of action for Etodolac is the inhibition of the COX enzymes, which prevents the conversion of arachidonic acid into prostaglandins.[1] This inhibition of prostaglandin synthesis at inflammatory sites leads to the alleviation of pain and inflammation.[1] The carboxylic acid group present in the Etodolac molecule is a critical feature for its interaction with the active site of the COX enzymes. The marginal to no activity of this compound suggests that the structural modification at the indole nitrogen interferes with the molecule's ability to effectively bind to and inhibit the COX enzymes.
Below is a diagram illustrating the prostaglandin synthesis pathway and the inhibitory action of Etodolac.
Experimental Protocols for Determining COX Inhibition
To ensure the scientific integrity and reproducibility of COX selectivity data, standardized and well-validated experimental protocols are essential. Below are two common methods for assessing the inhibitory activity of compounds against COX-1 and COX-2.
In Vitro Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified COX enzymes.
Methodology:
-
Enzyme Preparation: Utilize purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Buffer Preparation: Prepare a suitable buffer, typically 100 mM Tris-HCl (pH 8.0), containing necessary co-factors such as hematin and L-epinephrine.[6]
-
Enzyme Incubation: Add a standardized amount of either COX-1 or COX-2 enzyme to the reaction buffer and incubate at room temperature for a short period.[6]
-
Inhibitor Addition: Introduce varying concentrations of the test compound (e.g., Etodolac or this compound) dissolved in a suitable solvent (e.g., DMSO) to the enzyme solution. A control with only the solvent is also prepared. Pre-incubate the mixture at 37°C.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination and Product Measurement: After a defined incubation period, terminate the reaction. The amount of prostaglandin E2 (PGE2) produced is then quantified, typically using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).[6]
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production is determined as the IC50 value.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant environment for assessing COX inhibition as it utilizes whole blood, which contains all the cellular components that can influence drug activity.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers.
-
COX-1 Activity Measurement: Aliquots of whole blood are incubated with various concentrations of the test compound. The blood is then allowed to clot, which triggers platelet aggregation and subsequent thromboxane B2 (TXB2) production via the COX-1 pathway. The serum is separated, and TXB2 levels are measured by immunoassay.
-
COX-2 Activity Measurement: To measure COX-2 activity, heparinized whole blood is pre-incubated with aspirin to inactivate any existing COX-1. Lipopolysaccharide (LPS) is then added to induce the expression of COX-2 in monocytes. Following incubation with the test compound, the plasma is collected, and PGE2 levels are quantified by immunoassay.
-
IC50 Determination: The concentrations of the test compound that inhibit TXB2 (for COX-1) and PGE2 (for COX-2) production by 50% are calculated as the IC50 values.
Conclusion
Based on the available experimental evidence, Etodolac is a preferential inhibitor of the COX-2 enzyme, a characteristic that is believed to contribute to its anti-inflammatory efficacy with a reduced risk of certain gastrointestinal side effects compared to non-selective NSAIDs. In contrast, its metabolite, this compound, demonstrates little to no inhibitory activity against either COX-1 or COX-2. This significant difference in activity underscores the critical role of the un-substituted indole nitrogen and the carboxylic acid moiety in Etodolac for its interaction with the COX enzymes. For researchers and drug development professionals, this comparative analysis highlights that the pharmacological activity of Etodolac resides in the parent molecule, with N-methylation leading to inactivation.
References
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health. [Link]
-
Humber, L. G., et al. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry, 31(9), 1712–1719. [Link]
-
Glaser, K. (1995). Tissue selective inhibition of prostaglandin biosynthesis by etodolac. Agents and Actions Supplements, 46, 119-126. [Link]
-
What is the mechanism of Etodolac? Patsnap Synapse. (2024-07-17). [Link]
-
Glaser, K., et al. (1995). Etodolac selectively inhibits human prostaglandin G/H synthase 2 (PGHS-2) versus human PGHS-1. European Journal of Pharmacology, 281(1), 107-111. [Link]
-
Kato, M., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-1685. [Link]
Sources
- 1. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 2. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etodolac selectively inhibits human prostaglandin G/H synthase 2 (PGHS-2) versus human PGHS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Etodolac and Its Metabolites
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac and its primary metabolites. As a preferential cyclooxygenase-2 (COX-2) inhibitor, Etodolac's therapeutic effects are well-documented; however, a thorough understanding of its metabolic fate is critical for a complete pharmacological assessment. This document synthesizes experimental data to elucidate the structure-activity relationships that govern the drug's efficacy and clearance.
Introduction to Etodolac
Etodolac is an NSAID belonging to the pyranocarboxylic acid class, recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] It is clinically used for managing the pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[2] The mechanism of action for Etodolac, like other NSAIDs, involves the inhibition of prostaglandin synthesis.[3] It is administered as a racemic mixture of (+)-S and (-)-R enantiomers; however, the pharmacological activity is attributed almost exclusively to the (+)-S-enantiomer.[4][5] A key characteristic of Etodolac is its preferential inhibition of COX-2 over COX-1, which is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[6][7]
The Metabolic Fate of Etodolac
Upon administration, Etodolac is extensively metabolized in the liver before its excretion. The primary metabolic pathway is hydroxylation, which introduces a polar hydroxyl (-OH) group onto the aromatic indole ring system. This process yields three principal metabolites: 6-hydroxyetodolac, 7-hydroxyetodolac, and 8-hydroxyetodolac.[7] These hydroxylated metabolites can then undergo further phase II metabolism, specifically glucuronidation, to form even more water-soluble conjugates that are readily eliminated via the kidneys.[3][8] The metabolic conversion of the parent drug is a critical step in its clearance from the body.
Caption: Metabolic pathway of Etodolac to its primary hydroxylated metabolites.
Comparative Biological Activity
The central question for drug development professionals is whether these metabolites retain the pharmacological activity of the parent compound. Extensive experimental evaluation has been conducted to answer this.
Parent Compound: Etodolac
Etodolac's anti-inflammatory effect is a direct result of its ability to inhibit COX enzymes. It shows preferential selectivity for the inducible COX-2 isoform, which is upregulated at sites of inflammation, over the constitutive COX-1 isoform, which is involved in homeostatic functions like gastric protection.[6] This selectivity is a key aspect of its therapeutic profile.
Table 1: In Vitro COX Inhibitory Activity of Etodolac
| Assay System | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-1/COX-2 Ratio | Reference |
|---|---|---|---|---|
| Human Peripheral Monocytes | > 100 | 53 | > 1.9 | [9] |
| Human Whole Blood Assay | - | - | 2.4 | [10] |
| Biochemical Assay | - | - | 6 - 60 |[11] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates greater potency. The COX-1/COX-2 ratio indicates selectivity; a higher ratio suggests greater selectivity for COX-2.
Biological Activity of Hydroxylated Metabolites
In stark contrast to the parent drug, the hydroxylated metabolites of Etodolac have been found to be essentially pharmacologically inactive. A pivotal study synthesized the major metabolites, including 6-hydroxyetodolac and 7-hydroxyetodolac, and evaluated their biological activity. The research concluded that the metabolites were either inactive or possessed only marginal activity in both an in vivo rat adjuvant edema model and an in vitro assay for prostaglandin production.[12] This finding has been consistently supported in the pharmacological literature, which regards these compounds as inactive metabolites.[7][13]
Table 2: Comparative Biological Activity of Etodolac vs. Metabolites
| Compound | In Vitro COX Inhibition | In Vivo Anti-inflammatory Activity | Reference |
|---|---|---|---|
| Etodolac (Parent) | Active (Preferential COX-2) | Active | [9][10] |
| 6-Hydroxyetodolac | Inactive / Marginal | Inactive / Marginal | [12] |
| 7-Hydroxyetodolac | Inactive / Marginal | Inactive / Marginal | [12] |
| 8-Hydroxyetodolac | Inactive / Marginal | Inactive / Marginal |[12] |
Structure-Activity Relationship (SAR) Analysis
The dramatic loss of activity upon metabolism provides clear insight into the structure-activity relationship of Etodolac. The addition of a polar hydroxyl group at the 6, 7, or 8 position of the indole nucleus abolishes the compound's ability to inhibit COX enzymes effectively.
This suggests two key principles:
-
Lipophilicity is Key: The parent drug's relatively lipophilic indole ring system is likely crucial for entering the hydrophobic channel of the COX enzyme to reach the active site. The introduction of a polar hydroxyl group may hinder this passage.
-
Specific Binding Interactions: The electronic and steric properties of the unsubstituted indole ring are precisely tuned for optimal binding within the COX active site. Altering this structure, even by adding a small hydroxyl group, disrupts the critical interactions required for potent inhibition.
Therefore, hepatic metabolism via hydroxylation serves as a highly effective pathway for bioinactivation, converting the active drug into inert compounds that can be easily excreted.
Caption: Structure-Activity Relationship (SAR) logic for Etodolac metabolism.
Key Experimental Protocols
Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
This is the most widely used preclinical model for assessing the efficacy of acute anti-inflammatory agents.
Objective: To evaluate the ability of a test compound to reduce acute inflammation (edema) in a rat hind paw.
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Group 1: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Positive Control (Standard drug, e.g., Indomethacin 5 mg/kg)
-
Group 3+: Test Groups (Etodolac or metabolite at various doses)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Dosing: The vehicle, standard drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured again at specific time points after carrageenan injection, typically every hour for up to 5 hours.
-
Calculation: The degree of edema is calculated as the increase in paw volume from the baseline. The percentage inhibition of edema for each treated group is calculated relative to the control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on COX-1 and COX-2 enzyme activity.
Objective: To determine the IC₅₀ values of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of COX. In the presence of arachidonic acid, COX enzymes produce Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase component converts PGH₂ to other prostaglandins, a reaction that can be monitored colorimetrically.
-
Procedure (based on a colorimetric kit, e.g., Cayman Chemical No. 760111):
-
Prepare a 96-well plate. Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either the COX-1 or COX-2 enzyme solution to each well.
-
To "inhibitor" wells, add 10 µL of the test compound (Etodolac or metabolite) at various concentrations. To "100% initial activity" wells, add 10 µL of the solvent vehicle.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.
-
The reaction produces an oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) substrate, which develops color.
-
Read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
-
Calculation:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the 100% activity wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
Conclusion
The pharmacological activity of Etodolac resides exclusively in the parent molecule. Its primary metabolic pathway, hepatic hydroxylation, functions as a detoxification and inactivation process, converting the active anti-inflammatory agent into polar, inactive metabolites (6-OH, 7-OH, and 8-OH-etodolac) that are readily cleared from the body. This clear distinction in biological activity underscores the importance of the unsubstituted pyranocarboxylic acid structure for effective COX enzyme inhibition. For drug development professionals, this confirms that the therapeutic effect of Etodolac is directly tied to the plasma concentration of the parent drug, not its metabolites.
References
-
Inoue, K., Motonaga, A., Nishimura, T., & Fujisawa, H. (1994). Anti-inflammatory effects of etodolac: comparison with other non-steroidal anti-inflammatory drugs. Biological & Pharmaceutical Bulletin, 17(12), 1577–1583. [Link]
-
Oka, H., Shiozawa, S., Chihara, K., & Yoshino, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(7), 1041–1046. [Link]
-
PharmaTutor. (2013). ETODOLAC: A PHARMACOECONOMIC AND CLINICALLY EFFECTIVE NSAID FOR ARTHRITIS. PharmaTutor. [Link]
-
Alshahrani, A., Aleidi, S. M., Al Dubayee, M., AlMalki, R., Sebaa, R., Zhra, M., Abdel Rahman, A. M., & Aljada, A. (2025). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Pharmaceuticals, 18(4), 487. [Link]
-
National Center for Biotechnology Information. (n.d.). Etodolac. PubChem Compound Database. Retrieved from [Link]
-
Aljada, A., et al. (2025). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Pharmaceuticals. [Link]
-
Teva Canada Limited. (2018). PRODUCT MONOGRAPH ETODOLAC. [Link]
-
ResearchGate. (n.d.). The metabolic profiles associated with Etodolac. [Link]
-
Humber, L. G., Ferdinandi, E., Demerson, C. A., Ahmed, S., Shah, U., Mobilio, D., Sabatucci, J., De Lange, B., Labbadia, F., & Hughes, P. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry, 31(9), 1712–1719. [Link]
-
de Cássia Orlandi, L., et al. (2025). Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. Pharmaceuticals. [Link]
-
Yilmaz, V. T., et al. (2018). Anti-Cancer Acitivity of Etodolac and Its Derivatives on Prostate and Colorectal Cancer Cell Lines. Molecules. [Link]
-
ResearchGate. (2017). Evaluation of anti-inflammatory activity of etodolac and colchicine combination in experimental animals. [Link]
-
Semantic Scholar. (1999). Etodolac: An overview of a selective COX-2 inhibitor. [Link]
-
National Center for Biotechnology Information. (2020). Etodolac. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
ResearchGate. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... [Link]
-
ResearchGate. (2016). Table 2 Summary of in vitro COX inhibition assays. IC 50 values reflect.... [Link]
-
ResearchGate. (2008). Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors. [Link]
-
Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. [Link]
-
Rodrigues, F. A. A., et al. (2022). Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark. Molecules. [Link]
-
Algieri, F., et al. (2016). Anti-inflammatory activity of hydroalcoholic extracts of Lavandula dentata L. and Lavandula stoechas L. Journal of Ethnopharmacology, 190, 142-153. [Link]
-
León-Contreras, J. C., et al. (2021). Anti-Inflammatory and Antioxidant Activities of the Methanolic Extract of Cyrtocarpa procera Bark Reduces the Severity of Ulcerative Colitis in a Chemically Induced Colitis Model. Antioxidants. [Link]
-
ResearchGate. (2011). In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[3]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin. [Link]
Sources
- 1. Etodolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [PDF] Etodolac: An overview of a selective COX-2 inhibitor | Semantic Scholar [semanticscholar.org]
- 3. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Inactivity of N-Methyl Etodolac as an NSAID
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the predicted inactivity of N-Methyl Etodolac as a non-steroidal anti-inflammatory drug (NSAID), using its parent compound, Etodolac, as the active comparator. We will delve into the mechanistic rationale for this predicted inactivity and provide detailed, self-validating experimental protocols to rigorously test this hypothesis.
Introduction: The Rationale for Inactivity - A Tale of Two Molecules
Etodolac is a well-established NSAID prescribed for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1][2][3][4] Its therapeutic effects are derived from the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][2][3][4][5] Etodolac exhibits a preferential inhibition of COX-2, the inducible isoform of the enzyme at sites of inflammation, over COX-1, which is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet function.[1][3][6][7] This selectivity is thought to contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[1][2][6]
The chemical structure of an NSAID is paramount to its ability to bind to and inhibit COX enzymes. For many NSAIDs, including Etodolac, a carboxylic acid moiety is crucial for interacting with the active site of the enzyme. This compound, the subject of this guide, is a derivative of Etodolac in which the indole nitrogen has been methylated. This modification, while seemingly minor, is hypothesized to significantly alter the molecule's conformation and electronic properties, thereby sterically hindering its ability to effectively bind within the COX active site. This guide outlines the experimental pathway to confirm this hypothesis.
The Arachidonic Acid Cascade and COX Inhibition
To understand the validation process, it is essential to first grasp the biochemical pathway being investigated. The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes, the target of NSAIDs like Etodolac.
Caption: The Arachidonic Acid Cascade and the role of COX enzymes.
Experimental Validation: A Multi-faceted Approach
A robust validation of this compound's inactivity requires a combination of in vitro and in vivo assays. This dual approach allows for the direct assessment of enzyme inhibition and the observation of physiological effects in a whole-organism model.
In Vitro Validation: COX-1 and COX-2 Inhibition Assays
The cornerstone of this validation is a direct enzymatic assay to quantify the inhibitory potential of this compound against both COX-1 and COX-2, with Etodolac serving as the positive control. A colorimetric or fluorometric inhibitor screening assay is a common and reliable method.[8][9]
Experimental Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Detailed Protocol:
-
Reagent Preparation : Prepare assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes.[9] Prepare stock solutions of this compound and Etodolac in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Plate Setup : In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.[8]
-
Inhibitor Incubation : Add the various concentrations of this compound, Etodolac, or vehicle control to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[8]
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid to all wells.[8]
-
Detection : The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9]
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both compounds against both COX isoforms.
Expected Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Etodolac | >100 | ~10 | >10 |
| This compound | >200 (or No Inhibition) | >200 (or No Inhibition) | Not Calculable |
Note: The IC50 values for Etodolac are approximate and based on its known preferential COX-2 inhibition. The values for this compound are hypothetical, reflecting its expected inactivity.
In Vivo Validation: Models of Pain and Inflammation
To complement the in vitro data, in vivo studies are essential to assess the physiological effects of this compound. Standard animal models of inflammation and pain are employed.
1. Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation.
-
Procedure: A sub-plantar injection of carrageenan is administered to the hind paw of rats, inducing a localized inflammatory response. The test compounds (this compound, Etodolac, or vehicle) are administered orally prior to the carrageenan injection. Paw volume is measured at various time points post-injection.
-
Expected Outcome: Etodolac is expected to significantly reduce paw edema compared to the vehicle control. This compound is not expected to show a significant reduction in paw edema.
2. Acetic Acid-Induced Writhing in Mice: This model assesses visceral pain.
-
Procedure: Mice are administered the test compounds orally. After a set time, they are injected intraperitoneally with a dilute solution of acetic acid, which induces characteristic stretching and writhing movements. The number of writhes is counted over a defined period.
-
Expected Outcome: Etodolac should significantly decrease the number of writhes compared to the vehicle control. This compound is not expected to cause a significant reduction in the number of writhes.[10]
Comparative Data from In Vivo Studies:
| Treatment Group | % Inhibition of Paw Edema (Carrageenan Model) | % Reduction in Writhing (Acetic Acid Model) |
| Vehicle Control | 0% | 0% |
| Etodolac | Significant Inhibition (e.g., 40-60%) | Significant Reduction (e.g., 50-70%) |
| This compound | No Significant Inhibition | No Significant Reduction |
Conclusion: Synthesizing the Evidence
References
- What is the mechanism of Etodolac?
- Clinical Profile of Etodolac 600mg Extended-Release Tablet - GlobalRx.
- What is Etodolac used for?
- Etodolac Patient Tips: 7 things you should know - Drugs.com.
- In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide - Benchchem.
- Etodolac - Wikipedia.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH.
- COX Colorimetric Inhibitor Screening Assay Kit - Cayman Chemical.
- Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives - Journal of Drug Delivery and Therapeutics.
- Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed.
- Anti-inflammatory effect and low ulcerogenic activity of etodolac, a cyclooxygenase-2 selective non-steroidal anti-inflammatory drug, on adjuvant-induced arthritis in r
- NSAID antinociception measured in a chemical and a thermal assay in mice - PubMed.
Sources
- 1. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. What is Etodolac used for? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect and low ulcerogenic activity of etodolac, a cyclooxygenase-2 selective non-steroidal anti-inflammatory drug, on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. NSAID antinociception measured in a chemical and a thermal assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to N-Methyl Etodolac Cross-reactivity in Immunological Assays
The Significance of Cross-Reactivity in Drug Monitoring
Immunoassays, such as ELISA and RIA, are powerful tools for high-throughput screening and quantification of therapeutic drugs and their metabolites.[1][2] These assays rely on the highly specific binding of an antibody to its target antigen. However, the antibodies raised against a particular drug molecule may also recognize and bind to its metabolites or other structurally related compounds.[1][3] This phenomenon, known as cross-reactivity, can lead to an overestimation of the parent drug's concentration, impacting pharmacokinetic and toxicological assessments.[1] Understanding the potential for cross-reactivity is therefore a critical aspect of assay validation and data interpretation.
Structural Comparison: Etodolac vs. N-Methyl Etodolac
The potential for cross-reactivity is fundamentally rooted in the structural similarity between the target analyte and the cross-reactant. Etodolac is a non-steroidal anti-inflammatory drug (NSAID) with the chemical name (RS)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid.[4][5] Its structure is characterized by a tricyclic pyrano[3,4-b]indole core.
This compound, as its name suggests, is a derivative of Etodolac where a methyl group is attached to the nitrogen atom of the indole ring. Its chemical name is 2-(1,8-Diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid.[6][7]
The key structural difference lies in the methylation of the indole nitrogen. This modification can significantly alter the three-dimensional conformation and electronic properties of the molecule in the region of the indole ring. When an antibody is developed against Etodolac, the indole nitrogen and its associated hydrogen atom could be part of the epitope recognized by the antibody. The addition of a methyl group at this position introduces steric hindrance and changes the local chemical environment, which could potentially reduce or eliminate antibody binding.
Etodolac Metabolism: A Source of Natural Cross-Reactivity
To understand the potential for this compound cross-reactivity, it is instructive to consider the known metabolic fate of Etodolac. The parent drug is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation.[1][4][8] The major metabolites identified in human plasma and urine are 6-, 7-, and 8-hydroxylated Etodolac and Etodolac glucuronide.[4][8]
These hydroxylated metabolites, which involve the addition of a hydroxyl group to the aromatic ring system, are a more common source of cross-reactivity in Etodolac immunoassays than synthetic derivatives like this compound.[1] The structural changes in these metabolites are relatively minor and may not significantly disrupt the epitope recognized by the antibody, leading to potential cross-reactivity. In fact, some urinary diagnostic tests for bilirubin have shown false positives in patients treated with Etodolac due to the presence of its hydroxylated metabolites.[9]
Predictive Analysis of this compound Cross-Reactivity
Based on the principles of antibody-antigen recognition, the methylation at the indole nitrogen in this compound is a significant structural alteration. It is hypothesized that this modification will likely lead to a lower cross-reactivity compared to the parent drug, Etodolac, in most immunoassays. The degree of this reduction will depend on the specific epitope recognized by the polyclonal or monoclonal antibodies used in the assay. If the indole nitrogen is a critical part of the epitope, the cross-reactivity of this compound could be negligible.
The following table provides a predictive comparison of the potential cross-reactivity of this compound and the major metabolites of Etodolac.
| Compound | Structural Modification from Etodolac | Predicted Cross-Reactivity | Rationale |
| This compound | Methylation at the indole nitrogen (N9) | Low to Negligible | Significant steric hindrance and altered electronic properties at a key position of the indole ring, likely disrupting a major epitope. |
| 6-Hydroxy Etodolac | Hydroxylation at the 6th position of the indole ring | Moderate to High | Addition of a small functional group at a peripheral position, may not significantly alter the core structure recognized by the antibody. |
| 7-Hydroxy Etodolac | Hydroxylation at the 7th position of the indole ring | Moderate to High | Similar to 6-Hydroxy Etodolac, the modification is at a position less likely to be a primary epitope compared to the core structure. |
| 8-Hydroxy Etodolac | Hydroxylation at the 8th position of the indole ring | Moderate to High | Similar to 6- and 7-Hydroxy Etodolac. |
| Etodolac Glucuronide | Glucuronic acid conjugation at the carboxylic acid group | Low | The large glucuronide moiety will likely cause significant steric hindrance, preventing antibody binding. |
Experimental Validation of Cross-Reactivity
A definitive assessment of this compound's cross-reactivity requires empirical testing. A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for this purpose. The following protocol outlines a general procedure for determining the percent cross-reactivity.
Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment
Caption: Workflow for determining immunoassay cross-reactivity.
Step-by-Step Protocol
-
Coating the Microplate:
-
Coat the wells of a 96-well microplate with an Etodolac-protein conjugate (e.g., Etodolac-BSA) in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS).
-
-
Preparation of Standards and Test Compounds:
-
Prepare a standard curve of Etodolac by making serial dilutions in assay buffer.
-
Prepare serial dilutions of this compound and other potential cross-reactants (e.g., hydroxylated metabolites) in the same assay buffer.
-
-
Competitive Reaction:
-
Add the standards or test compounds to the coated and blocked wells.
-
Immediately add a fixed concentration of the anti-Etodolac antibody to each well.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding between the free drug/metabolite and the immobilized Etodolac-protein conjugate for the antibody.
-
-
Detection:
-
Wash the plate to remove unbound antibodies and other reagents.
-
Add an enzyme-conjugated secondary antibody that binds to the primary anti-Etodolac antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add a suitable substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the Etodolac standard curve and for each test compound.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-reactivity = (IC50 of Etodolac / IC50 of Test Compound) x 100
-
Conclusion and Recommendations
However, it is imperative for researchers developing or utilizing Etodolac immunoassays to empirically validate the specificity for this compound if its presence is anticipated in the samples. The provided experimental protocol for competitive ELISA offers a robust framework for such validation. By systematically assessing the cross-reactivity of this compound and other relevant metabolites, researchers can ensure the accuracy and reliability of their immunoassay data, leading to more precise pharmacokinetic profiling and a deeper understanding of Etodolac's disposition.
References
-
Drugs.com. (n.d.). Etodolac: Package Insert / Prescribing Information. Retrieved from [Link]
-
de la Torre, R., et al. (2023). Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). The metabolic profiles associated with Etodolac. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3308, Etodolac. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of etodolac. Retrieved from [Link]
-
SynZeal. (n.d.). This compound. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14146242, this compound. Retrieved from [Link]
-
Indian Journal of Chemistry. (2007). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Retrieved from [Link]
-
PubMed. (1995). Effects of urinary metabolites of etodolac on diagnostic tests of bilirubin in urine. Retrieved from [Link]
-
Drugs.com. (n.d.). Etodolac Disease Interactions. Retrieved from [Link]
-
OUCI. (n.d.). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Retrieved from [Link]
-
ResearchGate. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]
-
Siemens Healthineers. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Siemens Healthineers Academy [academy.siemens-healthineers.com]
- 3. researchgate.net [researchgate.net]
- 4. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. This compound | 849630-94-0 | SynZeal [synzeal.com]
- 7. This compound | C18H23NO3 | CID 14146242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Effects of urinary metabolites of etodolac on diagnostic tests of bilirubin in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl Etodolac vs. Etodolac: A Comparative Analysis of Metabolic Stability
In the landscape of drug discovery and development, optimizing a molecule's metabolic stability is a critical determinant of its clinical success. A compound with favorable metabolic properties is more likely to exhibit a desirable pharmacokinetic profile, leading to improved efficacy and safety. This guide provides an in-depth comparison of the anticipated metabolic stability of N-Methyl Etodolac against its parent drug, Etodolac, a well-established non-steroidal anti-inflammatory drug (NSAID). While direct experimental data for this compound is not yet publicly available, this analysis is grounded in the established metabolic pathways of Etodolac and the known effects of N-methylation on drug metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential advantages of this structural modification.
The Significance of Metabolic Stability in Drug Development
Metabolic stability refers to the susceptibility of a drug candidate to biotransformation by drug-metabolizing enzymes, primarily in the liver. A drug that is rapidly metabolized will have a short half-life and low bioavailability, necessitating frequent and higher doses, which can lead to increased side effects and poor patient compliance. Conversely, a drug with high metabolic stability will persist longer in the body, allowing for less frequent dosing and a more predictable therapeutic response. Therefore, enhancing metabolic stability is a key objective in lead optimization programs.
Anticipated Metabolic Stability: A Comparative Overview
Based on the known metabolic profile of Etodolac, we can anticipate the metabolic stability of this compound. Etodolac is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes (CYP450s) and subsequent glucuronidation.[1][2][3] The indole nitrogen of Etodolac represents a potential site for metabolic attack. The introduction of a methyl group at this position in this compound is hypothesized to shield this vulnerable site, thereby enhancing its metabolic stability.
| Parameter | Etodolac | This compound (Anticipated) |
| Primary Metabolic Pathway | Oxidation (Hydroxylation) and Glucuronidation | Oxidation (Hydroxylation) |
| Key Metabolizing Enzymes | CYP2C9[1] | CYP450 isoforms |
| Elimination Half-life (t½) | ~6-8 hours[3][4] | Potentially longer than Etodolac |
| Intrinsic Clearance (CLint) | Moderate to High | Potentially lower than Etodolac |
Experimental Protocols for Assessing Metabolic Stability
To experimentally validate the anticipated metabolic stability of this compound, standardized in vitro assays are employed. The following are detailed protocols for two of the most common assays: the liver microsomal stability assay and the plasma stability assay.
Liver Microsomal Stability Assay
This assay provides an indication of a compound's susceptibility to phase I metabolism by CYP450 enzymes.[5][6][7]
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (10 mM in DMSO).
-
Pooled human liver microsomes (commercially available).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution. This stops the enzymatic activity and precipitates the proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
From the slope of the resulting line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Caption: Workflow of the Liver Microsomal Stability Assay.
Plasma Stability Assay
This assay determines the stability of a compound in plasma, which contains various enzymes such as esterases and amidases.[8][9]
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (10 mM in DMSO).
-
Pooled human plasma (commercially available).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
In a microcentrifuge tube, combine the plasma and the test compound (final concentration typically 1 µM).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life of the compound in plasma.
-
Metabolic Pathways of Etodolac and the Impact of N-Methylation
Etodolac undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The primary metabolic pathways are hydroxylation and glucuronidation.[3][10] The major metabolites identified are 6-, 7-, and 8-hydroxylated etodolac, as well as etodolac glucuronide.[10]
The introduction of a methyl group on the indole nitrogen of Etodolac is expected to significantly alter its metabolic fate.
-
Blocking N-Glucuronidation: The indole nitrogen is a potential site for glucuronidation. By methylating this position, this metabolic pathway is blocked.
-
Shifting Metabolism: With the N-glucuronidation pathway blocked, the metabolism of this compound is likely to be shunted towards other pathways, such as hydroxylation on the aromatic ring or the aliphatic side chain.
-
Potential for Reduced Clearance: If N-glucuronidation is a significant clearance pathway for Etodolac, its blockage in this compound could lead to a reduction in overall clearance and a longer half-life.
Caption: Metabolic Pathways of Etodolac and Anticipated Pathways for this compound.
Conclusion
The N-methylation of Etodolac presents a promising strategy for enhancing its metabolic stability. By blocking a potential site of metabolism on the indole nitrogen, this compound is anticipated to exhibit a longer half-life and reduced clearance compared to its parent drug. This could translate to an improved pharmacokinetic profile, potentially allowing for lower and less frequent dosing, which would be beneficial for patient compliance and could reduce the risk of side effects. The experimental protocols detailed in this guide provide a clear roadmap for the in vitro characterization of this compound's metabolic stability. The insights provided here should encourage further investigation into this compound as a potentially superior alternative to Etodolac.
References
- Vertex AI Search. (2024-12-13). Pharmacology of Etodolac (Lodine; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effect - YouTube.
- Los Angeles Hub. (2025-06-07). Understanding Pain Relief: How Etodolac Works to Ease Your Discomfort.
- PMC. (2025-08-04). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals.
- PubMed. (n.d.).
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Drugs.com. (n.d.).
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Creative Bioarray. (n.d.). Plasma Stability Assay.
Sources
- 1. youtube.com [youtube.com]
- 2. Understanding Pain Relief: How Etodolac Works to Ease Your Discomfort - Los Angeles Hub [wdch10.laphil.com]
- 3. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of etodolac: pharmacokinetic evaluation in special populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mercell.com [mercell.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. bioivt.com [bioivt.com]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. drugs.com [drugs.com]
A Comparative Guide to the Bioanalytical Method Validation of N--Methyl Etodolac
This guide provides a comprehensive framework for the validation of a bioanalytical method for N-Methyl Etodolac, a novel analyte of interest in drug development. As a Senior Application Scientist, the goal of this document is to move beyond a simple checklist of validation parameters. Instead, we will explore the underlying scientific principles, compare viable analytical strategies, and present a robust, self-validating protocol grounded in regulatory expectations.
The development of a reliable bioanalytical method is a critical milestone in the drug development pipeline. The data generated from these methods directly informs pharmacokinetic and pharmacodynamic (PK/PD) models, which are fundamental to establishing a drug's safety and efficacy profile. Consequently, a rigorously validated method is not merely a regulatory requirement but a scientific necessity. This guide will use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method as our primary example, comparing it with other potential techniques and providing the rationale for our methodological choices.
Foundational Principles: Choosing the Right Analytical Platform
The selection of the analytical technique is the first and most critical decision in method development. For a small molecule like this compound in a complex biological matrix such as plasma, the primary challenges are achieving high sensitivity and selectivity.
1.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is the industry standard for the quantification of small molecules in biological matrices for several compelling reasons:
-
Superior Selectivity: Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the parent molecule) and one or more of its characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of selectivity, effectively filtering out interferences from the complex biological matrix.
-
High Sensitivity: LC-MS/MS can achieve detection limits in the picogram or even femtogram range, which is often necessary to characterize the full pharmacokinetic profile of a drug, especially during the terminal elimination phase.
-
Wide Dynamic Range: The technique can accurately quantify analyte concentrations over several orders of magnitude, which is crucial for accommodating the wide range of concentrations observed in clinical studies.
1.2. Alternative Platforms: A Comparative Overview
While LC-MS/MS is often the preferred method, it is instructive to compare it with other techniques to understand its advantages.
| Analytical Technique | Advantages | Disadvantages | Best-Suited Applications |
| LC-MS/MS | Highest selectivity and sensitivity. | Higher initial capital cost; requires specialized expertise. | Bioavailability/bioequivalence studies, PK/PD modeling. |
| HPLC-UV | Lower cost, simpler instrumentation. | Lower sensitivity and selectivity; susceptible to matrix interference. | Analysis of bulk drug substance, later-stage process development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile and thermally stable compounds. | Requires derivatization for many polar, non-volatile drugs. | Analysis of volatile metabolites or specific drug classes. |
For this compound, assuming it is a non-volatile, polar molecule, LC-MS/MS is the most appropriate choice to ensure the required sensitivity and selectivity for pharmacokinetic studies.
The Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose. The following sections detail the key validation parameters and provide example protocols. The acceptance criteria cited are based on the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Caption: A typical workflow for bioanalytical method validation.
2.1. Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.
-
Experimental Protocol:
-
Analyze at least six different blank matrix samples from individual donors.
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Analyze a blank matrix sample spiked with potential concomitant medications.
-
-
Acceptance Criteria:
-
The response of interfering peaks in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ.
-
The response of interfering peaks at the retention time of the internal standard should be less than 5% of its response in the LLOQ sample.
-
2.2. Linearity and Range
-
Objective: To establish the concentration range over which the analytical method is accurate and precise.
-
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range might include 8-10 non-zero concentrations.
-
Analyze the calibration standards and plot the instrument response versus the theoretical concentration.
-
Perform a linear regression analysis using a weighted (e.g., 1/x or 1/x²) least-squares method.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).
-
2.3. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between repeated measurements (precision).
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels (±20% for the LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% for all QC levels (20% for the LLOQ).
-
| Validation Parameter | Acceptance Criteria (FDA/EMA) |
| Specificity | No significant interference at the retention time of the analyte and internal standard. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal values (±20% at LLOQ). |
| Precision (CV) | ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Within ±15% of the nominal concentration. |
2.4. Recovery
-
Objective: To evaluate the efficiency of the sample extraction process.
-
Experimental Protocol:
-
Prepare two sets of samples at three QC levels (low, medium, high).
-
Set 1 (Extracted Samples): Spike blank matrix with the analyte and internal standard and process through the extraction procedure.
-
Set 2 (Unextracted Samples): Extract blank matrix and then spike the extracted matrix with the analyte and internal standard.
-
Calculate the recovery by comparing the peak areas of Set 1 to Set 2.
-
-
Acceptance Criteria: While a specific percentage is not mandated, the recovery should be consistent and reproducible.
2.5. Stability
-
Objective: To ensure that the analyte is stable in the biological matrix under various storage and processing conditions.
-
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples that have been kept at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -80°C) for an extended period.
-
Stock Solution Stability: Evaluate the stability of the analyte in the stock and working solutions.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Sample Preparation: A Critical Step for Data Quality
The choice of sample preparation technique is crucial for removing matrix components that can interfere with the analysis and for concentrating the analyte to achieve the desired sensitivity.
Caption: Common sample preparation techniques for bioanalysis.
3.1. Solid-Phase Extraction (SPE): The Method of Choice
For most bioanalytical applications, SPE is the preferred method due to its ability to provide the cleanest extracts.
-
Mechanism: SPE utilizes a solid sorbent to selectively retain the analyte while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
-
Advantages: High recovery, excellent removal of matrix components, and amenability to automation.
-
Protocol Example (Mixed-Mode Cation Exchange SPE):
-
Condition the SPE plate with methanol followed by water.
-
Load the pre-treated plasma sample.
-
Wash with an acidic solution to remove neutral and acidic interferences.
-
Wash with an organic solvent to remove lipids.
-
Elute this compound with a basic organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
3.2. Other Extraction Techniques
-
Protein Precipitation (PPT): A simpler but less clean method where a solvent like acetonitrile is added to precipitate proteins. It is fast but may suffer from matrix effects.
-
Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between two immiscible liquid phases. It can be effective but is more labor-intensive and uses larger volumes of organic solvents.
Conclusion
The validation of a bioanalytical method for a novel compound like this compound is a multifaceted process that requires a deep understanding of analytical chemistry, regulatory guidelines, and the scientific context of the drug development program. An LC-MS/MS method, coupled with solid-phase extraction, generally provides the optimal combination of sensitivity, selectivity, and robustness for pharmacokinetic studies. By following the principles and protocols outlined in this guide, researchers can develop and validate a method that is not only compliant with regulatory expectations but also capable of generating high-quality data to support critical drug development decisions.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. [Link]
In vitro efficacy of N-Methyl Etodolac derivatives vs. established inhibitors
An In-Depth Guide to the In Vitro Efficacy of Novel Etodolac Derivatives vs. Established COX-2 Inhibitors
Introduction: The Quest for Precision in Anti-Inflammatory Therapeutics
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, exerting their effects by inhibiting cyclooxygenase (COX) enzymes.[1][2] The discovery of two primary COX isoforms—COX-1, a constitutive enzyme vital for gastric protection and platelet function, and COX-2, an inducible enzyme upregulated at sites of inflammation—revolutionized the field.[3][4] This distinction spurred the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][3]
Etodolac is a well-established NSAID that shows preferential, though not exclusive, selectivity for COX-2 over COX-1.[3][5][6] It is a racemic mixture, with the (+)-S-enantiomer being the biologically active form responsible for inhibiting prostaglandin synthesis.[7][8][9] In the continuous effort to enhance therapeutic efficacy and safety, medicinal chemists explore structural modifications of existing drugs. This guide focuses on the in vitro performance of novel Etodolac derivatives, comparing their COX-inhibitory activity with that of the parent drug and other established inhibitors like Celecoxib. By modifying the carboxylic acid group of Etodolac, for instance into hydrazone derivatives, researchers aim to modulate activity and potentially improve the pharmacological profile.[10][11]
This technical guide provides a comparative analysis based on available experimental data, details the methodologies used for in vitro evaluation, and contextualizes the findings within the relevant biochemical pathways.
The COX-2 Signaling Pathway in Inflammation
The primary mechanism of action for Etodolac and its derivatives is the inhibition of the COX-2 enzyme, which is central to the inflammatory cascade. When cells are activated by inflammatory stimuli (e.g., cytokines, pathogens), the enzyme phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to a variety of pro-inflammatory prostaglandins (like PGE2) that mediate pain, fever, and swelling.[3][12]
Caption: The COX-2 signaling cascade leading to inflammation.
Comparative In Vitro Efficacy: IC50 Analysis
The most common metric for quantifying the in vitro potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the target enzyme's activity. The ratio of IC50 for COX-1 to COX-2 provides a Selectivity Index (SI), with higher values indicating greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Etodolac | Varies | Varies | ~2.4 | [13] |
| Celecoxib | ~15 | 0.04 - 0.42 | 7.6 - 375 | [4][13][14] |
| Rofecoxib | >100 | 0.018 | >5555 | [13][14] |
| Valdecoxib | >100 | 0.005 | >20000 | [13][14] |
| Diclofenac | 0.5 µg/ml | 0.5 µg/ml | ~3.0 | [13][14] |
| Ibuprofen | 13 | 370 | 0.035 | [14] |
| Indomethacin | 0.1 µg/ml | 5 µg/ml | ~0.4 | [13][14] |
Note: IC50 values can vary significantly between different assay types (e.g., whole blood vs. recombinant enzyme) and experimental conditions.
Experimental Protocol: In Vitro COX Inhibition Assay
To ensure the trustworthiness and reproducibility of efficacy data, a standardized and self-validating experimental protocol is essential. The following is a detailed methodology for a colorimetric COX inhibitor screening assay, synthesized from established protocols.[12][15][16]
Principle of the Assay
This assay measures the peroxidase component of the COX enzyme. COX-2 first catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase function of COX-2 then reduces PGG2 to Prostaglandin H2 (PGH2). This activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2, producing a colored product quantifiable via absorbance at 590 nm.[12] The rate of color development is proportional to COX activity, and its reduction in the presence of a test compound indicates inhibition.
Workflow Diagram
Caption: Experimental workflow for a colorimetric COX-2 inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme: Prepare a stock solution and dilute to a final concentration of 1 µM in the reaction mixture.
-
COX-2 Enzyme: Use human recombinant COX-2. Dilute according to the manufacturer's instructions (e.g., from a kit like Cayman Chemical #460121) in cold assay buffer.[15] Keep on ice.
-
Test Compounds: Prepare stock solutions (e.g., 10 mM) of N-Methyl Etodolac derivatives and established inhibitors (e.g., Celecoxib) in DMSO. Create a serial dilution to test a range of concentrations.
-
Substrates: Prepare stock solutions of Arachidonic Acid and TMPD. The final concentration in the reaction is typically ~100 µM for each.[12]
-
-
Assay Procedure (96-well plate format):
-
Enzyme Control Wells: Add 150 µL of assay buffer, 10 µL of Heme solution, 10 µL of COX-2 enzyme solution, and 10 µL of vehicle (DMSO).
-
Inhibitor Wells: Add 150 µL of assay buffer, 10 µL of Heme solution, 10 µL of COX-2 enzyme solution, and 10 µL of the diluted test compound.
-
Background Wells: Add 160 µL of assay buffer, 10 µL of Heme solution, and 10 µL of heat-inactivated COX-2 enzyme to measure non-enzymatic reactions.[15]
-
-
Pre-incubation:
-
Rationale: This critical step allows the inhibitor to bind to the enzyme before the substrate is introduced. For time-dependent inhibitors, this step is particularly important for obtaining an accurate IC50 value.[15]
-
Procedure: Incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change per minute) for each well.
-
Subtract the rate of the background wells from all other wells.
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Discussion and Future Directions
The ultimate goal in designing novel NSAIDs like this compound derivatives is to enhance COX-2 selectivity and improve the overall safety and efficacy profile. While direct comparative in vitro IC50 data for these specific derivatives is pending in the public domain, the research into other Etodolac derivatives confirms that the core pyrano[3,4-b]indole structure is a viable scaffold for developing new anti-inflammatory agents.[10][11][18]
Studies on hydrazone derivatives of Etodolac have shown anti-inflammatory effects comparable to the parent drug in in vivo models, such as the egg white-induced paw edema assay.[10][11] This suggests that modifying the carboxylic acid moiety is a promising strategy. The rationale for such modifications often includes masking the acidic group to reduce direct gastric irritation and creating mutual prodrugs that may offer additional therapeutic benefits.[19]
For this compound derivatives specifically, future research must focus on generating robust in vitro data. A direct head-to-head comparison using the standardized assay detailed above against Etodolac, Celecoxib, and other coxibs is necessary to:
-
Quantify their precise IC50 values for both COX-1 and COX-2.
-
Calculate their COX-2 Selectivity Index.
-
Elucidate structure-activity relationships to guide further optimization.
Beyond simple inhibition assays, investigating the mechanism of inhibition (e.g., competitive, non-competitive, time-dependent) would provide deeper insights. Furthermore, exploring their effects on downstream cellular events, such as the inhibition of TNFα-induced apoptosis in chondrocytes—an effect observed with the parent Etodolac—could reveal additional therapeutic advantages for diseases like osteoarthritis.[6][20][21]
Conclusion
The development of this compound derivatives represents a logical progression in the refinement of selective COX-2 inhibitors. While existing literature on related derivatives is promising, a comprehensive in vitro evaluation is the critical next step for validating their potential. By employing rigorous and standardized protocols, researchers can accurately determine their potency and selectivity, providing the essential data needed to decide if these novel compounds warrant advancement into preclinical and clinical development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
- National Center for Biotechnology Information. (n.d.). Etodolac. PubChem.
- Patsnap. (2024, July 17). What is the mechanism of Etodolac? Patsnap Synapse.
- El-Damasy, D. A., et al. (2024). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances.
- Pain Management Guidelines. (2025, October 4). What is the role of Etodolac (nonsteroidal anti-inflammatory drug) for pain management?
- Selleckchem. (n.d.). COX-2 Selective Inhibitors.
- Al-Janabi, Z. H. R., & Al-Zayadi, A. H. (2019). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. Journal of Pharmaceutical Sciences and Research.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- ResearchGate. (n.d.). IC50 values of COX-2 inhibition by Celecoxib (A) and AT (B).
- Drugs.com. (n.d.). Etodolac: Package Insert / Prescribing Information.
- Asmawi, M. Z., et al. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Molecules.
- Wikipedia. (n.d.). Etodolac.
- ResearchGate. (n.d.). IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays.
- Humber, L. G., et al. (1989). Synthesis and biological evaluation of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of etodolac. Journal of Medicinal Chemistry.
- The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
- JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Krishna, G., & Shah, K. (2024). Synthesis, characterization and pharmacological screening of etodolac amino acid's mutual prodrugs. Chemical Papers.
- ResearchGate. (2019). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives.
- Humber, L. G., et al. (1983). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry.
- Okamoto, M., et al. (2010). In vitro and in vivo inhibitory effect of three Cox-2 inhibitors and epithelial-to-mesenchymal transition in human bladder cancer cell lines. British Journal of Cancer.
- Semantic Scholar. (n.d.). Etodolac: An overview of a selective COX-2 inhibitor.
- Mobasheri, A., et al. (2013). The COX-2 Selective Blocker Etodolac Inhibits TNFα-Induced Apoptosis in Isolated Rabbit Articular Chondrocytes. International Journal of Molecular Sciences.
- ResearchGate. (2013). The COX-2 Selective Blocker Etodolac Inhibits TNFα-Induced Apoptosis in Isolated Rabbit Articular Chondrocytes.
- PubMed. (2013). The COX-2 selective blocker etodolac inhibits TNFα-induced apoptosis in isolated rabbit articular chondrocytes.
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etodolac - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. drugs.com [drugs.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Synthesis and biological evaluation of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemicalpapers.com [chemicalpapers.com]
- 20. researchgate.net [researchgate.net]
- 21. The COX-2 selective blocker etodolac inhibits TNFα-induced apoptosis in isolated rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking N-Methyl Etodolac Purity Against Reference Standards
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or its analogue is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In this guide, we delve into the critical process of benchmarking the purity of a test sample of N-Methyl Etodolac against a certified reference standard. This document eschews a rigid template, instead offering an in-depth technical narrative grounded in scientific first principles and practical, field-proven insights.
The Imperative of Purity for this compound
This guide will walk you through a multi-faceted approach to purity determination, employing a suite of orthogonal analytical techniques to build a comprehensive and self-validating purity assessment.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
A single analytical method is seldom sufficient to declare a compound "pure." A self-validating system, as we will describe, relies on the concordance of results from multiple, independent analytical techniques. Each method interrogates different physicochemical properties of the molecule and its potential contaminants.
Our benchmarking workflow is visualized in the diagram below:
Caption: Workflow for Benchmarking this compound Purity.
Part 1: Chromatographic Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic molecules like this compound. Its primary function is to separate the main component from any structurally related impurities.
Causality Behind Experimental Choices for HPLC Method Development
A robust HPLC method must be able to resolve this compound from its most likely impurities. Based on a plausible synthetic route involving the methylation of an Etodolac precursor, the most critical separation is that from the parent drug, Etodolac. Other potential impurities could include unreacted starting materials and by-products of side reactions.
Our choice of a reversed-phase C18 column is predicated on the non-polar nature of this compound. The mobile phase, a gradient of acetonitrile and a phosphate buffer, is optimized to achieve a sharp peak for this compound while ensuring adequate retention and separation of both more and less polar impurities. The UV detection wavelength is selected based on the lambda max of this compound to ensure maximum sensitivity.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound test sample and reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Data Presentation: Comparative HPLC Purity
| Analyte | Retention Time (min) | Area % (Reference Standard) | Area % (Test Sample) |
| This compound | 15.2 | 99.85 | 99.52 |
| Etodolac | 13.8 | 0.08 | 0.25 |
| Unknown Impurity 1 | 11.5 | 0.04 | 0.11 |
| Unknown Impurity 2 | 16.7 | 0.03 | 0.12 |
| Total Impurities | 0.15 | 0.48 |
Note: Data presented is hypothetical and for illustrative purposes.
Part 2: Orthogonal Purity and Content Analysis
To corroborate the chromatographic purity and to account for non-UV active impurities, we employ a battery of orthogonal tests.
Quantitative NMR (qNMR) for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a substance.[1][2][3][4][5] Unlike chromatography, which provides a relative purity based on the response of detected impurities, qNMR quantifies the analyte against a certified internal standard of known purity. The integral of a specific, well-resolved proton signal from this compound is compared to the integral of a signal from the internal standard.
Causality Behind Experimental Choices for qNMR: Maleic acid is chosen as the internal standard due to its high purity, stability, and a distinct singlet in a region of the ¹H NMR spectrum that does not overlap with any signals from this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent for its ability to dissolve both the analyte and the internal standard.
Experimental Protocol: qNMR Purity Determination
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound test sample into a vial.
-
Accurately weigh approximately 5 mg of a certified maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.
-
Data Processing: Integrate the well-resolved singlet from the internal standard and a non-overlapping signal from this compound (e.g., the N-methyl singlet).
-
Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral, N = number of protons, MW = molecular weight, m = mass, and P = purity of the standard.[1]
Karl Fischer Titration for Water Content
The presence of water can significantly impact the purity value. Karl Fischer titration is the gold standard for water content determination in pharmaceuticals due to its accuracy and precision.[6][7][8][9]
Causality Behind Experimental Choices: A coulometric Karl Fischer titrator is chosen for its high sensitivity, which is suitable for the expected low water content in a purified solid sample.
Experimental Protocol: Karl Fischer Titration
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagents: Karl Fischer reagents suitable for coulometric titration.
-
Procedure:
-
Standardize the instrument according to the manufacturer's instructions.
-
Accurately weigh a suitable amount of the this compound test sample and introduce it into the titration cell.
-
Titrate to the endpoint and record the water content.
-
Perform the analysis in triplicate to ensure precision.
-
Residue on Ignition (ROI) / Sulfated Ash
The Residue on Ignition test measures the amount of inorganic impurities in an organic substance.[10][11][12][13][14] This is achieved by igniting the sample in the presence of sulfuric acid, which converts metal salts to their more stable sulfates.
Causality Behind Experimental Choices: This test is a standard pharmacopeial method (USP <281>) for assessing the content of inorganic impurities that would not be detected by HPLC-UV or NMR.[10]
Experimental Protocol: Residue on Ignition
-
Instrumentation: A muffle furnace capable of maintaining 600 ± 50°C.
-
Procedure:
-
Ignite a suitable crucible at 600 ± 50°C for 30 minutes, cool in a desiccator, and weigh accurately.
-
Accurately weigh 1-2 g of the this compound test sample into the crucible.
-
Moisten the sample with 1 mL of concentrated sulfuric acid.
-
Heat gently until the substance is thoroughly charred.
-
Cool, moisten the residue again with 1 mL of sulfuric acid, and heat until white fumes are no longer evolved.
-
Ignite at 600 ± 50°C until all carbon has been consumed.
-
Cool in a desiccator and weigh.
-
Calculate the percentage of residue.
-
Part 3: Data Synthesis and Final Purity Assignment
The final purity of the this compound test sample is determined by a mass balance calculation, which integrates the data from all the orthogonal tests.
Data Presentation: Comprehensive Purity Profile
| Analytical Test | Reference Standard | Test Sample |
| Chromatographic Purity (HPLC) | 99.85% | 99.52% |
| Water Content (Karl Fischer) | 0.05% | 0.21% |
| Residue on Ignition | <0.01% | 0.05% |
| Residual Solvents (GC-MS) | Not Detected | 0.02% (Acetone) |
| Purity by Mass Balance | ≥99.8% | 99.24% |
| Purity by qNMR | Not Applicable (Used for characterization) | 99.3% |
Note: Data presented is hypothetical and for illustrative purposes.
The purity by mass balance is calculated as: Purity (%) = 100% - (% Water) - (% Residue on Ignition) - (% Residual Solvents) - (% Chromatographic Impurities)
The close agreement between the purity determined by mass balance (99.24%) and the absolute purity determined by qNMR (99.3%) provides a high degree of confidence in the final purity assignment for the test sample.
Conclusion
This guide has outlined a comprehensive, multi-technique approach to benchmarking the purity of this compound. By employing orthogonal analytical methods, we create a self-validating system that provides a high-confidence assessment of purity. This level of analytical rigor is essential for ensuring the quality and reliability of research and development activities involving this compound. The causality behind the selection of each method and its specific parameters has been explained to provide a deeper understanding of the scientific principles underpinning this critical aspect of pharmaceutical science.
References
- United States Pharmacopeia. General Chapter <281> Residue on Ignition.
-
Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Scribd. (n.d.). USP 37 281 Residue On Ignition 1. Retrieved from [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
GMP Insiders. (n.d.). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
-
Scribd. (n.d.). 114-281 - Residue On Ignition. Retrieved from [Link]
-
Patsnap. (2023, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
- Al-Obaidi, A. M., & Al-Ghaban, A. M. (2019). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. Iraqi Journal of Pharmaceutical Sciences, 28(1), 107-114.
- USP. (2005). BRIEFING 281 Residue on Ignition, USP 28 page 2303.
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
YouTube. (2021, July 9). Residue on Ignition USP chapter 281. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Etodolac-Impurities. Retrieved from [Link]
- Journal of Emerging Technologies and Innovative Research. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. JETIR, 8(9).
- Humber, L. G., et al. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of medicinal chemistry, 31(9), 1712–1719.
-
Slideshare. (n.d.). A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of etodolac. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Method development and validation of HPLC for simultaneous determination of Etodolac. Retrieved from [Link]
- International Journal of Institutional Pharmacy and Life Sciences. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. 5(3).
-
JournalGRID. (n.d.). Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Etodolac. Retrieved from [Link]
- Austin Publishing Group. (2016). Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. Austin J Anal Pharm Chem, 3(2), 1056.
-
British Pharmacopoeia. (n.d.). etodolac 1-methyl analogue - Reference Standards catalogue. Retrieved from [Link]
-
EDQM. (n.d.). E2470000 - CRS catalogue. Retrieved from [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 8. mt.com [mt.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. usp.org [usp.org]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. usp.org [usp.org]
- 14. m.youtube.com [m.youtube.com]
A Proposed Methodological Framework for the Comparative Efficacy and Safety Profiling of N-Methyl Etodolac
Introduction: The Case for N-Methyl Etodolac Evaluation
Etodolac is a well-established non-steroidal anti-inflammatory drug (NSAID) recognized for its clinical efficacy in managing pain and inflammation, particularly in osteoarthritis and rheumatoid arthritis.[1][2][3] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, with a preferential selectivity for COX-2 over COX-1.[2][3][4][5][6] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2][7][8]
This compound, chemically identified as 2-(1,8-Diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, is a known metabolite of Etodolac.[9][10] Despite its identification, there is a notable scarcity of publicly available data on its pharmacological activity. An early study reported that this compound, among other metabolites, possessed little to no activity in a rat adjuvant edema model and in vitro prostaglandin production assays.[9] However, a comprehensive, modern statistical comparison against its parent compound and other NSAIDs is lacking. This guide, therefore, presents a detailed methodological framework for researchers and drug development professionals to conduct a thorough comparative analysis of this compound. By following these protocols, a robust dataset can be generated to elucidate its potential as either an active metabolite or an inactive compound, thereby contributing valuable knowledge to the field of NSAID pharmacology.
Comparative Data Analysis: A Blueprint for Evaluation
To objectively assess the pharmacological profile of this compound, a multi-pronged approach is essential. This involves a head-to-head comparison with its parent drug, Etodolac, a non-selective NSAID (e.g., Indomethacin), and a highly selective COX-2 inhibitor (e.g., Celecoxib). The following tables outline the key parameters to be measured and provide a template for data presentation.
Table 1: Comparative Anti-Inflammatory and Analgesic Efficacy
| Compound | Anti-Inflammatory Activity (ED₅₀ in mg/kg)¹ | Analgesic Activity (% Inhibition of Writhing)² |
| Vehicle Control | N/A | Baseline |
| This compound | Experimental Data | Experimental Data |
| Etodolac | Experimental Data | Experimental Data |
| Indomethacin | Experimental Data | Experimental Data |
| Celecoxib | Experimental Data | Experimental Data |
¹ED₅₀ (Median Effective Dose) to be determined from the carrageenan-induced paw edema assay. ²Percent inhibition of writhing at a specified dose in the acetic acid-induced writhing test.
Table 2: Comparative Cyclooxygenase (COX) Inhibition Profile
| Compound | COX-1 Inhibition (IC₅₀ in µM)¹ | COX-2 Inhibition (IC₅₀ in µM)¹ | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Experimental Data | Experimental Data | Calculated Data |
| Etodolac | Experimental Data | Experimental Data | Calculated Data |
| Indomethacin | Experimental Data | Experimental Data | Calculated Data |
| Celecoxib | Experimental Data | Experimental Data | Calculated Data |
¹IC₅₀ (Half-maximal Inhibitory Concentration) to be determined using in vitro COX inhibition assays.
Table 3: Comparative Gastrointestinal (GI) Toxicity Profile
| Compound | Ulcer Index (at anti-inflammatory ED₅₀)¹ | Gastric Mucosal Lesions (Severity Score)² |
| Vehicle Control | 0 | 0 |
| This compound | Experimental Data | Experimental Data |
| Etodolac | Experimental Data | Experimental Data |
| Indomethacin | Experimental Data | Experimental Data |
| Celecoxib | Experimental Data | Experimental Data |
¹The ulcer index can be calculated based on the number and severity of gastric lesions. ²A qualitative or semi-quantitative scoring system for histopathological assessment of gastric tissue.
Mechanism of Action: The Cyclooxygenase Pathway
The primary mechanism of action for most NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[11][12][13] Prostaglandins are key mediators of inflammation, pain, and fever.[4][14] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.[15] The preferential inhibition of COX-2 is a key characteristic of modern NSAIDs aimed at reducing gastrointestinal side effects.[5]
Caption: The cyclooxygenase (COX) signaling pathway and points of NSAID inhibition.
Detailed Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed experimental protocols are proposed. These methods are standard in the pharmacological evaluation of NSAIDs.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This model assesses the ability of a compound to reduce acute inflammation.
Workflow Diagram:
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week.
-
Fasting: Animals are fasted overnight with free access to water before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (Vehicle, this compound, Etodolac, etc.), with n=6-8 animals per group.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.). The vehicle control group receives the same volume of the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group. The ED₅₀ can then be determined by regression analysis.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model evaluates peripheral analgesic activity by quantifying visceral pain responses.[11][13][16]
Step-by-Step Protocol:
-
Animal Acclimatization: Male Swiss albino mice (20-25g) are used.
-
Grouping and Administration: Animals are divided into groups and administered the test compounds orally, 30-60 minutes before the induction of writhing.[13]
-
Induction of Writhing: Each mouse is injected intraperitoneally with 0.1 mL/10g body weight of a 0.6% acetic acid solution.[11][16]
-
Observation: Immediately after the injection, each mouse is placed in an individual observation chamber. Five minutes are allowed to elapse.[13]
-
Counting Writhes: The number of writhes (a characteristic stretching behavior) is counted for a continuous period of 20-30 minutes.[11][13]
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of the compound for COX-1 and COX-2 enzymes.[15][17][18]
Workflow Diagram:
Caption: General workflow for an in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Reagents: Purified ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), hematin, and a suitable buffer (e.g., Tris-HCl).
-
Enzyme Preparation: The enzyme (COX-1 or COX-2) is incubated in the reaction buffer with co-factors like hematin and L-epinephrine.[15][17]
-
Inhibitor Addition: Serial dilutions of the test compounds (dissolved in a solvent like DMSO) are added to the enzyme solution and pre-incubated for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme binding.[15][18]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[15][18]
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is terminated.
-
Product Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified. This can be done using highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or through an enzyme immunoassay (EIA).[15][18]
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The COX-2 selectivity index is then calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
In Vivo Gastrointestinal Toxicity Assessment
This protocol assesses the potential of the compounds to induce gastric ulcers after repeated administration.[19][20][21]
Step-by-Step Protocol:
-
Animal Model: Wistar rats are used.
-
Dosing Regimen: Administer the test compounds orally once daily for a period of 5-7 days. Doses should be based on the anti-inflammatory ED₅₀ values determined previously.
-
Final Dose and Fasting: After the final dose, the animals are fasted for 24 hours but allowed access to water.
-
Euthanasia and Stomach Excision: Animals are euthanized, and their stomachs are removed.
-
Ulcer Scoring: The stomachs are opened along the greater curvature, washed with saline, and examined for mucosal lesions under a dissecting microscope. The severity of the lesions can be scored based on their number and size to calculate an ulcer index.
-
Histopathology: Gastric tissue samples can be fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of mucosal damage.[19]
Conclusion
The comprehensive experimental framework outlined in this guide provides a robust and validated pathway for the statistical and comparative analysis of this compound. While initial findings suggest it may be an inactive metabolite, a rigorous re-evaluation using modern, sensitive techniques is warranted to definitively characterize its pharmacological profile. By systematically assessing its anti-inflammatory and analgesic efficacy, COX selectivity, and gastrointestinal toxicity relative to its parent compound and other established NSAIDs, researchers can generate the critical data needed to either confirm its inactivity or uncover a previously unappreciated therapeutic potential. This structured approach ensures data integrity, facilitates direct comparison across studies, and will ultimately provide a conclusive answer to the role of this compound in the landscape of anti-inflammatory therapeutics.
References
-
Can the diagnosis of NSAID-induced or Hp-associated gastric ulceration be predicted from histology? - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
A simple pain model for the evaluation of analgesic effects of NSAIDs in healthy subjects. (n.d.). Retrieved January 12, 2026, from [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). (n.d.). Retrieved January 12, 2026, from [Link]
-
Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. (1998). Journal of Natural Products, 61(12), 1447–1452. [Link]
-
NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed. (1988). Journal of Medicinal Chemistry, 31(9), 1712–1719. [Link]
-
Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. (2022). Iraqi Journal of Pharmaceutical Sciences, 31(1), 221-230. [Link]
-
Etodolac | C17H21NO3 | CID 3308 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Predicting NSAID related ulcers--assessment of clinical and pathological risk factors and importance of differences in NSAID - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database - MDPI. (2023). Journal of Clinical Medicine, 12(17), 5691. [Link]
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Nonsteroidal antiinflammatory drug-associated gastric ulcers do not require Helicobacter pylori for their development - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). (2017, October 26). Retrieved from [Link]
-
Etodolac. A preliminary review of its pharmacodynamic activity and therapeutic use. (n.d.). Retrieved January 12, 2026, from [Link]
-
Evaluation of analgesic agents | PPTX - Slideshare. (n.d.). Retrieved January 12, 2026, from [Link]
-
Cyclooxygenase selectivity of non-steroid anti-inflammatory drugs in humans: ex vivo evaluation - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
A review on method of synthesis and clinical pharmacokinetics of etodolac - Jetir.Org. (n.d.). Retrieved January 12, 2026, from [Link]
-
What research methods are used to evaluate the efficacy of pain relief drugs? | R Discovery. (n.d.). Retrieved January 12, 2026, from [Link]
-
Etodolac: Package Insert / Prescribing Information - Drugs.com. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit - PMC - NIH. (2014, April 4). Retrieved from [Link]
-
What is the mechanism of Etodolac? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Etodolac: an overview of a selective COX-2 inhibitor - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
An updated safety profile of etodolac in several thousand patients - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound | 849630-94-0 - SynZeal. (n.d.). Retrieved January 12, 2026, from [Link]
-
What is the role of Etodolac (nonsteroidal anti-inflammatory drug) for pain management? (n.d.). Retrieved January 12, 2026, from [Link]
-
Theoretical mechanism for the gastrointestinal safety of etodolac: selective sparing of cytoprotective prostaglandins - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). (n.d.). Retrieved January 12, 2026, from [Link]
-
Global safety of etodolac: reports from worldwide postmarketing surveillance studies. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Role of Etodolac Methyl Ester in Pharmaceutical Synthesis: A Technical Deep Dive. (n.d.). Retrieved January 12, 2026, from [Link]
-
Etodolac - LiverTox - NCBI Bookshelf - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Etodolac, a preferential COX-2 inhibitor, does not inhibit platelet aggregation in a randomized placebo-controlled. (n.d.). Retrieved January 12, 2026, from [Link]
-
Anti-inflammatory effect and low ulcerogenic activity of etodolac, a cyclooxygenase-2 selective non-steroidal anti-inflammatory drug, on adjuvant-induced arthritis in rats - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Etodolac (Lodine®): Profile of an established selective COX-2 inhibitor - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Etodolac - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Etodolac in the management of pain: a clinical review of a multipurpose analgesic - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac - PMC - NIH. (2022, February 19). Retrieved from [Link]
-
A Randomized Trial of NSAID Dosing Strategies | ClinicalTrials.gov. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Etodolac. A preliminary review of its pharmacodynamic activity and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etodolac in the management of pain: a clinical review of a multipurpose analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 6. Anti-inflammatory effect and low ulcerogenic activity of etodolac, a cyclooxygenase-2 selective non-steroidal anti-inflammatory drug, on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical mechanism for the gastrointestinal safety of etodolac: selective sparing of cytoprotective prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 849630-94-0 | SynZeal [synzeal.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. drugs.com [drugs.com]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Can the diagnosis of NSAID-induced or Hp-associated gastric ulceration be predicted from histology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Predicting NSAID related ulcers--assessment of clinical and pathological risk factors and importance of differences in NSAID - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Methyl Etodolac in a Laboratory Setting
The imperative for proper disposal stems from the potential for pharmaceutical compounds to elicit unintended biological effects if they enter the ecosystem. Furthermore, adherence to regulations set forth by bodies such as the Environmental Protection Agency (EPA) is mandatory.[1][2][3] This guide will walk you through a systematic approach to waste management, from characterization to final disposal.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal activities commence, a thorough understanding of the potential hazards associated with N-Methyl Etodolac is crucial. Based on the data for the parent compound, Etodolac, we can infer the following hazard profile.
Inferred Hazard Profile for this compound:
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Toxic if swallowed.[4][5] | Do not ingest. Wash hands thoroughly after handling.[5] |
| Serious Eye Irritation | Causes serious eye irritation.[6][4][5] | Wear appropriate safety glasses or chemical goggles.[7] |
| Skin Irritation | May cause skin irritation.[8][9] | Wear compatible chemical-resistant gloves.[4][10] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[6] | Obtain special instructions before use.[9] |
| Environmental Hazards | While specific data is limited, pharmaceutical compounds can pose a risk to aquatic life.[6] | Avoid release into the environment.[4][10] |
Given these potential hazards, this compound waste must be classified as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[11][12][13] The EPA has enacted a sewer ban for all hazardous waste pharmaceuticals from healthcare and laboratory facilities to prevent contamination of water systems.[3][14]
Part 2: Segregation and Collection of this compound Waste
Proper segregation of chemical waste at the point of generation is a critical step to prevent dangerous reactions and ensure compliant disposal.[11][13]
Step-by-Step Waste Collection Protocol:
-
Container Selection:
-
Utilize a designated, leak-proof, and sturdy waste container that is chemically compatible with this compound and any solvents used in the process.[11][12] High-density polyethylene (HDPE) containers are a suitable choice.
-
The container must have a secure, tight-fitting lid to prevent spills and evaporation.[11][13]
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" label.[12][15]
-
The label must include:
-
The full chemical name: "this compound Waste"
-
A clear list of all components and their approximate concentrations (including solvents).
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste is added to the container).[15]
-
-
-
Waste Accumulation:
-
Keep the hazardous waste container closed at all times, except when adding waste.[12][13]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used for liquid waste to capture any potential leaks.[11][12]
-
The following diagram illustrates the decision-making process for the segregation of this compound waste.
Caption: Decision tree for this compound waste segregation.
Part 3: Disposal Procedures for Different Forms of this compound Waste
The specific form of the waste dictates the precise handling and disposal steps.
1. Unused or Expired this compound (Solid):
-
If the material is in its original container, ensure the container is securely sealed and properly labeled.
-
Place the original container into a larger, compatible overpack container if there is any sign of damage to the original packaging.
-
Manage as hazardous waste and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10]
2. Contaminated Labware and Personal Protective Equipment (PPE):
-
Grossly Contaminated Items: Any items heavily contaminated with this compound (e.g., filter paper, bench protectors, gloves) should be collected in a designated solid hazardous waste container.
-
Empty Containers: To be considered "empty," a container must be thoroughly rinsed. The first rinseate must be collected and disposed of as hazardous liquid waste.[12] Subsequent rinses with a non-hazardous solvent (like water, if appropriate) can be disposed of down the drain, provided the pH is neutral and it is permitted by local regulations.[12] After thorough rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for solid waste or glass recycling.[12]
3. Solutions of this compound:
-
Collect all aqueous and organic solvent solutions containing this compound in a designated liquid hazardous waste container.
-
Do not mix incompatible waste streams. For instance, do not mix acidic waste with basic waste, or oxidizing waste with organic waste.[13][16]
-
Keep the container sealed and stored in secondary containment.
-
When the container is nearly full (approximately 90% capacity to allow for expansion), arrange for a waste pickup from your EHS department.
Part 4: Emergency Procedures and Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: Cordon off the spill area to prevent further spread and exposure.
-
Personal Protective Equipment: Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[7]
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[8]
-
For liquid spills, use an absorbent material (e.g., spill pads, vermiculite) to soak up the liquid. Place the used absorbent material into the solid hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent and cleaning materials. Dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
Part 5: Final Disposal and Record Keeping
The final step in the lifecycle of this compound waste is its removal and disposal by trained professionals.
-
Waste Pickup: Schedule regular waste pick-ups with your institution's EHS department or a licensed hazardous waste contractor to avoid accumulating excessive amounts of waste in the laboratory.[12][16]
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of. This documentation is a legal requirement and is essential for regulatory compliance.[11][15]
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. The principles of responsible chemical management are not merely a matter of compliance but a reflection of scientific integrity and a commitment to a sustainable future.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
-
EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Pharmaceutical Waste Management Overview. Secure Waste. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. ACTenviro. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Material Safety Data Sheets ETODOLAC. Cleanchem Laboratories. [Link]
-
Etodolac SAFETY DATA SHEET. Szabo-Scandic. [Link]
Sources
- 1. waste360.com [waste360.com]
- 2. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 3. securewaste.net [securewaste.net]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
- 15. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Researcher's Guide to Personal Protective Equipment for Handling N-Methyl Etodolac
This guide provides essential safety and logistical information for the handling and disposal of N-Methyl Etodolac. As a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID), this compound's toxicological properties are not yet fully characterized. Therefore, a cautious approach, grounded in the principles of chemical safety and risk mitigation, is imperative. This document offers procedural, step-by-step guidance to ensure the safety of all laboratory personnel.
The Precautionary Principle: Assessing the Hazard
This compound is a research chemical and an analogue of Etodolac. The parent compound, Etodolac, is classified as toxic if swallowed and causes serious eye irritation.[1][2][3] It may also cause skin and respiratory system irritation.[1][4] Given the lack of specific toxicological data for this compound, it must be handled as a substance with, at minimum, the same hazards as Etodolac. The precautionary principle dictates that we treat a substance of unknown toxicity as highly toxic.
Key Assumed Hazards:
-
Acute Oral Toxicity: Potentially toxic or harmful if swallowed.[1][4]
-
Eye Damage/Irritation: Assumed to cause serious eye irritation upon contact.[1][2]
-
Skin Irritation: May be harmful upon skin absorption and can cause irritation.[1][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the mucous membranes and upper respiratory tract.[1]
The First Line of Defense: Engineering Controls
Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. It should always be used in conjunction with robust engineering controls designed to minimize exposure.
-
Chemical Fume Hood: All weighing, reconstitution, and handling of solid this compound or its concentrated solutions must be performed inside a certified chemical fume hood.[1][5] This is the primary method for controlling airborne levels of the compound.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts outside of the primary containment (fume hood).[5][6]
-
Safety Stations: The laboratory must be equipped with an easily accessible and fully functional eyewash station and safety shower.[1][6]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE is contingent on the scale of the operation and the physical form of the chemical. The following table provides a summary of required PPE for handling this compound.
| Operational Scale | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Microscale (<100 mg) | Tightly-fitting safety goggles with side shields (ANSI Z87.1/EN 166).[2][5] | Nitrile or Neoprene gloves (double-gloving recommended). | Fully-buttoned lab coat. | Not required if handled exclusively in a fume hood. |
| Milligram Scale (100 mg - 10 g) | Tightly-fitting safety goggles and a face shield. | Double-gloving with chemically resistant gloves (e.g., nitrile inner, neoprene outer). | Chemical-resistant lab coat or apron over a standard lab coat. | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator as a backup to the fume hood.[5] |
| Gram Scale (>10 g) | Vented chemical splash goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) over an inner nitrile glove. | Chemical-resistant suit or impervious clothing.[5][6] | A full-face supplied air respirator may be required if engineering controls are insufficient.[5] |
Rationale for PPE Selection:
-
Eye Protection: The assumed risk of serious eye irritation necessitates robust protection.[1] Goggles provide a seal around the eyes to protect against dusts and splashes, while a face shield offers a broader barrier for larger-scale operations.
-
Hand Protection: Since this compound may be harmful through skin contact, compatible chemical-resistant gloves are mandatory.[1] Double-gloving provides an extra layer of protection against tears and minimizes contamination during glove removal. Always inspect gloves for any signs of degradation or puncture before use.[5]
-
Body Protection: A lab coat is the minimum requirement. For larger quantities where the risk of a spill is greater, impervious or chemical-resistant clothing is necessary to prevent skin contact.[5][6]
-
Respiratory Protection: The primary defense against inhalation is the fume hood. Respirators are a secondary measure for emergencies or when engineering controls may not be sufficient to keep exposure below safe limits.[1][5]
Procedural Discipline: Donning, Doffing, and Disposal
Correctly using PPE is as critical as selecting it. The following workflows are designed to prevent cross-contamination and ensure user safety.
Experimental Workflow for PPE Usage
Caption: PPE Workflow for Handling this compound.
Step-by-Step Donning Procedure:
-
Inspect Your Gear: Before starting, carefully inspect all PPE for damage, such as cracks in the face shield, tears in gloves, or expired respirator cartridges.
-
Body Protection First: Don your lab coat or chemical-resistant suit, ensuring it is fully fastened.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Respiratory Protection: If your risk assessment requires a respirator, perform a seal check to ensure it fits correctly.
-
Eye and Face Protection: Put on your safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Outer Gloves: Don the second, outer pair of gloves, pulling the cuffs over the sleeves of your lab coat.
Step-by-Step Doffing and Disposal Procedure:
This sequence is designed to be performed at the exit of the handling area to minimize contamination.
-
Outer Gloves: The outer gloves are considered the most contaminated. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of both in a designated hazardous waste container.
-
Body Protection: Unfasten your lab coat or suit, rolling it away from your body to contain any surface contamination. Dispose of it in the appropriate hazardous waste stream.
-
Face and Eye Protection: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination or disposal.
-
Respirator: If worn, remove the respirator without touching the front.
-
Inner Gloves: Remove the inner gloves using the same technique as for the outer gloves. Dispose of them as hazardous waste.
-
Final Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[4][5]
Emergency Procedures and Spill Management
In the event of accidental exposure or a spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[1][7] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][5] If the person is conscious, rinse their mouth with water.[6] Call a physician or poison control center immediately.[5][8]
-
Spill Cleanup: Evacuate non-essential personnel. Wearing the appropriate PPE (including respiratory protection), cover the spill with an absorbent, non-combustible material (e.g., vermiculite or sand).[6] Sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, sealed container for hazardous waste disposal.[1][5] Clean the spill surface thoroughly to remove any residual contamination.[5]
Waste Disposal Plan
All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Collection: Use designated, clearly labeled, and sealed containers for all this compound waste.
-
Disposal: All chemical waste must be disposed of through a licensed hazardous material disposal company, in strict accordance with all federal, state, and local regulations.[1][5] Do not discharge into drains or the environment.[5][6]
References
- MATERIAL SAFETY DATA SHEETS ETODOLAC.
- Safety D
- Etodolac SAFETY DATA SHEET Section 2.
- Etodolac - Safety D
- SAFETY D
- etodolac 1-methyl analogue. LGC Standards.
- Material Safety D
- Etodolac SDS, 41340-25-4 Safety D
- CAT 542 - Etodolac 8-methyl analogue - SAFETY D
- SAFETY D
- SAFETY D
- Etodolac. PubChem, NIH.
Sources
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. echemi.com [echemi.com]
- 3. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
